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  • Product: Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
  • CAS: 758684-88-7

Core Science & Biosynthesis

Foundational

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate chemical properties

An In-Depth Technical Guide to Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: A Keystone Building Block in Modern Medicinal Chemistry Introduction: Embracing the Third Dimension in Drug Design For decades, medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: A Keystone Building Block in Modern Medicinal Chemistry

Introduction: Embracing the Third Dimension in Drug Design

For decades, medicinal chemistry has been dominated by flat, aromatic structures, with the phenyl ring serving as a ubiquitous scaffold. However, the contemporary drive to develop drug candidates with superior pharmacokinetic profiles—a concept often termed "escaping flatland"—has ignited the search for three-dimensional bioisosteres.[1][2] Among the most promising of these is the bicyclo[1.1.1]pentane (BCP) core, a highly strained yet remarkably stable cage structure.[3] This rigid scaffold serves as an effective non-classical bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[3][4][5][6]

The incorporation of BCP motifs into bioactive molecules has been shown to confer significant advantages, including enhanced aqueous solubility, improved metabolic stability, and increased membrane permeability, ultimately leading to better drug-like properties.[1][5] Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate stands out as a particularly valuable derivative. As a bifunctional building block, it possesses two key reactive handles at the bridgehead positions—a primary amine and a methyl ester—allowing for directed and orthogonal chemical modifications. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and pivotal applications for researchers and drug development professionals.

Synthesis and Purification: Accessing the BCP Core

The primary challenge in synthesizing BCP derivatives lies in the construction of the strained cage structure itself. The most common and versatile entry point is through the ring-opening reactions of [1.1.1]propellane, a highly reactive and unstable hydrocarbon that typically requires cryogenic storage.[3][6] Modern synthetic efforts focus on generating and using propellane in situ or developing more stable precursors to improve safety and scalability.[7][8]

A prevalent strategy for accessing 1,3-disubstituted BCPs like the title compound involves the functionalization of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be produced on a large scale via photochemical methods.[1][9] Subsequent transformations, such as a Curtius rearrangement, are employed to introduce the amine functionality.[9]

Illustrative Synthetic Workflow

The following diagram outlines a conceptual multi-step synthesis starting from the diacid, illustrating the key transformations required to install the amino and ester functionalities.

G cluster_0 Key Synthetic Stages start Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid mono_protection Mono-Esterification start->mono_protection 1. MeOH, H+ curtius Curtius Rearrangement mono_protection->curtius 2. SOCl2, then NaN3 3. Heat (toluene) 4. H2O workup final_product Methyl 3-aminobicyclo[1.1.1]- pentane-1-carboxylate curtius->final_product Formation of isocyanate intermediate, then hydrolysis

Caption: Conceptual synthesis of the target molecule from the BCP diacid.

Protocol: Purification via Column Chromatography

Rationale: Due to the polar nature of the amino and ester groups, silica gel column chromatography is an effective method for purifying the final product from nonpolar impurities and reaction byproducts. A gradient elution is often necessary to first elute nonpolar compounds before increasing polarity to recover the desired amine.

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).

  • Gradient Increase: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate and adding a small amount of a more polar solvent like methanol or triethylamine (the latter deactivates acidic sites on the silica, preventing product tailing). A typical gradient might be from 10% to 50% ethyl acetate, followed by the introduction of 1-5% methanol.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., ninhydrin for the amine or potassium permanganate).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Physicochemical and Spectroscopic Properties

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is typically handled as a solid, often as its hydrochloride salt to improve stability and handling characteristics.[10][11] The key properties are summarized below.

PropertyValue (Free Base)Value (HCl Salt)Source(s)
Molecular Formula C₇H₁₁NO₂C₇H₁₂ClNO₂[12],[10][13]
Molecular Weight 141.17 g/mol 177.63 g/mol [12],[10][13]
Appearance SolidWhite to off-white solid[14],[10]
CAS Number 758684-88-7676371-65-6[12][14],[10][11]
Storage 2-8°C, inert atmosphereRoom temperature[14],[10]
Predicted XlogP -0.5N/A[15]
¹H NMR Consistent with structureConsistent with structure[10]

Spectroscopic Insights (¹H NMR): The proton NMR spectrum is characteristically simple due to the molecule's high symmetry. The six bridge protons (on C2, C4, and C5) typically appear as a sharp singlet, a hallmark of the BCP core. The methyl ester protons will present as a singlet around 3.7 ppm. The chemical shifts may vary slightly depending on the solvent and whether the compound is in its free base or salt form.

Chemical Reactivity: A Bifunctional Synthetic Hub

The synthetic utility of this molecule stems from the presence of two chemically distinct functional groups, allowing for selective and sequential modifications.

G cluster_0 Orthogonal Reactivity start Methyl 3-aminobicyclo[1.1.1]- pentane-1-carboxylate amine_rxn Amine Chemistry start->amine_rxn ester_rxn Ester/Acid Chemistry start->ester_rxn acylation N-Acylation / Amide Formation amine_rxn->acylation boc N-Boc Protection amine_rxn->boc alkylation N-Alkylation amine_rxn->alkylation hydrolysis Hydrolysis ester_rxn->hydrolysis amide_coupling Amide Coupling hydrolysis->amide_coupling Activate with HATU, etc.

Caption: Divergent reaction pathways from the core molecule.

Reactions at the Amino Group

The primary amine at the C3 bridgehead is a versatile nucleophile.

  • N-Acylation/Amide Bond Formation: The amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide bonds. This is a cornerstone reaction for integrating the BCP unit into peptide chains or attaching it to other molecular fragments.

  • N-Protection: For multi-step syntheses, the amine is often protected, most commonly as a tert-butyloxycarbonyl (Boc) carbamate.[16] This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The Boc group is stable to a wide range of conditions but can be easily removed with acid (e.g., trifluoroacetic acid).

  • N-Alkylation: The amine can undergo alkylation with alkyl halides or reductive amination with aldehydes/ketones to form secondary or tertiary amines.

Reactions at the Ester Group

The methyl ester at the C1 bridgehead provides a handle for modifications that are typically orthogonal to amine chemistry.

  • Hydrolysis: The ester can be saponified to the corresponding carboxylic acid using aqueous base (e.g., LiOH, NaOH). This unmasks a new functional group for further chemistry.

  • Amide Coupling: Once converted to the carboxylic acid, this position can undergo amide bond formation with a different amine, enabling the creation of diverse 1,3-disubstituted BCP structures.

  • Reduction: The ester can be reduced to the primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Structural Stability: Despite possessing approximately 66.6 kcal/mol of strain energy, the BCP cage is kinetically stable and robust.[3] Studies have shown that BCP derivatives can withstand treatment with 1M aqueous acid or base at room temperature without decomposition of the core structure.[17]

Applications in Drug Discovery: Beyond the Benzene Ring

The primary application of methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is as a building block in medicinal chemistry, where the BCP core acts as a bioisosteric replacement for other common chemical motifs.

The BCP Core as a Phenyl Ring Mimic

The BCP scaffold is an outstanding bioisostere of a 1,4-disubstituted (para) phenyl ring.[5][18] The distance between the C1 and C3 bridgehead carbons is highly similar to the distance between the C1 and C4 carbons of a benzene ring, allowing it to maintain the crucial vector and orientation of substituents required for biological activity.

Caption: The BCP core as a versatile 3D bioisostere.

Key Advantages over Aromatic Rings:

  • Improved Physicochemical Properties: Replacing a flat, often greasy phenyl ring with a saturated, 3D BCP core typically increases aqueous solubility and reduces lipophilicity.[1]

  • Enhanced Metabolic Stability: The BCP core is composed of sp³-hybridized carbons with strong C-H bonds, making it resistant to the oxidative metabolism (e.g., by Cytochrome P450 enzymes) that aromatic rings often undergo.[2]

  • Novel Chemical Space: It allows chemists to overcome existing patents on phenyl-containing compounds and explore novel, patent-free chemical matter.[1]

A landmark example of this strategy was the replacement of a phenyl ring in a γ-secretase inhibitor with a BCP core, which led to a compound with maintained potency but significantly improved solubility and metabolic stability.[1][5][18]

Role as a PROTAC Linker

The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has seen explosive growth. PROTACs consist of two ligands connected by a linker. The rigid, well-defined geometry of the BCP scaffold makes it an ideal component for these linkers.[12][13][19][20] Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate provides the ideal connection points to attach the two different ligands, allowing for precise control over the distance and spatial orientation between them.

Conclusion and Future Outlook

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is more than just a chemical curiosity; it is a powerful and versatile building block that empowers medicinal chemists to address long-standing challenges in drug design. Its rigid three-dimensional structure, combined with the advantages it confers in solubility and metabolic stability, positions it as a key tool for developing next-generation therapeutics. As synthetic methodologies for BCPs become even more accessible and scalable, the application of this unique scaffold is set to expand, paving the way for innovative drugs with superior performance and safety profiles.

References

  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. National Institutes of Health (NIH).
  • 3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid. PubChem.
  • Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate. Sigma-Aldrich.
  • Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring. TCI Chemicals.
  • Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride | PROTAC Linker. MedChemExpress.
  • Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate | PROTAC Linker. MedChemExpress.
  • Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride-COA-691582. MedChemExpress.
  • Methyl 3-Aminobicyclo[1.1.1]pentane-1-carboxylate Hydrochloride. LGC Standards.
  • Synthesis and Use of Bicyclo[1.1.1]pentylaldehyde Building Blocks. ACS Publications.
  • Application of Bicyclo[1.1.1]pentane in Drug Development Research. BLDpharm.
  • Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable. Loughborough University.
  • 3-Boc-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid. Benchchem.
  • Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate. MedChemExpress.
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. National Institutes of Health (NIH).
  • Difluoro-substituted bicyclo[1.1.1]pentanes as novel motifs for medicinal chemistry: design, synthesis and characterization. ChemRxiv.
  • Bioisosteres. Tokyo Chemical Industry (India) Pvt. Ltd..
  • Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride-SDS. MedChemExpress.
  • Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride. PubChemLite.
  • Syntheses of 3‐aminobicyclo[1.1.1]petane‐1‐carboxylic acid derivatives... ResearchGate.
  • 758684-88-7|Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate. BLDpharm.
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central.
  • 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. ResearchGate.
  • (A) Pharmaceutical applications of the bicyclo[1.1.1]pentane (BCP)... ResearchGate.
  • New Work from Nobel Laureate MacMillan's Group: Rapid Synthesis of BCP Derivatives. BLDpharm.
  • Methyl 3-Aminobicyclo[1.1.1]pentane-1-carboxylate Hydrochloride. TCI Chemicals.
  • CAS 303752-38-7: Bicyclo[1.1.1]pentane-1-carboxylic acid,3... Cymit Química S.L..
  • Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride. MedChemExpress.
  • 3-(Boc-amino)-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester. Sigma-Aldrich.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

Introduction: The Emergence of Bicyclo[1.1.1]pentane Scaffolds in Modern Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous properties upon drug c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Bicyclo[1.1.1]pentane Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous properties upon drug candidates is perpetual. The bicyclo[1.1.1]pentane (BCP) core has emerged as a paramount three-dimensional, saturated bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[1] Its rigid, cage-like structure offers a unique spatial arrangement of substituents, departing from the planarity of aromatic systems. This structural distinction is not merely a novelty; it frequently translates into tangible improvements in critical pharmacokinetic and pharmacodynamic parameters. The replacement of a traditional phenyl ring with a BCP moiety has been demonstrated to enhance aqueous solubility, increase metabolic stability, and improve passive permeability, thereby addressing common liabilities in drug development.[1][2]

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, a bifunctional BCP building block, represents a key asset in this "escape from flatland" strategy. Possessing both a nucleophilic amine and an ester functional group at its bridgehead positions, it serves as a versatile linchpin for constructing complex molecules with enhanced drug-like properties. This guide provides a comprehensive analysis of its core physicochemical characteristics, offering both predicted data and detailed experimental protocols for their validation. The intended audience—researchers, medicinal chemists, and drug development professionals—will find this document a vital resource for effectively incorporating this high-value scaffold into their discovery programs.

Core Physicochemical Properties

The physicochemical profile of a molecule dictates its behavior in biological systems, influencing everything from absorption and distribution to target engagement and excretion. The unique topology of the BCP core in Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate gives rise to a distinct set of properties compared to its aromatic or linear counterparts.

Molecular Structure and Weight

The foundational characteristics of the molecule are its structure and mass. It is available commercially primarily as its hydrochloride salt to improve shelf-life and handling of the reactive free amine.

  • Free Base:

    • Molecular Formula: C₇H₁₁NO₂

    • Molecular Weight: 141.17 g/mol [3][4]

    • IUPAC Name: methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate[5]

  • Hydrochloride Salt:

    • Molecular Formula: C₇H₁₂ClNO₂[6][7]

    • Molecular Weight: 177.63 g/mol [6][7]

    • Appearance: White to off-white solid[6]

Ionization Constant (pKa)

The ionization state of a molecule at physiological pH is critical for its solubility, permeability, and target binding. Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate possesses a primary amine, which is the principal basic center. The pKa of the conjugate acid (the ammonium species) dictates the proportion of charged to neutral species at a given pH.

Predicted Basic pKa: Based on computational models (e.g., SwissADME), the predicted pKa of the protonated amino group is approximately 8.59 . This value suggests that at physiological pH (7.4), a significant portion of the molecule will exist in its protonated, cationic form, which typically enhances aqueous solubility.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.

Predicted Lipophilicity: Multiple computational models predict a low lipophilicity for the neutral free base, which is advantageous for aqueous solubility.

ParameterPredicted ValueSource
Consensus LogP -0.24 SwissADME
XLOGP3 -0.48SwissADME
WLOGP -0.16SwissADME
XlogP (PubChemLite) -0.5PubChemLite[8]

The negative consensus LogP value underscores the hydrophilic nature of the molecule, a direct consequence of the polar amine and ester functionalities combined with the compact, non-aromatic BCP scaffold. This contrasts sharply with analogous para-substituted anilines, which are typically more lipophilic.

Aqueous Solubility

High aqueous solubility is a desirable trait in drug candidates, facilitating formulation and improving bioavailability. The BCP core is known to often impart superior solubility compared to its phenyl bioisostere.[2]

Predicted Aqueous Solubility (LogS): The predicted LogS (ESOL model) for Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is -0.96 , which corresponds to a predicted solubility of approximately 649 mg/L . This classifies the compound as soluble to very soluble , a significant advantage for a building block in drug discovery.

Spectroscopic and Analytical Characterization

While specific, publicly available spectra for the title compound are limited, a detailed analysis can be inferred from its immediate synthetic precursor, Methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate, and other closely related BCP derivatives.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to be simple and highly symmetrical.

    • -OCH₃ (Methyl Ester): A sharp singlet integrating to 3 protons, predicted around δ 3.6-3.7 ppm . This is consistent with the value of δ 3.68 ppm observed for the related 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid.[9][10]

    • BCP Bridgehead Protons (-CH-): The six equivalent protons on the BCP cage are expected to appear as a sharp singlet integrating to 6 protons. For the Boc-protected precursor, these protons appear at δ 2.30 ppm.[9] Upon deprotection to the free amine or its HCl salt, a downfield shift into the δ 2.4-2.6 ppm range is anticipated.

    • -NH₂/-NH₃⁺ Protons: A broad singlet, the chemical shift of which is highly dependent on concentration, solvent, and pH. For the free amine in a non-protic solvent like CDCl₃, it might appear around δ 1.5-2.5 ppm . For the hydrochloride salt in D₂O or DMSO-d₆, the -NH₃⁺ protons would be significantly downfield, likely > δ 8.0 ppm .

  • ¹³C NMR: The carbon spectrum will also reflect the molecule's symmetry.

    • C=O (Ester Carbonyl): Expected in the range of δ 170-175 ppm .[9][10]

    • -OCH₃ (Methyl Ester): Predicted around δ 51-53 ppm .[9][10]

    • BCP Bridgehead Carbons (C-NH₂/C-CO₂Me): The two quaternary bridgehead carbons are distinct. The carbon attached to the ester group is expected around δ 38-40 ppm , while the carbon attached to the amino group would be further downfield, likely in the δ 45-50 ppm range.

    • BCP Methylene Carbons (-CH₂-): The three equivalent methylene carbons of the cage are expected to appear as a single peak around δ 54-56 ppm .[9][10]

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode would be the ideal method for analysis.

  • [M+H]⁺: The protonated molecular ion for the free base would be observed at m/z 142.0863 (calculated for C₇H₁₂NO₂⁺).[8]

  • Fragmentation: Key fragmentation pathways would likely involve the loss of the methoxycarbonyl group (-•CO₂CH₃) or methanol (-CH₃OH) from the parent ion.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for its functional groups.

  • N-H Stretch: For the free amine, a medium to weak absorption in the 3300-3500 cm⁻¹ region. For the HCl salt, the N-H stretch of the ammonium ion would be a broad, strong band from 2400-3200 cm⁻¹ .

  • C-H Stretch: Aliphatic C-H stretches will be observed just below 3000 cm⁻¹ .

  • C=O Stretch: A strong, sharp absorption band for the ester carbonyl group is expected around 1720-1740 cm⁻¹ .

Synthesis Pathway

The most efficient and scalable synthesis of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride proceeds from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which is itself accessible via a photochemical reaction involving [1.1.1]propellane.[11] A key late-stage transformation involves a Curtius rearrangement.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Final Deprotection Diacid Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid Monoester 3-(Methoxycarbonyl)bicyclo[1.1.1]- pentane-1-carboxylic Acid Diacid->Monoester SOCl₂, MeOH Boc_Amine Methyl 3-{[(tert-butoxy)carbonyl]amino}- bicyclo[1.1.1]pentane-1-carboxylate Monoester->Boc_Amine 1. (PhO)₂P(O)N₃, Et₃N, tBuOH (Curtius Rearrangement) Final_Product Methyl 3-aminobicyclo[1.1.1]- pentane-1-carboxylate HCl Boc_Amine->Final_Product HCl in EtOAc or Dioxane

Synthesis workflow for the target compound.

A crucial step is the selective mono-esterification of the starting diacid, followed by a Curtius rearrangement of the remaining carboxylic acid to install the amine functionality (as a Boc-protected intermediate). The final step is a straightforward acid-mediated deprotection to yield the desired hydrochloride salt.

Experimental Protocols for Physicochemical Characterization

To validate the predicted properties and provide robust data for drug development programs, standardized experimental protocols are essential.

Protocol 1: Determination of pKa by UV-Metric Titration

This method is suitable for compounds with a UV chromophore near the ionization center. While the BCP core itself does not have a strong chromophore, this method is a gold standard. Potentiometric titration is an alternative if UV absorbance is insufficient.

Causality: The absorbance spectrum of a molecule often changes as its ionization state changes. By monitoring this change across a range of pH values, a titration curve can be generated, from which the pKa (the pH at the inflection point) can be determined with high precision.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate HCl in DMSO.

  • Buffer Preparation: Prepare a series of universal buffers covering a pH range from ~2 to ~12.

  • Titration Plate Setup: In a 96-well UV-transparent plate, add the appropriate buffer solutions. Add a small aliquot of the DMSO stock solution to each well to achieve a final concentration of ~50-100 µM.

  • Spectrophotometric Reading: Measure the full UV-Vis absorbance spectrum (e.g., 210-400 nm) for each well using a plate reader.

  • Data Analysis: Plot the absorbance at a wavelength that shows a significant change upon ionization against the pH of the buffer. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the inflection point, which corresponds to the pKa.

pKa_Workflow A Prepare Compound Stock (10 mM in DMSO) C Add Compound Stock to each well A->C B Dispense Universal Buffers (pH 2-12) into 96-well plate B->C D Measure UV-Vis Absorbance Spectrum for each well C->D E Plot Absorbance vs. pH D->E F Fit Sigmoidal Curve Determine Inflection Point (pKa) E->F

Workflow for pKa determination via UV-metric titration.
Protocol 2: Determination of LogD by Shake-Flask Method

The shake-flask method is the benchmark for determining lipophilicity. It directly measures the partitioning of a compound between an aqueous and an immiscible organic phase.

Causality: This experiment directly models the partitioning behavior of a drug between the aqueous environment of the bloodstream/cytosol and the lipid environment of cell membranes. The resulting LogD value is a direct measure of this fundamental property.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the layers to separate.

  • Partitioning: Add a known amount of the compound to a vial containing a precise volume ratio of the pre-saturated n-octanol and PBS (e.g., 1:1).

  • Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as LC-MS/MS or HPLC-UV.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ).

Protocol 3: Determination of Kinetic Aqueous Solubility

Kinetic solubility is a high-throughput method that measures the solubility of a compound when added to an aqueous buffer from a DMSO stock solution. It reflects the solubility under conditions often encountered in early biological screening assays.

Causality: This protocol mimics the common practice of introducing compounds into aqueous biological assays from concentrated DMSO stocks. It identifies potential precipitation issues that can lead to inaccurate biological data and provides a practical measure of solubility under non-equilibrium conditions.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).

  • Plate Setup: Dispense small, increasing volumes of the DMSO stock solution into a 96-well microplate.

  • Solubilization: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to bring the total volume to a constant level (e.g., 200 µL). The final DMSO concentration should be kept low and constant (e.g., 1-2%).

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.

  • Filtration/Separation: Filter the contents of each well through a filter plate to remove any precipitate.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a method like HPLC-UV or LC-MS/MS, by comparing the response to a standard curve prepared in the same buffer/DMSO mixture. The highest concentration that remains in solution is reported as the kinetic solubility.

Conclusion and Future Directions

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate stands as a testament to the power of scaffold-hopping and three-dimensional thinking in modern medicinal chemistry. Its physicochemical profile—characterized by low lipophilicity and high predicted aqueous solubility—positions it as a superior alternative to traditional planar aromatic linkers. The insights and protocols detailed in this guide are intended to empower researchers to confidently employ this building block, enabling the design of next-generation therapeutics with optimized ADME properties. As synthetic methodologies for BCPs continue to evolve, we can anticipate an even broader application of this unique scaffold, pushing the boundaries of drug-like chemical space and ultimately leading to safer and more effective medicines.

References

  • Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

  • Inoue, M., et al. (2017). Radical Multicomponent Carboamination of [1.1.1]Propellane. Journal of the American Chemical Society, 139(46), 16412–16415. [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9408–9419. [Link]

  • PubChem. Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride. [Link]

  • SwissADME. (2024). SwissADME Web Tool. [Link]

  • Ripenko, V., et al. (2021). Supporting Information for Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

  • Pätzel, M., et al. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. European Journal of Organic Chemistry, 2004(13), 2931-2939. [Link]

  • PubChem. Methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate. [Link]

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Foundational

A Technical Guide to the Structural Elucidation of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

Abstract The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a cornerstone in modern medicinal chemistry, prized as a non-aromatic, rigid bioisostere for para-substituted phenyl rings, alkynes, and tert-butyl groups....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a cornerstone in modern medicinal chemistry, prized as a non-aromatic, rigid bioisostere for para-substituted phenyl rings, alkynes, and tert-butyl groups.[1][2] Its unique three-dimensional geometry can significantly improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[2][3] Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is a particularly valuable bifunctional BCP building block, featuring orthogonal functionalities at the bridgehead positions that are ideal for applications in drug discovery, materials science, and as linkers in Proteolysis Targeting Chimeras (PROTACs).[4][5] This guide provides an in-depth, methodology-focused exploration of the analytical techniques required to unequivocally determine its highly strained and symmetric structure, moving beyond simple data reporting to explain the scientific rationale behind each experimental choice.

The Analytical Challenge: A Symmetric and Strained Cage

The structure of methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate presents a unique set of analytical challenges. Its rigid, cage-like framework, composed of two bridgehead carbons and three bridging methylene groups, results in a high degree of symmetry.[6] This symmetry simplifies certain aspects of its spectroscopic signature but also demands a multi-technique, synergistic approach to prevent misinterpretation. The inherent strain of the BCP core (66.6 kcal mol⁻¹) influences bond lengths and angles, leading to spectroscopic characteristics that deviate from simple acyclic or unstrained cycloalkane systems.[2]

The core objective of the elucidation process is to confirm three key features:

  • Molecular Formula and Mass: Establishing the elemental composition (C₇H₁₁NO₂).

  • Core Scaffold Integrity: Verifying the presence and connectivity of the bicyclo[1.1.1]pentane cage.

  • Functional Group Placement: Confirming the 1,3-disubstitution pattern of the amine and methyl ester groups at the bridgehead positions.

The following workflow illustrates the logical convergence of multiple analytical techniques to build an irrefutable structural proof.

G cluster_input Sample cluster_analysis Analytical Workflow cluster_nmr_details NMR Elucidation cluster_conclusion Structural Confirmation Sample Target Molecule MS Mass Spectrometry (HRMS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR NMR NMR Spectroscopy Sample->NMR XRay X-ray Crystallography (Optional, Definitive) Sample->XRay Solid State Structure Final Structure Confirmed MS->Structure IR->Structure H1 1D: ¹H NMR NMR->H1 C13 1D: ¹³C NMR NMR->C13 XRay->Structure Solid State HSQC 2D: HSQC H1->HSQC HMBC 2D: HMBC H1->HMBC C13->HSQC C13->HMBC HSQC->Structure HMBC->Structure

Figure 1: Convergent workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation

NMR spectroscopy is the most powerful and informative technique for determining the solution-state structure of methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate. It provides definitive evidence of the carbon-hydrogen framework and the precise connectivity between atoms.

Proton (¹H) NMR Spectroscopy

Causality: The high symmetry of the BCP core dictates the proton environment. The six protons on the three bridging methylene groups (-CH₂-) are chemically and magnetically equivalent. This leads to a remarkably simple spectrum.

Expected Signals:

  • BCP Bridge Protons (6H): A sharp, intense singlet. The lack of coupling is a hallmark of the BCP cage's symmetry, as all bridge protons are equivalent. Their chemical shift typically appears around 2.0-2.5 ppm.[7][8]

  • Methoxy Protons (3H): A sharp singlet from the -OCH₃ group, typically found around 3.6-3.7 ppm.[7][8]

  • Amine Protons (2H): A broad singlet corresponding to the -NH₂ group. Its chemical shift is variable and depends on solvent, concentration, and temperature. This signal may exchange with D₂O.

Carbon-¹³ (¹³C) NMR Spectroscopy

Causality: The ¹³C NMR spectrum reveals the number of unique carbon environments, providing direct evidence for the BCP skeleton and its substituents.

Expected Signals:

  • Bridgehead Carbons (C1, C3): Two distinct quaternary carbon signals for the bridgeheads, one bonded to the amine and the other to the ester. These typically appear in the range of 30-60 ppm.[9][10] For instance, in related structures, bridgehead carbons have been observed at approximately 30.8 ppm and 59.0 ppm.[9]

  • Bridge Carbons (CH₂): A single signal representing the three equivalent bridging methylene carbons, usually found further downfield in the 40-60 ppm range.[7][9]

  • Ester Carbonyl (C=O): A signal in the characteristic ester region, typically ~170-175 ppm.[7][8]

  • Methoxy Carbon (OCH₃): A signal around 51-53 ppm.[7][10]

2D NMR for Unambiguous Connectivity

Causality: While 1D spectra suggest the structure, 2D correlation experiments provide irrefutable proof of atomic connectivity. They are not merely confirmatory; they are essential for a trustworthy assignment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates protons to the carbons they are attached to. For this molecule, the key correlation is between the singlet from the six bridge protons in the ¹H spectrum and the single signal for the three methylene carbons in the ¹³C spectrum. This validates the assignment of the BCP cage's CH₂ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment for proving the overall framework. It reveals correlations between protons and carbons separated by 2-3 bonds, effectively building the molecular puzzle.

G C_bridgehead_ester C1 (Ester) C_bridgehead_amine C3 (Amine) C_bridge CH₂ (Bridge) H_bridge H (Bridge) H_bridge->C_bridgehead_ester HMBC H_bridge->C_bridgehead_amine HMBC H_bridge->C_bridge HSQC C_carbonyl C=O H_bridge->C_carbonyl HMBC H_methoxy H (OMe) H_methoxy->C_carbonyl HMBC

Figure 2: Key 2D NMR correlations confirming connectivity.

Key HMBC correlations to observe:

  • H (Bridge) → C1 (Ester Bridgehead): Connects the methylene bridges to the ester-substituted bridgehead.

  • H (Bridge) → C3 (Amine Bridgehead): Connects the methylene bridges to the amine-substituted bridgehead.

  • H (Bridge) → C=O (Carbonyl): A three-bond correlation confirming the ester's position on the cage.

  • H (Methoxy) → C=O (Carbonyl): Confirms the methyl group is part of the ester functionality.

Summary of NMR Data
NucleusAssignmentExpected Chemical Shift (δ, ppm)MultiplicityKey Correlations (2D NMR)
¹H Bridge CH₂~2.4Singlet (6H)HSQC to Bridge C; HMBC to Bridgehead C's & C=O
Methoxy OCH₃~3.7Singlet (3H)HMBC to C=O
Amine NH₂VariableBroad Singlet (2H)-
¹³C Carbonyl C=O~170QuaternaryHMBC from Bridge H's and Methoxy H's
Bridge CH₂~59MethyleneHSQC from Bridge H's
Methoxy OCH₃~52Methyl-
Bridgehead C-CO₂Me~54QuaternaryHMBC from Bridge H's
Bridgehead C-NH₂~38QuaternaryHMBC from Bridge H's

Note: Exact chemical shifts can vary based on solvent and instrument frequency. The provided values are representative based on similar structures in the literature.[7][8][9]

Mass Spectrometry (MS): Confirming Identity and Composition

Causality: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecule, which is used to confirm its elemental formula. This technique serves as a primary check for molecular identity.

Methodology: Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule. The analysis is typically run in positive ion mode, where the primary amine is readily protonated.

Expected Data: The key piece of data is the mass of the protonated molecular ion, [M+H]⁺.

  • Molecular Formula: C₇H₁₁NO₂

  • Exact Mass (Monoisotopic): 141.07898 Da[5][11]

  • [M+H]⁺ Calculated Mass: 142.08626 Da[11]

A measured mass within 5 ppm of the calculated value provides high confidence in the assigned elemental formula.

IonFormulaCalculated m/z
[M+H]⁺C₇H₁₂NO₂⁺142.08626
[M+Na]⁺C₇H₁₁NNaO₂⁺164.06820

Supporting Spectroscopic Evidence

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups predicted by the proposed structure.

Expected Absorptions:

  • N-H Stretch: A medium-intensity, often bifurcated peak in the 3300-3400 cm⁻¹ region, characteristic of a primary amine.

  • C-H Stretch: A peak just below 3000 cm⁻¹ for the aliphatic C-H bonds of the BCP cage and methyl group.

  • C=O Stretch: A very strong, sharp absorption around 1720-1740 cm⁻¹, indicative of the saturated ester carbonyl group.

  • C-O Stretch: A strong absorption in the 1100-1300 cm⁻¹ region, corresponding to the C-O single bond of the ester.

X-ray Crystallography

Protocols for Key Experiments

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate (or its hydrochloride salt) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • ¹H NMR: Acquire a standard proton spectrum using a 400 MHz or higher spectrometer. Ensure adequate signal-to-noise.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. An extended acquisition time may be needed to observe the quaternary bridgehead carbons.

  • 2D Spectra: Using standard pulse programs, acquire HSQC and HMBC spectra. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to observe the key correlations.

HRMS (ESI-TOF) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source of a Time-of-Flight (TOF) or Orbitrap mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Identify the [M+H]⁺ peak and compare its measured exact mass to the calculated value for C₇H₁₂NO₂⁺.

Conclusion

The structural elucidation of methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is a textbook example of modern analytical chemistry, requiring a synergistic application of multiple techniques. While the ¹H and ¹³C NMR spectra provide strong initial evidence due to the molecule's high symmetry, they are insufficient in isolation. Trustworthy and definitive confirmation is only achieved by integrating this data with 2D NMR experiments (HSQC and HMBC) to prove connectivity and with HRMS to verify the elemental formula. Together, these methods provide a self-validating system that builds an unassailable case for the structure, enabling researchers to use this valuable building block with full confidence in their drug discovery and materials science endeavors.

References

  • Anderson, E. A., et al. (2020). Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. Chemistry Research Laboratory, University of Oxford. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2020). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. The Journal of Organic Chemistry. Available at: [Link]

  • Michl, J., et al. (2008). Time-Resolved Fluorescence Anisotropy of Bicyclo[1.1.1]pentane/Tolane-Based Molecular Rods Included in Tris(o-phenylenedioxy)cyclotriphosphazene (TPP). The Journal of Physical Chemistry C. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2021). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride. PubChem. Available at: [Link]

  • Pätzel, M., et al. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. European Journal of Organic Chemistry. Available at: [Link]

  • O'Connor, M. J., et al. (2019). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry. Available at: [Link]

  • Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. Available at: [Link]

  • Plíva, J., et al. (2009). High Resolution Spectroscopy of Bicyclo[1.1.1]pentane. Oregon State University. Available at: [Link]

  • Anderson, E. A., et al. (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2020). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. MDPI. Available at: [Link]

Sources

Exploratory

A Spectroscopic Guide to Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: A Key Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Bicyclo[1.1.1]pentanes in Medicinal Chemistry In the relentless pursuit of novel therapeu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Bicyclo[1.1.1]pentanes in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic scaffolds that have long dominated drug design. This "escape from flatland" has led to a surge of interest in three-dimensional molecular frameworks that can better mimic the spatial arrangement of natural ligands and interact more specifically with biological targets. Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly valuable motif.[1]

The rigid, rod-like structure of the BCP cage allows it to serve as a bioisostere for para-substituted phenyl rings, alkynes, and even tert-butyl groups. This substitution can confer a multitude of advantages, including improved solubility, enhanced metabolic stability, and a reduction in non-specific binding, all of which are critical attributes for a successful drug candidate. Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, with its strategically placed amino and carboxylate functionalities, represents a versatile building block for the incorporation of the BCP scaffold into a wide array of potential drug molecules. This guide provides a comprehensive overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are essential for the unambiguous identification and characterization of this important compound.

Synthesis and Structure

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride is synthesized from its protected hydrazine precursor through hydrogenation in the presence of a platinum(IV) oxide catalyst. This method provides the target compound in high yield and purity.[1] The structure of the immediate precursor has been confirmed by single-crystal X-ray diffraction analysis, providing a solid foundation for the structural assignment of the final product.[1]

Caption: Molecular Structure of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, both ¹H and ¹³C NMR are critical for confirming its unique cage structure and the presence of the key functional groups.

¹H NMR Spectroscopy

The highly symmetrical structure of the bicyclo[1.1.1]pentane core results in a characteristically simple ¹H NMR spectrum. The six bridgehead protons are equivalent, leading to a single, sharp singlet. The protons of the methyl ester group will also appear as a singlet. The protons of the amino group may be observable as a broad singlet, though their chemical shift and appearance can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.3-2.5s6HBCP-H
~3.7s3H-OCH₃
Variablebr s2H-NH₂

Note: Predicted values are based on the analysis of closely related structures and general principles of NMR spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the molecular structure. The two bridgehead carbons will have distinct chemical shifts, as will the bridging methylene carbons. The carbonyl carbon of the ester and the methyl carbon will also be readily identifiable.

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

Chemical Shift (δ) ppmAssignment
~170-175C=O
~55-60Bridgehead C-NH₂
~50-55-OCH₃
~45-50Bridgehead C-CO₂Me
~35-40Bridging CH₂

Note: Predicted values are based on the analysis of closely related structures, such as 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid, and general principles of NMR spectroscopy.[2]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate will exhibit characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the ester, and the C-O and C-N single bonds.

Table 3: Characteristic IR Absorption Bands for Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium, broadN-H stretch (primary amine)
2950-2850MediumC-H stretch (aliphatic)
~1730StrongC=O stretch (ester)
~1250StrongC-O stretch (ester)
~1150MediumC-N stretch
Experimental Protocol for IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Lower the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction to obtain the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular formula. For Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, electrospray ionization (ESI) is a suitable technique.

The predicted monoisotopic mass of the neutral molecule (C₇H₁₁NO₂) is 141.07898 Da.[3] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 142.08626.[3]

Table 4: Predicted Mass Spectrometry Data for Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

AdductPredicted m/z
[M+H]⁺142.08626
[M+Na]⁺164.06820
Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

  • Instrument Setup: Infuse the sample solution into the electrospray ionization source of the mass spectrometer.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular ion peak (e.g., m/z 50-500).

  • Data Analysis: Determine the m/z of the molecular ion and any significant fragment ions. Use high-resolution mass spectrometry to confirm the elemental composition.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful suite of tools for the unambiguous characterization of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate. The data presented in this guide, based on a combination of experimental data from closely related compounds and established spectroscopic principles, offer a reliable reference for scientists working with this increasingly important building block in drug discovery and development. As the demand for novel, three-dimensional molecular scaffolds continues to grow, a thorough understanding of the spectroscopic properties of key intermediates like Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate will be indispensable.

References

  • MedChemExpress. (n.d.). Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride Certificate of Analysis.
  • LGC Standards. (n.d.). Methyl 3-Aminobicyclo[1.1.1]pentane-1-carboxylate Hydrochloride.
  • Taniguchi, T. (n.d.). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synfacts.
  • TCI Chemicals. (n.d.). Methyl 3-Aminobicyclo[1.1.1]pentane-1-carboxylate Hydrochloride.
  • PubChem. (n.d.). Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride.
  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9636–9646. [Link]

  • Sigma-Aldrich. (n.d.). Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate.
  • Mykhailiuk, P. K., et al. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 110-116.
  • Pätzel, M., et al. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. European Journal of Organic Chemistry, 2004(3), 493-498.
  • PubChem. (n.d.). 3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid.
  • Isbester, P. K., et al. (2021). Automated Nanomole-Scale Reaction Screening toward Benzoate Bioisosteres: A Photocatalyzed Approach to Highly Elaborated Bicyclo[1.1.1]Pentanes. ACS Medicinal Chemistry Letters, 13(1), 118-125. [Link]

  • ResearchGate. (n.d.). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes.
  • Capot Chemical. (n.d.). 3-aMino-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester.
  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

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Foundational

A Senior Application Scientist's Guide to the Bicyclo[1.1.1]pentane (BCP) Core

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The paradigm in medicinal chemistry is undergoing a significant dimensional shift, moving away from the planar, aromatic structures that h...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The paradigm in medicinal chemistry is undergoing a significant dimensional shift, moving away from the planar, aromatic structures that have dominated drug design for decades. This guide delves into the core of this evolution: the bicyclo[1.1.1]pentane (BCP) scaffold. BCP has emerged as a premier non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[1][2] Its rigid, three-dimensional cage structure offers a unique combination of spatial arrangement and physicochemical properties that directly address the common pitfalls of traditional aromatic systems, such as poor solubility and metabolic instability.[3][4] This document provides an in-depth analysis of the BCP core, from its fundamental structural and electronic properties to the synthetic strategies required for its creation and functionalization. We will explore its application as a bioisostere through compelling case studies, present detailed experimental protocols, and offer a forward-looking perspective on its role in shaping the future of drug discovery.

Chapter 1: The Bicyclo[1.1.1]pentane Core: A Structural and Physicochemical Deep Dive

The value of BCP in modern drug design is rooted in its unique and counter-intuitive structure. Comprising three fused cyclobutane rings sharing a central carbon-carbon bond, the BCP cage is a highly strained yet remarkably stable entity.[5][6]

Structure, Strain, and Stability

The BCP molecule can be visualized as a central C1-C3 bond with three two-carbon (-CH2-CH2-) bridges. This arrangement forces the bridgehead carbons (C1 and C3) into an "inverted" tetrahedral geometry, a significant deviation from the ideal 109.5° sp³ bond angle.[5] This geometric constraint results in substantial strain energy, estimated to be around 102 kcal/mol.[5]

Despite this high strain, BCP is surprisingly persistent at room temperature.[5] The exceptional reactivity of its precursor, [1.1.1]propellane, lies in the weakness of the central C1-C3 bond, which readily undergoes cleavage to form a stable bicyclo[1.1.1]pentyl radical. This process is the cornerstone of most BCP functionalization strategies.

Propellane_Reaction Propellane [1.1.1]Propellane BCP-Radical Bicyclo[1.1.1]pent-1-yl Radical Intermediate Propellane->BCP-Radical Radical Initiator (R•) Functionalized_BCP 1,3-Disubstituted BCP BCP-Radical->Functionalized_BCP Radical Trap (X-Y)

Caption: General reaction pathway for BCP synthesis via [1.1.1]propellane.

Recent advancements have focused on making the generation and use of [1.1.1]propellane safer and more scalable, including the development of continuous flow processes that generate it on demand for immediate use. [7][8]This mitigates the need to handle and store the highly reactive starting material.

Protocol Spotlight: Synthesis of a BCP-Carboxylic Acid Building Block

This protocol is adapted from established literature methods for the radical addition of thiophenol to [1.1.1]propellane, a reliable method for quantifying propellane solutions which can be adapted for preparative synthesis of functionalized BCPs. [9] Objective: To synthesize 3-phenylthiobicyclo[1.1.1]pentane-1-carboxylic acid.

Materials:

  • A solution of [1.1.1]propellane in diethyl ether (concentration determined by titration).

  • Thiophenol

  • Carbon tetrachloride (CCl₄) or other suitable carboxylating agent.

  • AIBN (Azobisisobutyronitrile) or other radical initiator.

  • Anhydrous solvent (e.g., Diethyl Ether or THF).

  • Standard glassware for inert atmosphere reactions.

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, and maintained under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: The solution of [1.1.1]propellane is transferred to the flask via cannula. To this is added thiophenol (1.1 equivalents) and carbon tetrachloride (1.5 equivalents).

  • Initiation: A catalytic amount of AIBN (0.1 equivalents) is added to the stirred solution.

  • Reaction: The reaction mixture is heated to reflux (approx. 40-60°C depending on the solvent) and stirred for 2-4 hours. Progress can be monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then subjected to hydrolysis (e.g., using LiOH in THF/water) to convert the trichloromethyl group to a carboxylic acid.

  • Purification: The resulting carboxylic acid is purified by acid-base extraction followed by recrystallization or flash column chromatography to yield the desired product.

Self-Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic bridgehead proton signal in ¹H NMR is a key indicator of successful BCP formation.

Chapter 3: BCP as a Bioisostere: Case Studies in Drug Design

The true measure of BCP's utility is its successful application in drug discovery programs. A landmark example was reported by researchers at Pfizer, who replaced the central fluorophenyl ring in a γ-secretase inhibitor (BMS-708,163) with a BCP core. [4]

Case Study: γ-Secretase Inhibitor

The original compound, an inhibitor for potential Alzheimer's disease treatment, suffered from poor passive permeability and low aqueous solubility. [4]

  • The Challenge: The planar, aromatic core contributed to high lipophilicity and poor physicochemical properties.

  • The Solution: Replacing the para-substituted fluorophenyl ring with a 1,3-disubstituted BCP motif.

  • The Result: The BCP-containing analogue exhibited equipotent enzymatic inhibition while demonstrating significant improvements in both aqueous solubility and passive permeability. This translated to a four-fold increase in bioavailability (Cmax and AUC values) in a mouse model. [4]

Quantitative Comparison: Phenyl Ring vs. BCP Core

The following table summarizes the data from the γ-secretase inhibitor case study, illustrating the concrete benefits of the bioisosteric replacement. [4]

Property Phenyl-Containing Inhibitor (1) BCP-Containing Inhibitor (3) Outcome
**γ-Secretase IC₅₀ (Aβ₄₂) ** 1.04 nM 0.99 nM Equipotent
Aqueous Solubility (pH 7.4) 1 µg/mL 26 µg/mL 26x Improvement
Passive Permeability (Papp) 0.4 x 10⁻⁶ cm/s 6.5 x 10⁻⁶ cm/s 16x Improvement
Mouse Cmax (Oral Dose) 1.0 µM 4.3 µM ~4x Increase

| Mouse AUC (Oral Dose) | 3.5 µM·h | 14.8 µM·h | ~4x Increase |

Data sourced from Stepan, A. F., et al. (2012). J. Med. Chem. [4]

Chapter 4: Functionalization and Vectorial Chemistry

The utility of BCP as a building block depends on the ability to install functional groups at specific positions, primarily at the C1 and C3 bridgeheads. The development of methods to create unsymmetrically 1,3-disubstituted BCPs has been a significant area of research. [2]

Decision Workflow for BCP Synthesis

Choosing the correct synthetic strategy depends on the desired final compound and the available starting materials. The following workflow outlines a general decision-making process for medicinal chemists.

BCP_Synthesis_Workflow start Define Target BCP Molecule (R¹-BCP-R²) have_propellane Is a propellane source available and scalable? start->have_propellane is_symmetrical Is the target symmetrical? (R¹ = R²) is_r1_simple Is R¹ a simple alkyl/aryl from a halide precursor? is_symmetrical->is_r1_simple No (Asymmetrical) symmetrical_route Use one-pot reaction of propellane with excess R¹-X is_symmetrical->symmetrical_route Yes asym_stepwise Use stepwise approach: 1. Monofunctionalize propellane 2. Isolate R¹-BCP-X 3. Functionalize C3 position is_r1_simple->asym_stepwise Yes photochem_route Consider modern photocatalytic or electrochemical methods is_r1_simple->photochem_route No (Complex R¹ or R²) have_propellane->is_symmetrical Yes alternative_precursor Explore alternative precursors (e.g., bicyclo[1.1.0]butanes) have_propellane->alternative_precursor No end_success Synthesize Target BCP symmetrical_route->end_success asym_stepwise->end_success photochem_route->end_success end_fail Re-evaluate Synthetic Route alternative_precursor->end_fail

Caption: A decision workflow for selecting a BCP synthetic strategy.

Conclusion: The Future is Three-Dimensional

The bicyclo[1.1.1]pentane core is more than just a chemical curiosity; it is a validated and powerful tool for overcoming long-standing challenges in drug discovery. Its ability to improve solubility, enhance metabolic stability, and provide novel three-dimensional exit vectors makes it an invaluable bioisostere. [1][3]While initial synthetic hurdles limited its widespread use, the development of scalable and versatile methods, particularly those leveraging the strain-release chemistry of [1.1.1]propellane, has firmly established BCPs in the medicinal chemist's toolbox. [10][11]As drug targets become more complex, the rational incorporation of rigid, three-dimensional scaffolds like BCP will be critical for designing the next generation of safe and effective medicines.

References

  • Fang, Z., Xu, Q., Lu, X., Wan, N., & Yang, W.-L. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme E-Books & E-Journals. [Link]

  • Ripenko, V., Sham, V., Levchenko, V., & Mykhailiuk, P. (2023). Bicyclo[1.1.1]pentanes (BCPs) as bioisosteres of the phenyl ring. ResearchGate. [Link]

  • Donnelly, K., & Baumann, M. (2021). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. University College Dublin Research Repository. [Link]

  • Wu, J. (2021). Recent advances in the applications of [1.1.1]propellane in organic synthesis. RSC Publishing. [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K., et al. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Wiberg, K. B., & Waddell, S. T. (1990). [1.1.1]Propellane. Organic Syntheses. [Link]

  • Kumar, A., et al. (2022). A radical exchange process: synthesis of bicyclo[1.1.1]pentane derivatives of xanthates. Chemical Communications. [Link]

  • Chen, F. (2025). New method for bicyclo[1.1.1]pentane ketones synthesis. KeAi Publishing. [Link]

  • Davies, H. M. L., et al. (2025). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). [1.1.1]Propellane. Wikipedia. [Link]

  • Wang, Y., et al. (2021). Application of bioisostere-bicyclo 1.1.1 pentane (BCP) in drug design. Chinese Journal of Medicinal Chemistry. [Link]

  • Baran, P. S., et al. (2019). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences. [Link]

  • Bull, J. A., et al. (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Mykhailiuk, P. K., et al. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. Research Square. [Link]

  • Zhang, X., et al. (2021). Recent advances in the applications of [1.1.1]-propellane in organic synthesis. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Bicyclo(1.1.1)pentane. PubChem Compound Database. [Link]

  • Mykhailiuk, P. K. (2020). Bicyclo[1.1.1]pentanes (BCPs) in medicinal chemistry and a new... ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2022). Fluoro-bicyclo[1.1.1]pentanes. ChemRxiv. [Link]

  • Donnelly, K., & Baumann, M. (2021). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Vapourtec. [Link]

  • Baran, P. S., et al. (2025). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. PNAS. [Link]

  • Mykhailiuk, P. K. (2022). Bicyclo[1.1.1]pentanes (BCPs): state‐of‐the‐art. Aim of this work:... ResearchGate. [Link]

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Exploratory

The Ascendancy of a Three-Dimensional Bioisostere: A Technical Guide to Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

Abstract In the modern era of drug discovery, the pursuit of novel chemical matter with optimized physicochemical and pharmacokinetic properties is paramount. The concept of bioisosterism, the strategic replacement of a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the modern era of drug discovery, the pursuit of novel chemical matter with optimized physicochemical and pharmacokinetic properties is paramount. The concept of bioisosterism, the strategic replacement of a functional group within a biologically active molecule with another that retains similar biological activity, has been a cornerstone of medicinal chemistry. This guide delves into the burgeoning role of methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate as a key building block in the synthesis of non-classical bioisosteres. We will explore the rationale behind its use as a saturated, three-dimensional surrogate for traditional, planar moieties like the para-substituted phenyl ring, detail its synthesis, and provide a data-driven comparison of its impact on critical drug-like properties. Furthermore, this guide furnishes detailed experimental protocols for the evaluation of these properties, empowering researchers to effectively integrate this innovative scaffold into their drug development programs.

Introduction: Escaping Flatland in Drug Design

The overrepresentation of flat, aromatic structures in drug candidates has been linked to a number of liabilities, including poor solubility, high metabolic turnover, and off-target toxicity. The "escape from flatland" initiative in medicinal chemistry advocates for the incorporation of three-dimensional (3D) saturated scaffolds to improve the developability of drug candidates. Bicyclo[1.1.1]pentane (BCP), a highly strained and rigid bicyclic hydrocarbon, has emerged as a particularly attractive 3D bioisostere.[1][2] Its rigid cage-like structure allows it to mimic the linear trajectory of a para-substituted phenyl ring, while its saturated nature confers a host of desirable properties.

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, with its strategically placed amino and carboxylate functionalities, serves as a versatile building block for introducing the BCP core into a wide array of molecular architectures. This guide will provide a comprehensive overview of its synthesis and application as a transformative bioisostere.

The Bicyclo[1.1.1]pentane Scaffold: A Paradigm Shift in Bioisosterism

The utility of the BCP scaffold as a bioisostere for the para-substituted phenyl ring is rooted in its unique structural and electronic properties. The bridgehead carbons of the BCP core are separated by a distance that is comparable to the C1-C4 distance of a phenyl ring, allowing for the preservation of key binding interactions.

G propellane [1.1.1]Propellane diketone 1,3-Diacetylbicyclo[1.1.1]pentane propellane->diketone Photochemical Addition diacetyl Diacetyl diacetyl->diketone diacid Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid diketone->diacid Haloform Reaction monoester 3-(Methoxycarbonyl)bicyclo[1.1.1] pentane-1-carboxylic Acid diacid->monoester Selective Mono-esterification acyl_azide Acyl Azide Intermediate monoester->acyl_azide Azide Formation isocyanate Isocyanate Intermediate acyl_azide->isocyanate Curtius Rearrangement target Methyl 3-aminobicyclo[1.1.1] pentane-1-carboxylate isocyanate->target Methanolysis

Caption: Synthetic workflow for methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate.

Experimental Protocol: Synthesis of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

Step 1: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid [1][3]

  • To a solution of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq) in methanol (10 volumes), add thionyl chloride (3.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent system (e.g., hexane/methyl-tert-butyl ether) and filter through a plug of silica gel.

  • Concentrate the filtrate to afford 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid as a white solid.

Step 2: Curtius Rearrangement to Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate [4][5][6]

  • To a solution of 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in anhydrous toluene (10 volumes) under an inert atmosphere, add triethylamine (1.2 eq).

  • Add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS for the formation of the isocyanate intermediate.

  • Cool the reaction mixture to room temperature and add anhydrous methanol (10 volumes).

  • Stir the mixture at room temperature overnight to facilitate the conversion of the isocyanate to the methyl carbamate.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield methyl 3-(methoxycarbonylamino)bicyclo[1.1.1]pentane-1-carboxylate.

  • For the free amine, the carbamate can be deprotected under standard conditions (e.g., acidic or basic hydrolysis) to yield methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate.

Data-Driven Comparison: BCP vs. Phenyl Bioisosteres

The theoretical advantages of the BCP scaffold are borne out by empirical data. A matched molecular pair analysis, comparing compounds that differ only by the replacement of a para-substituted phenyl ring with a 1,3-disubstituted BCP, reveals consistent improvements in key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

PropertyPhenyl AnalogBCP AnalogFold ImprovementReference
Aqueous Solubility (pH 7.4)
γ-Secretase Inhibitor2 µg/mL65.4 µg/mL~32x[7]
LpPLA2 Inhibitor<0.1 µM1.5 µM>15x[8]
Metabolic Stability (Human Liver Microsomes, t½)
γ-Secretase Inhibitor15 min>120 min>8x[7]
Lipophilicity (logD at pH 7.4)
γ-Secretase Inhibitor3.52.6-0.9[7]
LpPLA2 Inhibitor6.34.8-1.5[8]

Note: The data presented is a compilation from different studies and serves to illustrate general trends.

These data underscore the transformative potential of the BCP bioisostere in addressing common liabilities in drug discovery. The significant increase in aqueous solubility and metabolic stability, coupled with a reduction in lipophilicity, can lead to improved oral bioavailability and a more favorable safety profile.

Experimental Validation: Key In Vitro Assays

The successful implementation of a bioisosteric replacement strategy requires rigorous experimental validation. The following are detailed protocols for two fundamental assays used to assess the impact of the BCP scaffold on key drug-like properties.

Kinetic Solubility Assay

This assay provides a high-throughput method for assessing the aqueous solubility of a compound.

Protocol:

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a concentration range (e.g., 10 mM to 0.1 µM).

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing phosphate-buffered saline (PBS), pH 7.4. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking to allow for equilibration.

  • Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by hepatic enzymes, primarily cytochrome P450s.

Protocol:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Incubation Mixture:

    • In a 96-well plate, add the test compound to achieve a final concentration of 1 µM.

    • Add HLM to a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (k / microsomal protein concentration) * (mg protein / g liver) * (g liver / kg body weight).

Conclusion and Future Perspectives

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is a powerful and versatile building block that enables the strategic incorporation of the BCP scaffold into drug candidates. The compelling body of evidence demonstrating the positive impact of this bioisosteric replacement on solubility, metabolic stability, and other key drug-like properties positions it as a valuable tool in the medicinal chemist's arsenal. As the challenges in drug discovery continue to evolve, the "escape from flatland" paradigm and the use of innovative, three-dimensional bioisosteres like the bicyclo[1.1.1]pentane core will undoubtedly play an increasingly critical role in the development of the next generation of therapeutics. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-property relationships of BCP-containing molecules will further expand the utility of this remarkable scaffold.

References

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry. [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Journal of Organic Chemistry. [Link]

  • Highly Functional Allyl-Bicyclo[1.1.1]pentane Synthesis by Radical-Initiated Three-Component Stereoselective Allylation. JACS Au. [Link]

  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. ResearchGate. [Link]

  • (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry. [Link]

  • Curtius Rearrangement. Organic Chemistry Portal. [Link]

  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. ResearchGate. [Link]

  • Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. RSC Publishing. [Link]

  • Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. ResearchGate. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace. [Link]

  • Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. [Link]

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Foundational

The Ascendant Role of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives in Drug Discovery: A Technical Guide

Foreword: Embracing Three-Dimensionality in Medicinal Chemistry For decades, the flat, aromatic world of the phenyl ring has dominated the landscape of medicinal chemistry. However, the paradigm is shifting.

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing Three-Dimensionality in Medicinal Chemistry

For decades, the flat, aromatic world of the phenyl ring has dominated the landscape of medicinal chemistry. However, the paradigm is shifting. The concept of "escaping from flatland" has gained significant traction, compelling drug discovery scientists to explore saturated, three-dimensional scaffolds that can offer improved physicochemical and pharmacokinetic properties.[1] Among the most promising of these new building blocks is the bicyclo[1.1.1]pentane (BCP) core. Its rigid, cage-like structure serves as an exceptional bioisostere for the para-substituted phenyl ring, offering a similar exit vector for substituents while introducing a distinctly non-planar, sp³-rich environment. This guide delves into the biological significance of a particularly valuable BCP derivative: 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid. We will explore its synthesis, its role as a constrained neuromodulator analogue, and its burgeoning applications in constructing novel therapeutics.

The Bicyclo[1.1.1]pentane Core: A Bioisostere of Unprecedented Potential

The utility of the BCP scaffold lies in its unique geometric and electronic properties. As a bioisosteric replacement for a para-substituted phenyl ring, the BCP core offers several distinct advantages that can lead to more drug-like candidates:

  • Enhanced Solubility: The disruption of planarity and the reduction in aromatic character upon replacing a phenyl ring with a BCP moiety generally lead to increased aqueous solubility, a critical factor for oral bioavailability.

  • Improved Metabolic Stability: The high strain energy of the BCP cage results in strong C-H bonds, making the scaffold more resistant to oxidative metabolism by cytochrome P450 enzymes.[2]

  • Reduced Non-Specific Binding: The non-planar, non-aromatic nature of the BCP core can reduce non-specific binding to off-target proteins that is often associated with flat, hydrophobic aromatic rings.

  • Novel Chemical Space: The introduction of the BCP scaffold allows for the exploration of novel chemical space, providing opportunities for new intellectual property.

The fundamental principle behind the BCP as a bioisostere is its ability to project substituents at the 1 and 3 positions in a linear fashion, mimicking the geometry of a 1,4-disubstituted benzene ring.

cluster_0 para-Substituted Phenyl Ring cluster_1 1,3-Disubstituted Bicyclo[1.1.1]pentane Phenyl Benzene Ring R2_phenyl R2 Phenyl->R2_phenyl Bioisosteric\nReplacement Bioisosteric Replacement R1_phenyl R1 R1_phenyl->Phenyl BCP BCP Core R2_bcp R2 BCP->R2_bcp R1_bcp R1 R1_bcp->BCP

Caption: Bioisosteric relationship between a para-substituted phenyl ring and a 1,3-disubstituted BCP.

3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid: A Constrained GABA Analogue

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its flexible backbone allows it to adopt multiple conformations, not all of which are active at its receptors. The development of conformationally constrained GABA analogues is a key strategy in medicinal chemistry to enhance receptor selectivity and potency. 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid stands out as a particularly rigid analogue of GABA, where the bicyclic core locks the amino and carboxylic acid groups in a specific spatial arrangement.[3]

cluster_0 GABA (Flexible) cluster_1 3-Amino-BCP-1-carboxylic acid (Rigid) GABA H₂N—(CH₂)₃—COOH Structural\nAnalogy Structural Analogy BCP_GABA H₂N-[BCP]-COOH

Caption: Structural analogy between GABA and 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid.

This conformational rigidity is hypothesized to pre-organize the molecule for optimal interaction with GABA receptors, potentially leading to enhanced selectivity for specific receptor subtypes. Furthermore, its incorporation into peptides has been explored to induce specific secondary structures and to act as a metabolically stable mimic of natural amino acid residues.

Synthesis of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives

The synthesis of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid and its derivatives has become increasingly efficient, largely due to advancements in the large-scale production of key intermediates. The most common starting material is bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be synthesized from [1.1.1]propellane.[1]

A general synthetic pathway involves the mono-esterification of the diacid, followed by a Curtius rearrangement of the remaining carboxylic acid to install the amino group. The amino and carboxylic acid functionalities can then be further derivatized or protected for subsequent use in peptide synthesis or other medicinal chemistry applications.

Diacid Bicyclo[1.1.1]pentane- 1,3-dicarboxylic acid Monoester Monoester Derivative Diacid->Monoester  Mono-esterification Acyl_azide Acyl Azide Intermediate Monoester->Acyl_azide  Activation & Azide  Displacement Isocyanate Isocyanate Intermediate Acyl_azide->Isocyanate  Curtius  Rearrangement Protected_amine N-Protected Amino Monoester Isocyanate->Protected_amine  Trapping with  Alcohol (e.g., tBuOH) Final_product 3-Aminobicyclo[1.1.1]pentane- 1-carboxylic acid Derivative Protected_amine->Final_product  Deprotection/  Derivatization

Caption: Generalized synthetic workflow for 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives.

Experimental Protocol: Synthesis of 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid

This protocol is a representative example of the synthesis of a key intermediate for the production of various derivatives.[1]

  • Mono-esterification: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq) is dissolved in methanol. Thionyl chloride (3.0 eq) is added dropwise at room temperature. The mixture is stirred overnight and then concentrated under reduced pressure to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

  • Curtius Rearrangement: The monoester (1.0 eq) is dissolved in tert-butanol. Triethylamine (1.2 eq) and diphenylphosphoryl azide (1.1 eq) are added. The mixture is heated to 85 °C for 24 hours.

  • Work-up and Purification: The reaction mixture is cooled and concentrated. The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated to yield the N-Boc protected amino monoester.

  • Saponification: The resulting ester is then saponified using a suitable base (e.g., lithium hydroxide) in a mixture of tetrahydrofuran and water to yield the final product, 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid.

Biological Activities and Structure-Activity Relationships (SAR)

While the structural analogy of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid to GABA is compelling, a comprehensive, publicly available SAR study with quantitative data for a series of its derivatives against specific biological targets is currently limited. The primary application of these derivatives has been as building blocks in larger molecules, where the BCP core imparts desirable physicochemical properties.

The table below summarizes the types of derivatives that have been synthesized and their intended or observed applications, highlighting the current state of research.

Derivative TypeRationale / ApplicationKey Findings / PotentialReferences
N-Acyl Derivatives To explore the effect of substitution on the amino group on biological activity and to create amide bonds in peptidomimetics.Can modulate lipophilicity and hydrogen bonding potential. The specific impact on receptor affinity is yet to be systematically reported.[3]
Carboxylic Acid Esters and Amides To act as prodrugs or to be incorporated into larger molecular scaffolds.Improves membrane permeability and allows for conjugation to other molecules.[3]
Peptide Conjugates To act as conformationally constrained amino acid mimics in peptides.Can induce specific secondary structures and enhance metabolic stability of the peptide.[4][4][5]
PROTAC Linkers The rigid BCP core can serve as a linker in Proteolysis Targeting Chimeras (PROTACs).Provides a defined spatial separation between the E3 ligase and target protein ligands.[5]

Note on Quantitative Data: The absence of extensive public SAR data for this specific class of compounds presents an opportunity for future research to systematically evaluate a library of these derivatives against key neurological targets such as GABA and glutamate receptors.

Key Biological Targets and Assay Methodologies

Based on the structural similarity to GABA and other amino acid neurotransmitters, the primary biological targets for 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives are GABA and glutamate receptors.

GABA Receptor Modulation

These derivatives are expected to interact with both ionotropic GABA-A and metabotropic GABA-B receptors.

Experimental Protocol: GABA-A Receptor Radioligand Binding Assay

This is a standard protocol to determine the binding affinity of a test compound to the GABA-A receptor.

  • Membrane Preparation: Rat cortical tissue is homogenized in a sucrose buffer and centrifuged. The resulting pellet is washed multiple times to remove endogenous GABA. The final pellet is resuspended in a Tris-HCl buffer.

  • Binding Assay: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]muscimol) and varying concentrations of the test compound in a 96-well plate.

  • Incubation and Filtration: The plate is incubated to allow for binding equilibrium. The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value, representing the binding affinity of the test compound, can then be calculated using the Cheng-Prusoff equation.

Metabotropic Glutamate Receptor (mGluR) Antagonism

The structural similarity to glutamate also suggests potential activity at mGluRs. Some BCP-containing amino acids have shown activity as mGluR antagonists.

Experimental Protocol: mGluR Functional Assay (Calcium Mobilization)

This protocol assesses the ability of a compound to antagonize the function of Gq-coupled mGluRs (e.g., mGluR1 and mGluR5).

  • Cell Culture: A cell line stably expressing the mGluR of interest (e.g., HEK293 cells) is cultured and seeded into a 96-well plate.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are incubated with varying concentrations of the test compound.

  • Agonist Stimulation and Signal Detection: A known mGluR agonist (e.g., quisqualate) is added to the wells, and the resulting change in intracellular calcium concentration is measured as a change in fluorescence using a plate reader.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced calcium mobilization (IC50) is determined.

Future Directions and Conclusion

The 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid scaffold holds immense promise in modern drug discovery. Its unique three-dimensional structure provides a powerful tool to overcome many of the limitations associated with traditional flat aromatic rings. While its primary application to date has been as a rigid GABA analogue and a valuable building block for peptidomimetics, the full therapeutic potential of its derivatives remains largely untapped.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these compounds. Quantitative SAR studies are crucial to elucidate the specific structural requirements for potent and selective modulation of key neurological targets. The development of derivatives with tailored pharmacokinetic profiles will undoubtedly pave the way for their progression into clinical candidates for a range of neurological and psychiatric disorders. This in-depth guide serves as a foundational resource for researchers poised to explore this exciting frontier of medicinal chemistry.

References

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  • MySkinRecipes. (n.d.). (S)-3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylicacid. [Link]

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Exploratory

The Advent of a Three-Dimensional Scaffold: A Technical Guide to the Discovery and History of Bicyclo[1.1.1]pentane Building Blocks

For Researchers, Scientists, and Drug Development Professionals Abstract The quest for novel molecular scaffolds that can enhance the properties of bioactive molecules is a central theme in modern drug discovery. The bic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel molecular scaffolds that can enhance the properties of bioactive molecules is a central theme in modern drug discovery. The bicyclo[1.1.1]pentane (BCP) core, a small, rigid, and three-dimensional motif, has emerged as a powerful building block and a compelling non-classical bioisostere for commonly used functionalities such as the para-substituted phenyl ring, the tert-butyl group, and the alkyne linker. Its incorporation into drug candidates has been shown to significantly improve key physicochemical properties, including aqueous solubility and metabolic stability, while maintaining or even enhancing biological activity. This technical guide provides an in-depth exploration of the discovery and historical development of BCP building blocks, from the initial synthesis of the parent hydrocarbon to the evolution of synthetic methodologies for its versatile precursor, [1.1.1]propellane, and its subsequent functionalization into a diverse array of valuable chemical synthons.

The Genesis of a Strained System: Early Syntheses of Bicyclo[1.1.1]pentane and [1.1.1]Propellane

The story of bicyclo[1.1.1]pentane begins in the mid-20th century, a period of burgeoning interest in the synthesis and properties of strained organic molecules. The parent hydrocarbon, bicyclo[1.1.1]pentane, was first synthesized in 1964 by Kenneth B. Wiberg and his colleagues.[1][2][3] This seminal work represented a significant synthetic challenge and opened the door to the exploration of a new class of highly strained, bridged bicyclic compounds.[1]

However, the full potential of the BCP core as a versatile building block remained largely untapped for nearly two decades. The breakthrough came with the synthesis of a more reactive and synthetically accessible precursor: [1.1.1]propellane. In 1982, Kenneth B. Wiberg and Frederick H. Walker reported the first synthesis of this remarkable molecule.[4][5] [1.1.1]Propellane is characterized by a highly strained central carbon-carbon bond connecting the two bridgehead carbons, which features an "inverted" tetrahedral geometry.[4] This strained bond is the key to its synthetic utility, as it readily undergoes cleavage, providing a gateway to 1,3-disubstituted BCP derivatives.[6]

The initial synthesis of [1.1.1]propellane was a multi-step process.[4] A more practical and efficient route was later developed by Szeimies and co-workers in 1985, which made [1.1.1]propellane more accessible for broader synthetic exploration.[6][7] This improved methodology laid the foundation for the widespread investigation of BCP chemistry that followed.

The Rise of a Bioisostere: Bicyclo[1.1.1]pentane in Medicinal Chemistry

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance a molecule's biological activity or pharmacokinetic profile, is a cornerstone of drug design. While the structural uniqueness of BCP was recognized early on, its application as a bioisostere gained significant traction in the early 21st century.

A pivotal moment in the history of BCP in medicinal chemistry occurred in 2012 when a team at Bristol-Myers Squibb demonstrated the successful application of the BCP motif as a nonclassical bioisostere for a para-substituted phenyl ring in the design of a potent and orally active γ-secretase inhibitor.[8][9][10] This work showcased that replacing a flat, aromatic ring with the three-dimensional, saturated BCP scaffold could lead to significant improvements in physicochemical properties such as passive permeability and aqueous solubility, without compromising biological potency.[8][10] This discovery ignited a surge of interest in the pharmaceutical industry, and BCPs are now widely recognized as valuable tools to "escape from flatland" in drug design.[10][11]

The advantages of using BCPs as bioisosteres are multifaceted:

  • Improved Solubility: The replacement of a lipophilic phenyl ring with a more polar, saturated BCP core generally leads to an increase in aqueous solubility.[11][12][13]

  • Enhanced Metabolic Stability: The sp³-hybridized carbons of the BCP skeleton are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring.[11][12]

  • Favorable Pharmacokinetics: The improved solubility and metabolic stability often translate to better pharmacokinetic profiles, including increased oral bioavailability.[8]

  • Three-Dimensional Diversity: The rigid, three-dimensional structure of the BCP core allows for a more defined spatial arrangement of substituents, which can lead to improved target binding and selectivity.[11]

  • Novel Intellectual Property: The incorporation of the BCP motif provides an avenue for generating novel chemical entities with distinct intellectual property profiles.

Comparative Physicochemical Properties of Phenyl vs. BCP Analogues
PropertyPhenyl AnalogueBCP AnalogueRationale for Improvement
Aqueous Solubility LowerHigherIncreased polarity and reduced crystal lattice energy.[12][13]
LogP/LogD HigherLowerReduced lipophilicity of the saturated core.[12]
Metabolic Stability LowerHigherResistance to oxidative metabolism.[11]
Molecular Shape PlanarThree-DimensionalRigid, linear scaffold for defined vectoral exit of substituents.

Unlocking the Synthetic Potential: The Functionalization of [1.1.1]Propellane

The synthetic utility of BCP building blocks is intrinsically linked to the reactivity of [1.1.1]propellane. The weak central C-C bond of propellane is susceptible to attack by a wide range of reagents, including radicals, anions, and transition metal complexes.[6] This reactivity has been harnessed to develop a plethora of methods for the synthesis of 1,3-difunctionalized BCPs.

Radical Addition Reactions

Radical additions to [1.1.1]propellane represent one of the most common and versatile strategies for its functionalization.[6] The reaction proceeds via the cleavage of the central bond to form a stable bicyclo[1.1.1]pentyl radical intermediate, which can then be trapped by a radical scavenger or participate in further reactions. A wide variety of radical precursors, including alkyl halides and chalcogenides, have been successfully employed.[6] Photoredox catalysis has also emerged as a powerful tool for generating radicals under mild conditions for addition to propellane.[6][14]

Experimental Workflow: Radical Addition to [1.1.1]Propellane

Caption: Generalized workflow for the radical functionalization of [1.1.1]propellane.

Anionic and Nucleophilic Additions

Organometallic reagents, such as organolithiums and Grignard reagents, readily add to the central bond of [1.1.1]propellane to generate a bicyclo[1.1.1]pentyl anion.[7] This nucleophilic intermediate can then be trapped with a variety of electrophiles, providing a straightforward route to unsymmetrically 1,3-disubstituted BCPs.[7]

Reaction Pathway: Anionic Addition and Electrophilic Trapping

G [1.1.1]Propellane [1.1.1]Propellane Bicyclo[1.1.1]pentyl Anion Bicyclo[1.1.1]pentyl Anion [1.1.1]Propellane->Bicyclo[1.1.1]pentyl Anion + R-M 1-R-3-E-Bicyclo[1.1.1]pentane 1-R-3-E-Bicyclo[1.1.1]pentane Bicyclo[1.1.1]pentyl Anion->1-R-3-E-Bicyclo[1.1.1]pentane + E+

Caption: Anionic ring-opening of propellane followed by electrophilic quench.

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers another powerful avenue for the functionalization of [1.1.1]propellane.[15] Iron-hydride catalysis, for example, has been employed for the 1,3-difunctionalization of propellane.[15] These methods often proceed under mild conditions and exhibit broad functional group tolerance.

Key Bicyclo[1.1.1]pentane Building Blocks and Their Synthesis

The development of robust and scalable syntheses of key BCP building blocks has been crucial for their widespread adoption in drug discovery. One of the most important and versatile building blocks is bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

Protocol: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

A practical photochemical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has been reported, which involves the photochemical addition of diacetyl to [1.1.1]propellane, followed by a haloform reaction.[16][17][18][19][20][21]

Step 1: Photochemical [2+2] Cycloaddition

A solution of [1.1.1]propellane and diacetyl in a suitable solvent is irradiated with UV light (e.g., 365 nm) in a flow reactor.[16][18] This reaction proceeds to form 1,3-diacetylbicyclo[1.1.1]pentane.

Step 2: Haloform Reaction

The resulting diketone is then subjected to a haloform reaction. A solution of sodium hydroxide and bromine in water is prepared and cooled.[16][18] A solution of 1,3-diacetylbicyclo[1.1.1]pentane in dioxane is added dropwise.[16][18] After stirring, the aqueous layer is acidified to precipitate bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[16][18]

This diacid can be further elaborated into a variety of other useful building blocks, such as mono-esters, amides, amines, and alcohols, through standard organic transformations.[16][18][22]

Conclusion and Future Perspectives

The journey of bicyclo[1.1.1]pentane from a chemical curiosity to a cornerstone of modern medicinal chemistry is a testament to the power of fundamental research and the relentless pursuit of novel molecular architectures. The unique structural and electronic properties of the BCP core, coupled with the development of efficient synthetic methodologies for its construction and functionalization, have solidified its position as a valuable tool for drug discovery professionals.

Looking ahead, the field continues to evolve. The development of new catalytic methods for the asymmetric functionalization of [1.1.1]propellane will open up new avenues for the synthesis of chiral BCP-containing molecules. Furthermore, the exploration of BCP analogues of other important pharmacophores beyond the phenyl ring will undoubtedly lead to the discovery of new bioactive compounds with improved therapeutic profiles. The story of bicyclo[1.1.1]pentane is far from over, and its continued exploration promises to yield exciting new discoveries in the years to come.

References

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  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

  • Donnelly, K., & Baumann, M. (2021). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Chemical Communications, 57(23), 2871-2874. [Link]

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  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9566-9577. [Link]

  • Anderson, E. A., & J. R. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1596-1611. [Link]

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  • Wiberg, K. B., et al. (1992). Structures and Energies of Ions Derived from Bicyclo(1.1.1)pentane. Journal of the American Chemical Society, 114(22), 8378-8386. [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

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  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9566-9577. [Link]

  • Revie, R. I., & Anderson, E. A. (2020). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science, 11(31), 8247-8252. [Link]

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  • Kaszynski, P., et al. (1992). Synthesis of Liquid Crystals based on Bicyclo[1.1.1]Pentane. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 220(1), 11-20. [Link]

  • Baran, P. S., et al. (2018). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 115(52), 13201-13206. [Link]

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Foundational

A Technical Guide to the Theoretical and Computational Analysis of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

Abstract The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount structural motif in modern medicinal chemistry, prized for its ability to serve as a three-dimensional, saturated bioisostere for planar aromat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount structural motif in modern medicinal chemistry, prized for its ability to serve as a three-dimensional, saturated bioisostere for planar aromatic rings, internal alkynes, and tert-butyl groups. This guide provides an in-depth exploration of the theoretical and computational methodologies applied to understand and predict the physicochemical properties of a key BCP derivative, Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate. This molecule is of particular interest due to its bifunctional nature, incorporating both a hydrogen bond donor (amine) and acceptor (ester), making it a valuable building block in drug discovery, notably as a rigid linker in Proteolysis Targeting Chimeras (PROTACs). We will delve into the causality behind computational choices, from first-principles quantum mechanics to macroscopic property prediction, offering a framework for researchers, scientists, and drug development professionals to leverage computational chemistry in the rational design of novel BCP-containing therapeutics.

The Bicyclo[1.1.1]pentane Core: A Paradigm Shift in Bioisosterism

The drive to "escape from flatland" in drug design has catalyzed the adoption of sp³-rich scaffolds that can improve physicochemical properties such as aqueous solubility and metabolic stability while maintaining or enhancing biological activity.[1] The BCP core is an exemplary bioisostere of a 1,4-disubstituted benzene ring, approximating the distance between substituents while introducing a rigid, non-aromatic, and sterically defined three-dimensional geometry.[2][3] This structural rigidity is a double-edged sword: it can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding, but it also necessitates a precise understanding of its electronic and steric profile to ensure optimal interactions with a biological target.

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate represents a versatile platform. The orthogonal amino and carboxylate functionalities at the bridgehead positions allow for straightforward incorporation into larger molecular frameworks, such as peptides or complex drug candidates.[4] Its application as a rigid linker in PROTACs, for instance, is predicated on its ability to precisely control the spatial orientation of a target-binding warhead and an E3 ligase-recruiting moiety, a critical factor for degradation efficacy.

Foundational Computational Methodologies

A robust computational analysis of any small molecule, including Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, rests upon a hierarchy of theoretical models. The choice of methodology is a critical decision, balancing computational cost with the desired accuracy for the property of interest.

Quantum Mechanics: The Bedrock of Electronic Structure

Expertise & Experience: For molecules of this size, Density Functional Theory (DFT) offers the best compromise between accuracy and computational feasibility for elucidating electronic structure and geometry.[5] The choice of functional and basis set is not arbitrary; it is dictated by the chemical nature of the system.

  • Functional Selection: A hybrid functional, such as B3LYP, is a workhorse for organic molecules, providing reliable geometries and electronic properties. For more accurate energy calculations or studies of non-covalent interactions, dispersion-corrected functionals like B3LYP-D3 or functionals from the M06 family are strongly recommended. This is because the subtle van der Waals forces that can influence conformation and intermolecular interactions are not well-described by standard B3LYP.[6]

  • Basis Set Selection: A Pople-style basis set, such as 6-31G(d,p), is often sufficient for initial geometry optimizations. However, for final single-point energy calculations, calculation of electrostatic potentials, or pKa predictions, a larger, more flexible basis set like 6-311+G(d,p) is preferable. The inclusion of diffuse functions ("+") is particularly important for accurately describing the lone pairs on the nitrogen and oxygen atoms.

Trustworthiness: The validity of these choices is established by benchmarking against experimental data where available (e.g., X-ray crystallographic data of similar BCP derivatives) or against higher-level, more computationally expensive methods like Møller-Plesset perturbation theory (MP2).

Simulating the Biological Milieu: Solvation Models

A molecule in the gas phase is a poor representation of its state in a biological system. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model, are essential for capturing the effect of the solvent (typically water) on the molecule's conformation and electronic properties. These models create a cavity in a continuous dielectric medium representing the solvent, allowing for a computationally efficient yet physically meaningful approximation of solvation effects.

Conformational Landscape and Structural Properties

The BCP cage itself is exceptionally rigid. The primary source of conformational flexibility in Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate arises from the rotation of the methyl ester group. A torsional scan, performed at a suitable level of theory (e.g., B3LYP/6-31G(d)), can elucidate the rotational energy barrier and identify the minimum energy conformer. This is a crucial step, as subsequent, more computationally demanding calculations should be performed on the lowest energy structure to be meaningful.

ParameterTypical Calculated Value (Å/°)Rationale
C1-C3 Transannular Distance~1.85 - 1.90 ÅThis key distance mimics the para-substitution of a benzene ring and is a primary descriptor of the scaffold.
C-C Bridgehead Bond Length~1.54 ÅTypical sp³-sp³ carbon bond length.
C-C-C Angle within CageHighly strained (~95-100°)The inherent strain of the cage is a defining feature, influencing its reactivity and electronic properties.

Note: The values in the table are representative and should be calculated for the specific molecule of interest.

Electronic Properties and Reactivity Prediction

Molecular Electrostatic Potential (MEP)

The MEP is a powerful tool for understanding and predicting intermolecular interactions. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions of positive and negative potential.

Expertise & Experience: For Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, the MEP surface will predictably show a region of strong negative potential (red/yellow) around the carbonyl oxygen of the ester, indicating a hydrogen bond acceptor site. A region of positive potential (blue) will be located around the amine hydrogens, identifying them as hydrogen bond donors.[2][5] This analysis is fundamental for predicting how the molecule will "dock" into a protein's active site.

Acidity and Basicity: pKa Prediction

The pKa of the amine group is a critical parameter influencing the molecule's charge state at physiological pH, which in turn affects its solubility, membrane permeability, and binding interactions.

Trustworthiness: Accurate pKa prediction is computationally intensive. A common and reliable method involves calculating the Gibbs free energy change for the deprotonation reaction in solution.

Protocol for Amine pKa Calculation:

  • Optimize Geometries: Perform geometry optimizations for both the protonated (R-NH₃⁺) and neutral (R-NH₂) forms of the molecule using DFT (e.g., B3LYP/6-311+G(d,p)) with an implicit solvation model (e.g., SMD or IEFPCM with water).

  • Frequency Calculations: Perform frequency calculations at the same level of theory to obtain thermal corrections to the Gibbs free energy and to confirm that the optimized structures are true minima (no imaginary frequencies).

  • Calculate Free Energy of Reaction: Compute the Gibbs free energy of the deprotonation reaction in solution: ΔG_solv = G(R-NH₂) + G(H⁺) - G(R-NH₃⁺).

  • Calculate pKa: Use the relationship pKa = ΔG_solv / (2.303 * RT), where R is the gas constant and T is the temperature. The free energy of the proton in solution, G(H⁺), is a well-established value that depends on the chosen solvent and standard state.

A Validating Computational Workflow

The following section details a self-validating, step-by-step protocol for a comprehensive in silico analysis of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate.

Step-by-Step Computational Protocol:
  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of the molecule in a molecular editor.

    • Perform an initial, low-level optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Conformational Analysis:

    • Perform a systematic rotational scan around the C-C bond connecting the BCP cage to the carboxylate group.

    • Use a moderate level of theory (e.g., B3LYP/6-31G(d)).

    • Identify the global minimum energy conformer.

  • High-Level Geometry Optimization and Frequency Calculation:

    • Using the lowest energy conformer, perform a final geometry optimization at a higher level of theory (e.g., B3LYP-D3/6-311+G(d,p)) with an implicit solvation model (SMD, water).

    • Run a frequency calculation to verify the structure as a true minimum and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Electronic Property Calculation:

    • Perform a single-point energy calculation on the final optimized geometry.

    • From this calculation, derive the Molecular Electrostatic Potential (MEP) surface.

    • Analyze the Frontier Molecular Orbitals (HOMO/LUMO) to understand regions of electron density and potential reactivity.

  • pKa Prediction:

    • Following the protocol outlined in section 4.2, calculate the pKa of the amine group. This involves optimizing the protonated form of the molecule as well.

  • Data Analysis and Reporting:

    • Tabulate all key geometric and electronic data.

    • Generate high-quality images of the MEP surface and molecular orbitals.

    • Synthesize the findings into a comprehensive report.

Workflow Visualization

G cluster_prep Step 1: Preparation cluster_conf Step 2: Conformation cluster_opt Step 3: High-Level Optimization cluster_analysis Step 4 & 5: Analysis cluster_output Step 6: Output mol_build 3D Molecule Construction mm_opt Molecular Mechanics Optimization (MMFF94) mol_build->mm_opt conf_scan Torsional Scan (B3LYP/6-31G(d)) mm_opt->conf_scan min_conf Identify Global Minimum Energy Conformer conf_scan->min_conf dft_opt DFT Geometry Opt. & Frequency Calc. (B3LYP-D3/6-311+G(d,p), SMD) min_conf->dft_opt sp_calc Single-Point Calculation dft_opt->sp_calc pka pKa Prediction (Protonated State Opt.) dft_opt->pka mep MEP Analysis sp_calc->mep fmo FMO (HOMO/LUMO) Analysis sp_calc->fmo report Data Tabulation & Final Report mep->report fmo->report pka->report

Caption: A validated computational workflow for the in-depth analysis of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate.

Conclusion

The theoretical and computational investigation of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is not merely an academic exercise; it is a critical component of modern, rational drug design. By leveraging robust computational methodologies like Density Functional Theory and appropriate solvation models, researchers can gain profound insights into the structural and electronic properties that govern this molecule's behavior. The workflow presented in this guide provides a validated, step-by-step approach to predict key physicochemical parameters, such as conformational preference, electrostatic interaction sites, and pKa. This predictive power enables scientists to make more informed decisions in the design of novel therapeutics, accelerating the development of drug candidates with improved efficacy and developability profiles. As the complexity of drug targets increases, the integration of these in silico techniques will continue to be an indispensable tool in the arsenal of the medicinal chemist.

References

  • Grover, N., Flanagan, K. J., Trujillo, C., Kingsbury, C. J., & Senge, M. O. (2021). An Insight into Non-Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold. European Journal of Organic Chemistry, 2021(7), 1113-1122. [Link][2][3][5][7]

  • Stepan, A. F., et al. (2012). The Bicyclo[1.1.1]pentane Motif in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9507–9520. [Link][1]

  • Pätzel, M., Sanktjohanser, M., Doss, A., Henklein, P., & Szeimies, G. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. European Journal of Organic Chemistry, 2004(12), 2559-2572. [Link][4]

  • Maia, E. H. B., et al. (2020). Structure-Based Virtual Screening: A Promising Tool for the Field of Drug Discovery. Frontiers in Pharmacology, 11, 1005. [Link]

  • PubChem. (n.d.). 3-Aminobicyclo(1.1.1)pentane-1-carboxylic acid. Retrieved from [Link][8]

  • PubChem. (n.d.). 3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid. Retrieved from [Link][9]

Sources

Exploratory

The Bicyclo[1.1.1]pentane Core: A Modern Staple in Drug Design - A Technical Guide to CAS 758684-88-7 and 676371-65-6

Introduction: Escaping Flatland in Medicinal Chemistry For decades, the phenyl ring has been a dominant motif in drug discovery, prized for its ability to serve as a rigid scaffold and engage in various intermolecular in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland in Medicinal Chemistry

For decades, the phenyl ring has been a dominant motif in drug discovery, prized for its ability to serve as a rigid scaffold and engage in various intermolecular interactions. However, its planarity and associated metabolic liabilities, such as susceptibility to oxidation by cytochrome P450 enzymes, have driven medicinal chemists to seek three-dimensional, non-aromatic bioisosteres.[1] The bicyclo[1.1.1]pentane (BCP) core has emerged as a leading solution, offering a unique combination of rigidity, linear geometry mimicking a para-substituted benzene ring, and improved physicochemical properties.[2] This guide provides an in-depth technical overview of two key BCP building blocks: Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate (CAS 758684-88-7, the free base) and its hydrochloride salt (CAS 676371-65-6). We will explore their properties, strategic applications, and the causality behind their growing prevalence in modern drug development.

Comparative Physicochemical Properties

The primary distinction between the two CAS numbers is the salt form, which significantly impacts solubility and handling. CAS 758684-88-7 represents the free base, while CAS 676371-65-6 is the hydrochloride salt, generally offering enhanced aqueous solubility and stability as a crystalline solid.[3][4]

PropertyCAS 758684-88-7 (Free Base)CAS 676371-65-6 (HCl Salt)Rationale & Implications for Researchers
IUPAC Name Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylateMethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochlorideThe HCl salt is often preferred for initial solubilization in aqueous media for biological assays and for improved shelf-life.
Molecular Formula C₇H₁₁NO₂[5]C₇H₁₁NO₂·HCl[4]The addition of HCl increases the molecular weight and alters the elemental composition.
Molecular Weight 141.17 g/mol [5]177.63 g/mol [4]Accurate molecular weight is critical for molarity calculations in solution preparation and reaction stoichiometry.
Appearance Solid[6]White to light yellow powder/crystal[4]The crystalline nature of the HCl salt often leads to better handling characteristics and more consistent weighing.
Key Functional Groups Primary Amine, Methyl EsterPrimary Ammonium Chloride, Methyl EsterThe free base's primary amine is nucleophilic and suitable for direct coupling reactions. The HCl salt requires a base to liberate the free amine before it can react as a nucleophile.
Primary Application Synthetic Building Block, PROTAC Linker[5]Synthetic Building Block, PROTAC Linker[7]Both forms serve as foundational scaffolds for introducing the BCP moiety into more complex molecules.

Strategic Applications in Drug Discovery

The utility of these BCP building blocks stems from the advantageous properties of the BCP core itself. Its rigid, rod-like structure effectively spans a similar distance to a 1,4-disubstituted phenyl ring, making it an excellent non-aromatic bioisostere.[2] This substitution can lead to significant improvements in a drug candidate's profile.

Bioisosterism for Improved Pharmacokinetics: The IDO1 Inhibitor Case Study

A compelling example of the BCP core's strategic advantage is in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion.[8][9] Early phenyl-containing IDO1 inhibitors suffered from poor pharmacokinetic profiles due to extensive amide hydrolysis.[8]

Researchers at Bristol Myers Squibb strategically replaced a central phenyl ring with a BCP moiety, leading to the discovery of Linrodostat (BMS-986205) .[8][10] This substitution effectively shielded the adjacent amide bonds from hydrolysis, drastically improving metabolic stability while maintaining high potency.[8] This exemplifies a core principle: the BCP's saturated, three-dimensional nature removes the planar π-system of the benzene ring, which can be a recognition site for metabolic enzymes, thereby enhancing the molecule's residence time in the body.[1]

IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[11] In the tumor microenvironment, IDO1 expression is often upregulated, leading to tryptophan depletion and the accumulation of kynurenine.[9][12] This has a dual immunosuppressive effect:

  • Tryptophan Depletion: Starves effector T cells of an essential amino acid, leading to their inactivation (anergy) and apoptosis.[9]

  • Kynurenine Accumulation: Kynurenine and its metabolites act as signaling molecules, promoting the differentiation of regulatory T cells (Tregs) and suppressing the function of effector T and NK cells.[13][14]

By inhibiting IDO1, compounds derived from these BCP building blocks can help restore anti-tumor immunity.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell Effects Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 catabolized by T_Cell_Activation T-Cell Proliferation & Activation Tryptophan->T_Cell_Activation required for Kynurenine Kynurenine IDO1->Kynurenine produces Treg_Differentiation Regulatory T-Cell (Treg) Differentiation Kynurenine->Treg_Differentiation promotes Inhibitor BMS-986205 (BCP-based Inhibitor) Inhibitor->IDO1 inhibits Immune_Suppression Immune Suppression T_Cell_Activation->Immune_Suppression counteracts Treg_Differentiation->Immune_Suppression leads to

Caption: IDO1 pathway and the inhibitory action of BCP-based drugs.

Scaffolding for Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[5] The geometry and rigidity of the linker are critical for inducing the formation of a stable ternary complex (Target Protein - PROTAC - E3 Ligase), which is a prerequisite for protein degradation.

The BCP core, provided by CAS 758684-88-7 and 676371-65-6, serves as an excellent rigid linker component.[5][7] Its defined length and linear trajectory can optimally position the two ends of the PROTAC, facilitating the crucial ternary complex formation. This contrasts with more flexible alkyl or PEG linkers, where conformational entropy can work against efficient complex assembly. The use of BCP-containing linkers is a growing strategy in the design of potent and effective PROTACs for various therapeutic targets, including in oncology.[15]

PROTAC_Workflow cluster_Cellular_Process Cellular Degradation Pathway POI_Ligand Target Protein Ligand BCP_Linker BCP Linker (from CAS 758684-88-7) PROTAC PROTAC Molecule POI_Ligand->PROTAC E3_Ligand E3 Ligase Ligand BCP_Linker->PROTAC E3_Ligand->PROTAC POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI E3->Ub_POI transfers Ub Ternary->Ub_POI Ub Ubiquitin (Ub) Ub->E3 Proteasome Proteasome Ub_POI->Proteasome targeted to Degradation Degraded Peptides Proteasome->Degradation results in PROTAC->Ternary

Caption: Role of BCP building blocks as rigid linkers in PROTACs.

Experimental Protocols: Synthesis and Application

The true value of a building block lies in its synthetic accessibility and ease of incorporation. The following protocols provide a framework for the synthesis and utilization of these BCP derivatives.

Protocol 1: Representative Synthesis of the BCP Core

The synthesis of BCP derivatives typically starts from [1.1.1]propellane, a highly strained molecule.[16][17] A common strategy involves a radical-mediated addition across the central bond. While a multi-step process, this approach provides access to key intermediates.

Workflow: Synthesis of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives [16][17]

  • [1.1.1]Propellane Generation: Synthesize [1.1.1]propellane from a suitable precursor, such as 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, via reduction. This step is hazardous and requires specialized expertise.

  • Radical Addition: React [1.1.1]propellane with a suitable radical initiator and trapping agents to install functional groups at the 1 and 3 positions. For example, a multicomponent carboamination can simultaneously form C-C and C-N bonds.[17]

  • Functional Group Interconversion: The resulting substituted BCP can undergo further chemical modifications. For instance, a carboxylic acid group can be converted to an amine via a Curtius rearrangement.

  • Esterification & Salt Formation: The carboxylic acid can be esterified to yield the methyl ester (CAS 758684-88-7). Subsequent treatment with HCl in a suitable solvent like diethyl ether or methanol will produce the hydrochloride salt (CAS 676371-65-6).

Synthesis_Workflow Propellane [1.1.1]Propellane Radical_Addition Radical Multicomponent Reaction Propellane->Radical_Addition Subst_BCP 1,3-Disubstituted BCP (e.g., acid, cyano) Radical_Addition->Subst_BCP FGI Functional Group Interconversion (FGI) (e.g., Curtius Rearrangement) Subst_BCP->FGI Amino_Acid_BCP 3-Aminobicyclo[1.1.1]pentane -1-carboxylic Acid FGI->Amino_Acid_BCP Esterification Esterification (MeOH, H+) Amino_Acid_BCP->Esterification Free_Base CAS 758684-88-7 (Free Base) Esterification->Free_Base Salt_Formation Salt Formation (HCl) Free_Base->Salt_Formation HCl_Salt CAS 676371-65-6 (HCl Salt) Salt_Formation->HCl_Salt

Caption: General synthetic workflow for BCP building blocks.

Protocol 2: Amide Coupling with CAS 676371-65-6

This protocol details the incorporation of the BCP amine into a larger molecule via a standard amide coupling reaction, a cornerstone of medicinal chemistry.[18][19]

Objective: To couple Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate with a generic carboxylic acid (R-COOH).

Materials:

  • Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride (CAS 676371-65-6)

  • Carboxylic acid of interest (R-COOH)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)[19][20]

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF, or Dichloromethane - DCM)

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add the coupling agent (e.g., HATU, 1.1 eq) and the non-nucleophilic base (DIPEA, 3.0 eq) to the solution. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid. Causality: The coupling agent forms a highly reactive activated ester, which is susceptible to nucleophilic attack by the amine. The base is required to neutralize the HCl salt of the amine and to scavenge the acid produced during the reaction.[20]

  • Amine Addition: In a separate flask, dissolve Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution to the activated carboxylic acid mixture. Note: The slight excess of the amine ensures complete consumption of the more valuable activated acid.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Work-up: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Conclusion

The bicyclo[1.1.1]pentane building blocks, represented by CAS 758684-88-7 and 676371-65-6, are more than mere curiosities of strained-ring chemistry; they are validated, strategic tools for overcoming significant hurdles in drug discovery. Their ability to act as three-dimensional, metabolically robust bioisosteres for the phenyl ring and as rigid linkers in PROTACs provides a clear rationale for their integration into research programs. By understanding their properties and the causality behind their beneficial effects on pharmacokinetics and molecular scaffolding, researchers can leverage these powerful building blocks to design the next generation of innovative therapeutics.

References

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  • Application of Bicyclo[1.1.1]pentane in Drug Development Research. BLDpharm. [URL: https://www.bldpharm.com/news/application-of-bicyclo-1-1-1-pentane-in-drug-development-research-100030.html][1]

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  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/342139459_Discovery_of_Potent_and_Orally_Available_Bicyclo111pentane-Derived_Indoleamine-23-dioxygenase_1_IDO1_Inhibitors][21]

  • Indoleamine 2,3-dioxygenase. Wikipedia. [URL: https://en.wikipedia.org/wiki/Indoleamine_2,3-dioxygenase][9]

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  • PROTAC technology for prostate cancer treatment. ScienceOpen. [URL: https://www.scienceopen.com/document?vid=1e0f0d1b-3b7c-4a3e-8f9c-1c1a2d7f8a7e][15]

  • Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate. MedChemExpress. [URL: https://www.medchemexpress.com/datasheet/hy-w057274.html][5]

  • BMS-986205, an indoleamine 2, 3-dioxygenase 1 inhibitor (IDO1i), in combination with nivolumab (nivo): Updated safety across all tumor cohorts and efficacy in advanced bladder cancer (advBC). ResearchGate. [URL: https://www.researchgate.net/publication/325712534_BMS-986205_an_indoleamine_2_3-dioxygenase_1_inhibitor_IDO1i_in_combination_with_nivolumab_nivo_Updated_safety_across_all_tumor_cohorts_and_efficacy_in_advanced_bladder_cancer_advBC][25]

  • Linrodostat. Wikipedia. [URL: https://en.wikipedia.org/wiki/Linrodostat][10]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Large-Scale-Synthesis-and-Modifications-of-Acid-Ripenko-Vysochyn/1b3e8c9b5b2f6b8b8d2b7e6d8c3c7c7d1e1f1a1f][26]

  • Linrodostat BMS 986205, ONO 7701. New Drug Approvals. [URL: https://newdrugapprovals.org/2018/06/25/linrodostat-bms-986205-ono-7701/]

  • CH2Br-Bicyclo[1.1.1]pentane-COOH. MedChemExpress. [URL: https://www.medchemexpress.com/ch2br-bicyclo-1.1.1-pentane-cooh.html][27]

  • NH2-bicyclo[1.1.1]pentane-C-OH hydrochloride. MedChemExpress. [URL: https://www.medchemexpress.com/nh2-bicyclo-1.1.1-pentane-c-oh-hydrochloride.html][7]

  • Linrodostat (BMS-986205). MedchemExpress. [URL: https://www.medchemexpress.com/linrodostat.html][28]

  • Phenyl bioisosteres in medicinal chemistry: Discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's. Europe PMC. [URL: https://europepmc.org/article/ppr/ppr476054][18]

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  • Blowout Sale Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate... OKCHEM. [URL: https://www.okchem.com/product/blowout-sale-methyl-3-aminobicyclo-1-1-1-pentane-1-carboxylate-cas-no-676371-65-6-pid20230325010657805b.html][29]

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  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. [URL: https://www.researchgate.net/publication/352660421_Large-Scale_Synthesis_and_Modifications_of_Bicyclo111pentane-13-dicarboxylic_Acid_BCP][30]

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  • methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride CAS NO.676371-65-6. LookChem. [URL: https://www.lookchem.com/product/methyl-3-aminobicyclo-1-1-1-pentane-1-carboxylate-hydrochloride-cas-no-676371-65-6-p6334208.html][31]

  • Methyl 3-Aminobicyclo[1.1.1]pentane-1-carboxylate Hydrochloride. Tokyo Chemical Industry (India) Pvt. Ltd.. [URL: https://www.tcichemicals.com/IN/en/p/A3655][4]

  • Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride 676371-65-6. MedChemExpress. [URL: https://www.medchemexpress.com/methyl-3-aminobicyclo-1.1.1-pentane-1-carboxylate-hydrochloride.html][32]

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  • 676371-65-6 | methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate HCl. Ambeed. [URL: https://www.ambeed.com/products/676371-65-6.html][33]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Radical-Mediated Multicomponent Strategy for the Synthesis of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

Introduction: The Strategic Value of Bicyclo[1.1.1]pentanes (BCPs) In modern drug discovery, moving beyond flat, aromatic structures is a critical strategy for improving the physicochemical properties of drug candidates—...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bicyclo[1.1.1]pentanes (BCPs)

In modern drug discovery, moving beyond flat, aromatic structures is a critical strategy for improving the physicochemical properties of drug candidates—a concept often termed "escaping flatland".[1] The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a premier three-dimensional bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and tert-butyl groups.[1][2][3] Its rigid, rod-like structure allows it to maintain a similar vector and distance between substituents as a para-phenylene ring, while its saturated, non-planar nature can significantly enhance key drug-like properties, including aqueous solubility, metabolic stability, and passive permeability.[2][3]

However, the synthesis of unsymmetrically 1,3-disubstituted BCPs, such as the valuable unnatural amino acid methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, has traditionally been a formidable challenge, often requiring complex, multi-step procedures.[1] The advent of synthetic strategies utilizing the highly strained and reactive molecule, [1.1.1]propellane, has revolutionized access to this scaffold.[4][5] The immense strain energy (~100 kcal/mol) stored within propellane's central carbon-carbon bond makes it exquisitely susceptible to strain-release-driven reactions, particularly with radical species.[5][6]

This application note details an efficient, one-pot, radical-mediated multicomponent carboamination of [1.1.1]propellane. This method provides a direct and highly efficient pathway to multifunctionalized BCPs, enabling the simultaneous formation of new C-C and C-N bonds to construct the target amino ester scaffold.[1]

Reaction Mechanism: A Guided Radical Cascade

The foundation of this synthesis is a radical chain reaction that leverages the unique reactivity of [1.1.1]propellane. The process is designed to be highly efficient by converging three components in a single pot under mild conditions, avoiding the need for photoredox or tin-based reagents.[1]

Pillars of the Mechanistic Rationale:

  • Mild Radical Generation: The process is initiated by the in situ generation of a methoxycarbonyl radical. An iron(II) phthalocyanine catalyst, in conjunction with an oxidant like tert-butyl hydroperoxide (TBHP), facilitates the oxidative denitrogenation of a hydrazyl reagent (methyl carbazate) to produce the required radical species.[1] This avoids harsh conditions that could decompose the sensitive propellane starting material.

  • Strain-Release Driven Addition: The generated methoxycarbonyl radical rapidly adds across the central, highly strained C1-C3 bond of [1.1.1]propellane. This is the key bond-forming and ring-opening step, which releases significant strain and forms a kinetically stable bicyclo[1.1.1]pent-1-yl radical (BCP-radical) intermediate.[1][4]

  • Competitive Radical Trapping: A critical challenge in propellane chemistry is preventing the BCP-radical from initiating an uncontrolled polymerization to form [n]staffane oligomers.[1] This protocol overcomes this by using di-tert-butyl azodicarboxylate (DBAD) as a highly efficient radical acceptor. The trapping of the BCP-radical by DBAD is kinetically favored over polymerization, leading to a stable amidyl radical intermediate and ensuring the reaction proceeds cleanly toward the desired product.[1]

  • Termination and Product Formation: The reaction cascade terminates to yield a protected precursor, which can then be deprotected to afford the final target molecule.

Below is a diagram illustrating the proposed radical chain mechanism.

Radical_Carboamination_Mechanism cluster_initiation Step 1: Radical Generation cluster_propagation Step 2 & 3: Propagation & Trapping cluster_termination Step 4: Product Formation MeCarbazate Methyl Carbazate Fe_TBHP Fe(Pc) / TBHP MeCarbazate->Fe_TBHP Oxidative Denitrogenation Methoxycarbonyl_Radical •CO₂Me Fe_TBHP->Methoxycarbonyl_Radical Propellane [1.1.1]Propellane Methoxycarbonyl_Radical->Propellane Radical Addition (Strain Release) BCP_Radical BCP-CO₂Me Radical Propellane->BCP_Radical DBAD DBAD BCP_Radical->DBAD Radical Trapping (Prevents Polymerization) Amidyl_Radical Stable Amidyl Radical DBAD->Amidyl_Radical Protected_Product Protected BCP Adduct Amidyl_Radical->Protected_Product Termination/ Further Steps Final_Product Methyl 3-aminobicyclo[1.1.1]- pentane-1-carboxylate Protected_Product->Final_Product Deprotection

Caption: Proposed mechanism for the iron-catalyzed multicomponent carboamination of [1.1.1]propellane.

Detailed Experimental Protocol

This protocol is adapted from methodologies developed for the radical functionalization of [1.1.1]propellane.[1] Extreme care should be taken when handling [1.1.1]propellane, as it is a volatile and highly reactive compound. All operations should be performed in a well-ventilated fume hood under an inert atmosphere.

Materials and Reagents
ReagentSuggested GradeSupplier
[1.1.1]Propellane solution in pentane~0.4 MPrepared in situ
Iron(II) Phthalocyanine (Fe(Pc))Catalyst gradeSigma-Aldrich
Cesium Carbonate (Cs₂CO₃)Anhydrous, 99.9%Sigma-Aldrich
Methyl Carbazate98%Alfa Aesar
Di-tert-butyl azodicarboxylate (DBAD)97%Sigma-Aldrich
tert-Butyl hydroperoxide (TBHP)5.0-6.0 M in decaneSigma-Aldrich
Acetonitrile (MeCN)Anhydrous, <50 ppm H₂OAcros Organics
Trifluoroacetic acid (TFA)Reagent gradeSigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
Diethyl ether, Ethyl acetate, HexanesACS gradeVWR
Silica Gel230-400 meshSorbent Technologies
Step-by-Step Synthesis Workflow

G A 1. Setup Assemble oven-dried glassware under N₂ atmosphere. B 2. Reagent Loading Add MeCN, Fe(Pc), Cs₂CO₃, Methyl Carbazate, and DBAD. A->B C 3. Cooling Cool reaction mixture to -20 °C in a cryocool bath. B->C D 4. Propellane Addition Slowly add the [1.1.1]propellane solution via syringe. C->D E 5. Initiation Add TBHP solution dropwise over 10 minutes. D->E F 6. Reaction Stir at -20 °C for 3 hours. Monitor by LC-MS. E->F G 7. Quench & Workup Quench with Na₂S₂O₃ (aq). Extract with EtOAc. F->G H 8. Purification Purify crude material by silica gel chromatography. G->H I 9. Deprotection Treat purified intermediate with TFA in DCM. H->I J 10. Isolation Concentrate in vacuo and triturate with ether to yield final product salt. I->J

Caption: Experimental workflow for the synthesis of the target BCP amino ester.

Procedure:

  • Reaction Setup: To an oven-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, add iron(II) phthalocyanine (0.01 mmol, 0.02 equiv), cesium carbonate (0.4 mmol, 0.8 equiv), methyl carbazate (1.0 mmol, 2.0 equiv), and di-tert-butyl azodicarboxylate (1.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen gas for 10 minutes.

  • Solvent Addition: Add 6.0 mL of anhydrous acetonitrile via syringe.

  • Cooling: Cool the resulting suspension to -20 °C using a cryocool or a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Propellane Addition: While stirring vigorously, add a solution of [1.1.1]propellane in pentane (0.5 mmol, 1.0 equiv) dropwise via syringe.

  • Initiation: Slowly add a solution of tert-butyl hydroperoxide (1.0 mmol, 2.0 equiv) dropwise over 10 minutes. The reaction mixture will typically change color.

  • Reaction Monitoring: Allow the reaction to stir at -20 °C for 3 hours. Monitor the consumption of the propellane adduct by LC-MS analysis of a quenched aliquot.

  • Workup: Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the protected BCP intermediate.

  • Deprotection: Dissolve the purified intermediate in dichloromethane (5 mL). Cool the solution to 0 °C and add trifluoroacetic acid (2.5 mL) dropwise. Stir the reaction at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Add diethyl ether to the residue and stir, which should induce precipitation of the product as a trifluoroacetate salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under high vacuum to yield Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate as a stable salt.

Data and Expected Results

The following table summarizes the expected outcome for the synthesis based on a 0.5 mmol scale.

ParameterExpected Value
Scale 0.5 mmol ([1.1.1]propellane)
Reaction Time 3 hours (amination) + 2 hours (deprotection)
Yield (Protected Adduct) 60-75%
Yield (Final Salt) >90% for deprotection step
Appearance (Final Product) White to off-white solid
Purity >95% (as determined by ¹H NMR and LC-MS)

Expected Characterization Data for the TFA Salt:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (br s, 3H, -NH₃⁺), 3.60 (s, 3H, -OCH₃), 2.41 (s, 6H, BCP-H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 172.1, 52.3, 49.5 (6C), 40.8, 25.1.

  • HRMS (ESI+): Calculated for C₇H₁₂NO₂⁺ [M+H]⁺, found value should be within 5 ppm.

Troubleshooting Guide

Potential IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Degradation of [1.1.1]propellane solution. 2. Impure or wet reagents/solvents. 3. Inactive TBHP oxidant.1. Use a freshly prepared solution of propellane or titrate to confirm concentration. 2. Ensure all reagents are anhydrous and the reaction is run under a strict inert atmosphere. 3. Use a new bottle of TBHP.
Formation of Polymer Byproduct 1. Rate of propellane addition is too fast. 2. Insufficient concentration of the radical trap (DBAD). 3. Reaction temperature is too high.1. Add the propellane solution slowly and dropwise to the mixture containing the trap. 2. Ensure the stoichiometry of DBAD is correct (≥ 2.0 equiv). 3. Maintain the reaction temperature at -20 °C or lower.
Incomplete Reaction 1. Insufficient amount of initiator (Fe(Pc)/TBHP). 2. Reaction time is too short.1. Check the stoichiometry of the catalyst and oxidant. 2. Monitor the reaction by LC-MS and allow it to stir for a longer duration if necessary.
Difficult Purification 1. Co-elution of product with unreacted DBAD or byproducts.1. Carefully optimize the eluent system for column chromatography. A shallow gradient can improve separation. 2. Consider a chemical quench or wash to remove excess reagents before chromatography.

References

  • Wu, J., & Wang, G. (2021). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Tetrahedron Letters, 84, 153358.
  • Nishii, Y., et al. (2017). Radical Multicomponent Carboamination of [1.1.1]Propellane. Journal of the American Chemical Society, 139(47), 17293–17300.
  • Pan, F., et al. (2022). Radical Multicomponent Alkyl Alkynylation of Propellane via Synergistic Photoredox and Copper Catalysis. Organic Letters, 24(22), 4005–4010. [Link]

  • Anderson, E. A., et al. (2021). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry.
  • TCI Chemicals. Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring. TCI Product Page.
  • Walsh, A. J., et al. (2020). Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. Chemical Science, 11(26), 6836-6844.
  • Mykhailiuk, P. K. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett, 29(19), 2509-2518.
  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9636–9645.
  • CORDIS EU research results. (2020). New Frontiers in Propellane Chemistry. Fact Sheet.

Sources

Application

Application Note: A Scalable Synthesis Protocol for Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

Introduction: The Significance of Bicyclo[1.1.1]pentanes in Modern Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the pharmacokinetic and pharmacod...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Bicyclo[1.1.1]pentanes in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates is perpetual. Bicyclo[1.1.1]pentanes (BCPs) have emerged as a class of rigid, three-dimensional bioisosteres that can effectively replace traditional aromatic rings, such as para-substituted phenyl groups, as well as tert-butyl and alkyne moieties.[1] The introduction of a BCP core into a drug molecule can lead to significant improvements in aqueous solubility, metabolic stability, and passive permeability, while maintaining or even enhancing biological activity.[1][2]

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is a particularly valuable building block in this context, as it provides two key functional handles—an amine and a methyl ester—at the 1 and 3 positions of the rigid BCP cage. This bifunctionality allows for its versatile incorporation into a wide range of small molecules and peptides, making it a highly sought-after intermediate in drug development programs.[3] This application note provides a detailed, scalable, and field-proven protocol for the synthesis of this important compound, with a focus on the underlying chemical principles and practical considerations for large-scale production.

Overall Synthetic Strategy: A Multi-Step Approach from a Common Precursor

The most robust and scalable synthesis of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate commences with the readily accessible bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This multi-step strategy involves a selective mono-esterification, followed by a Curtius rearrangement to install the amine functionality, and a final deprotection step. This approach is advantageous for its scalability and the use of well-established chemical transformations.

Synthetic_Workflow start Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid step1 Mono-methylation start->step1 intermediate1 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid step1->intermediate1 step2 Curtius Rearrangement (DPPA, t-BuOH) intermediate1->step2 intermediate2 Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate step2->intermediate2 step3 Boc Deprotection (e.g., TFA or HCl) intermediate2->step3 product Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate step3->product

Caption: Overall synthetic workflow for Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate.

Part 1: Synthesis of the Key Precursor - Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

The foundation of this synthetic route is the large-scale availability of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. A highly efficient and scalable photochemical method has been developed, which allows for the production of this key intermediate on a kilogram scale.[4][5]

Reaction Scheme:

[1.1.1]Propellane + Diacetyl --(hv, 365 nm)--> 1,3-Diacetylbicyclo[1.1.1]pentane --(Haloform Reaction)--> Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

Causality of Experimental Choices:
  • Photochemical Flow Reaction: The use of a continuous flow photochemical reactor for the reaction of [1.1.1]propellane with diacetyl is a critical innovation for scalability.[4][5] It allows for precise control of irradiation time, temperature, and mixing, leading to higher yields and purity compared to batch processes. The use of a 365 nm light source is also advantageous as it is compatible with standard laboratory glassware.[6]

  • Haloform Reaction: The subsequent haloform reaction is a classic and reliable method for the conversion of methyl ketones to carboxylic acids. It is a high-yielding and cost-effective transformation, making it well-suited for large-scale production.[4][5]

Part 2: Detailed Experimental Protocols

The following protocols are designed for gram-scale synthesis and can be scaled up with appropriate engineering controls.

Protocol 1: Mono-methylation of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

This step selectively converts one of the two carboxylic acid groups to its methyl ester, providing the key intermediate for the subsequent amination reaction.

ReagentMolar Eq.Amount (for 200g scale)
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid1.0200.0 g (1.28 mol)
Methanol (MeOH)Solvent3 L
Thionyl chloride (SOCl₂)3.0457.0 g (3.84 mol)

Step-by-Step Procedure:

  • To a suitable reaction vessel, add bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (200.0 g, 1.28 mol) and methanol (3 L).

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (457.0 g, 3.84 mol) dropwise, maintaining the internal temperature between 20-40 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂.

  • Dissolve the residue in a 1:1 mixture of hexane and methyl tert-butyl ether (MTBE) (1 L).

  • Filter the solution through a short plug of silica gel (approximately 500 g) to remove any baseline impurities.

  • Concentrate the filtrate under reduced pressure to yield 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid as a white solid.[4][5]

Expected Yield: ~83%[5]

Protocol 2: Curtius Rearrangement for the Introduction of the Amine Group

The Curtius rearrangement is a versatile method for converting a carboxylic acid into an amine with the loss of one carbon atom. In this protocol, the carboxylic acid is first converted to an acyl azide, which then undergoes thermal rearrangement to an isocyanate, followed by trapping with tert-butanol to form a Boc-protected amine.

Curtius_Rearrangement start Carboxylic Acid step1 Activation with DPPA start->step1 intermediate1 Acyl Azide step1->intermediate1 step2 Thermal Rearrangement (Δ) intermediate1->step2 intermediate2 Isocyanate step2->intermediate2 step3 Nucleophilic attack by t-BuOH intermediate2->step3 product Boc-protected Amine step3->product

Caption: Mechanism of the Curtius rearrangement for Boc-protected amine synthesis.

ReagentMolar Eq.Amount (for 40g scale)
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid1.040.0 g (0.23 mol)
tert-Butanol (tBuOH)Solvent1 L
Triethylamine (Et₃N)1.228.0 g (0.27 mol)
Diphenylphosphoryl azide (DPPA)1.170.0 g (0.25 mol)

Step-by-Step Procedure:

  • Dissolve 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (40.0 g, 0.23 mol) in tert-butanol (1 L) in a reaction vessel equipped with a reflux condenser.

  • Add triethylamine (28.0 g, 0.27 mol) followed by diphenylphosphoryl azide (70.0 g, 0.25 mol) to the solution.

  • Heat the reaction mixture to 85 °C and maintain this temperature for 24 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (1 L) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 400 mL), water (500 mL), and brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate.[4]

Expected Yield: High, often requires minimal purification.

Protocol 3: Deprotection to Yield the Final Product

The final step involves the removal of the Boc protecting group to unveil the free amine. This is typically achieved under acidic conditions.

ReagentMolar Eq.Amount
Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate1.0(from previous step)
Dichloromethane (DCM)Solvent-
Trifluoroacetic acid (TFA) or HCl in DioxaneExcess-

Step-by-Step Procedure:

  • Dissolve the Boc-protected intermediate in dichloromethane.

  • Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.

  • Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete deprotection (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting salt can be used directly or neutralized with a suitable base to obtain the free amine.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and highly cited synthetic transformations.[3][4][5] The progress of each reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

References

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link][4][5][6]

  • Wiberg, K. B., & Walker, F. H. (1982). [1.1.1]Propellane. Journal of the American Chemical Society. [Link]

  • Organic Syntheses. (1993). [1.1.1]PROPELLANE. Organic Syntheses, 72, 263. [Link][7]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link][4][5][6]

  • Mykhailiuk, P. K. (2021). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link][8]

  • Donnelly, K., & Baumann, M. (2021). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Chemical Communications. [Link][9]

  • Donnelly, K., & Baumann, M. (2021). Synthesis of [1.1.1]Propellane and Subsequent Functionalization in Continuous-Flow Processes. Synfacts. [Link][10]

  • Pätzel, M., et al. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. European Journal of Organic Chemistry. [Link][3]

  • Kanazawa, J., et al. (2017). Radical Multicomponent Carboamination of [1.1.1]Propellane. Journal of the American Chemical Society. [Link][1]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. [Link]

  • Adsool, V. A., & Wipf, P. (2014). A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane. Organic Letters. [Link][11]

  • Gianatassio, R., et al. (2019). Aminoalkylation of [1.1.1]Propellane Enables Direct Access to High-Value 3-Alkylbicyclo[1.1.1]pentan-1-amines. Organic Letters. [Link][12]

  • Lévesque, F., et al. (2021). Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition. [Link][13]

  • Shelp, R. A., et al. (2021). Strain-release 2-azaallyl anion addition/borylation of [1.1.1]propellane: synthesis and functionalization of benzylamine bicyclo[1.1.1]pentyl boronates. Chemical Science. [Link][14]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. [Link][4][5][6]

Sources

Method

Application Notes &amp; Protocols: Strategic Incorporation of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate in Modern Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry, medicinal chemistry, and materials science. Foreword: The Bicyclo[1.1.1]pentane (BCP) Scaffold as a Paradigm Shift in Pe...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry, medicinal chemistry, and materials science.

Foreword: The Bicyclo[1.1.1]pentane (BCP) Scaffold as a Paradigm Shift in Peptide Design

The quest for novel peptide therapeutics with enhanced pharmacological profiles is a driving force in modern drug discovery. A key strategy in this endeavor is the introduction of non-natural amino acids to modulate conformation, improve metabolic stability, and fine-tune physicochemical properties. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a particularly powerful tool in this context.[1][2]

Initially recognized as a rigid, three-dimensional bioisostere for 1,4-disubstituted arenes, alkynes, and tert-butyl groups, the BCP moiety offers a unique combination of structural preorganization and chemical robustness.[1][3] Unlike its aromatic counterparts, the saturated BCP core is resistant to common metabolic pathways, and its rigid geometry can significantly reduce the entropic penalty of binding to biological targets.[4] This guide provides a detailed technical overview and actionable protocols for the strategic incorporation of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, a key BCP-derived building block, into synthetic peptides.

The Building Block: Properties and Handling of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is a bifunctional molecule that serves as a rigid γ-amino acid analogue. It is typically supplied as a stable, solid hydrochloride salt.[5][6][7]

Key Properties:

  • Form: Solid[7]

  • Stability: Stable under normal conditions and recommended storage (cool, dry, inert atmosphere).[5][6][8]

  • Handling: Classified as a skin and eye irritant; appropriate personal protective equipment (gloves, safety glasses) should be worn.[5][6][8]

  • Reactivity: The primary amine requires Nα-protection for controlled peptide synthesis, and the methyl ester may be hydrolyzed post-synthesis or used as is, depending on the desired final structure. The hydrochloride salt must be neutralized prior to coupling.

The true value of this building block lies in its ability to act as a "molecular ruler," enforcing a specific distance and vector between its points of attachment within a peptide chain, thereby influencing the overall peptide conformation.

Workflow for BCP Integration via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically demanding residues like the BCP amino acid into a growing peptide chain requires optimized protocols that deviate from standard methodologies. The following workflow outlines the critical steps and considerations for successful synthesis.

SPPS_Workflow cluster_prep Preparation cluster_cycle SPPS Elongation Cycle cluster_final Finalization AA_Prep 1. Nα-Protect BCP (e.g., Fmoc-OSu) Coupling 5. Coupling Reaction (BCP-AA, Activator, Base) AA_Prep->Coupling Resin_Prep 2. Swell Resin in appropriate solvent (DMF) Deprotection 3. Nα-Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Deprotection For 2nd+ AA Wash1 4. DMF Wash Deprotection->Wash1 Wash1->Coupling Monitor Monitor completion (e.g., Kaiser Test) Coupling->Monitor Wash2 6. DMF/DCM Wash Wash2->Deprotection Continue Elongation Repeat 7. Repeat Cycle for next amino acid Monitor->Wash2 Cleavage 8. Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Purification 9. Purification & Analysis (RP-HPLC, LC-MS) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols and Methodologies

Nα-Protection of the BCP Amino Acid

For use in standard Fmoc-based SPPS, the primary amine of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate must first be protected.

Protocol: Fmoc Protection

  • Dissolve Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride (1.0 eq) in a 1:1 mixture of Dioxane and 10% aqueous Na₂CO₃.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimidyl carbonate) (1.1 eq) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Extract the aqueous phase with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting Nα-Fmoc-protected amino acid ester by column chromatography (silica gel).

Peptide Coupling: Overcoming Steric Hindrance

The rigid, cage-like structure of the BCP core presents significant steric hindrance, which can lead to slow or incomplete coupling reactions with standard reagents like DCC/HOBt.[9] The use of high-reactivity, in-situ activating reagents is therefore critical for achieving high yields.[10] These reagents convert the carboxylic acid to a more reactive species, such as an OAt or Oxyma ester, facilitating nucleophilic attack by the deprotected N-terminal amine of the resin-bound peptide.[11]

Recommended Coupling Reagents: Uronium/aminium and phosphonium salt-based reagents are highly effective.[11][12]

Reagent ClassExample ReagentAcronymKey Advantage
Uronium/Aminium O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUForms highly reactive OAt esters; rapid kinetics and low racemization tendency.[11][13]
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHCTUMore cost-effective than HATU with comparable reactivity for many couplings.
Phosphonium (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphatePyBOPHigh chemoselectivity and strong activation; less moisture-sensitive than some uronium salts.[13]
7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyAOPAmong the most reactive coupling reagents, particularly effective for difficult sequences.[9][11]

Protocol: Standard Coupling Cycle for BCP Amino Acid

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 100-200 mesh) in N,N-Dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).[14]

  • Coupling:

    • In a separate vial, pre-activate the Nα-Fmoc-protected BCP amino acid (3.0 eq) with the chosen coupling reagent (e.g., HATU, 2.9 eq) and a tertiary amine base (e.g., N,N-Diisopropylethylamine (DIPEA), 6.0 eq) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling (recoupling) may be necessary.

Final Cleavage and Purification

Once the peptide sequence is complete, the peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed simultaneously.

Protocol: TFA Cleavage

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide's sequence. A standard cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via LC-MS.

Structural and Physicochemical Impact of BCP Incorporation

The primary motivation for using the BCP scaffold is its profound and predictable impact on the resulting peptide.

Conformational Rigidity: The BCP core acts as a non-flexible spacer, locking the peptide backbone into a more defined conformation compared to flexible linkers like aminocaproic acid or even the relatively constrained proline. This pre-organization can enhance binding affinity to target receptors by reducing the entropic cost of binding.[15]

Caption: BCP as a rigid bioisostere for a p-substituted phenyl ring.

Improved Pharmaceutical Properties:

  • Metabolic Stability: The saturated, strained ring system of BCP is highly resistant to enzymatic degradation, particularly by cytochrome P450 enzymes that readily oxidize aromatic rings.[4] This can significantly increase the in-vivo half-life of a peptide therapeutic.

  • Solubility: Replacing a flat, greasy aromatic ring with a three-dimensional, sp³-rich BCP scaffold often improves aqueous solubility, a critical parameter for drug formulation and bioavailability.[4]

  • Reduced Non-Specific Binding: The non-aromatic nature of BCP can decrease non-specific hydrophobic interactions with off-target proteins, potentially improving the therapeutic window.[4]

Conclusion and Outlook

The use of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate offers a robust and validated strategy for creating peptides with novel structural and pharmacological properties. While its incorporation requires specialized coupling protocols to overcome steric challenges, the benefits—including enhanced stability, controlled conformation, and improved solubility—provide a compelling rationale for its use in advanced peptide design. As synthetic routes to functionalized BCPs become more diverse and efficient, the application of these unique building blocks in the development of next-generation therapeutics and functional materials will undoubtedly continue to expand.[1][16]

References

  • Steffens, L. D., & Mailyan, A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
  • Pritz, S., Pätzel, M., et al. (2007). Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides. Organic & Biomolecular Chemistry.
  • Pritz, S., Pätzel, M., et al. (2007). Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides. Organic & Biomolecular Chemistry, 5(11), 1761-8. DOI:10.1039/B702134H.
  • Steffens, L. D., & Mailyan, A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar.
  • Lee, Y., & Lee, Y. S. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Global Journal of Advanced Research.
  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. MilliporeSigma.
  • BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. BenchChem.
  • O'Donovan, D. H., et al. (2022). Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues.
  • Stepan, A. F., et al. (2021). Pharmaceutical applications of the bicyclo[1.1.1]pentane (BCP) scaffold.
  • TCI Chemicals. (2025). Safety Data Sheet: Methyl 3-Aminobicyclo[1.1.
  • Apollo Scientific. (2014). Safety Data Sheet: METHYL 3-AMINOBICYCLO[1.1.
  • Katritzky, A. R., et al. (2008). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Pritz, S., & Pätzel, M. (2007). Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides.
  • O'Donovan, D. H., et al. (2022). Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues.
  • Pätzel, M., et al. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides.
  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar.
  • Senge Group. (2022).
  • MedChemExpress. (2025). Safety Data Sheet: Methyl 3-aminobicyclo[1.1.
  • BLDpharm. (2021). Application of Bicyclo[1.1.1]pentane in Drug Development Research. BLDpharm.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
  • Mykhailiuk, P. K. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central.
  • BLD Pharmatech. (n.d.). Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate.
  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
  • Chan, W. C., & White, P. D. (Eds.). (2000). The Development of Novel Solid Phase Methodologies for the Synthesis of Atypical Peptides and Non-peptide Entities. Nottingham ePrints.
  • Stepan, A. F., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS.
  • Sigma-Aldrich. (n.d.). Methyl 3-aminobicyclo[1.1.
  • Steffens, L. D., & Mailyan, A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes.
  • Crew, A. P., et al. (2018). Bicyclic compounds and their use in the treatment of cancer.
  • BenchChem. (n.d.). Methyl 3-cyanobicyclo[1.1.

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Application

Application of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate in medicinal chemistry

An In-Depth Guide for Medicinal Chemists Application Notes and Protocols: Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate Prepared by: Gemini, Senior Application Scientist Abstract In the modern paradigm of drug discov...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists

Application Notes and Protocols: Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

In the modern paradigm of drug discovery, chemists are increasingly tasked with moving beyond planar, aromatic structures—a concept often termed "escaping from flatland"[1]. The goal is to enhance molecular three-dimensionality, which has been positively correlated with clinical success by improving properties such as potency, selectivity, and pharmacokinetics[1]. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a premier tool in this endeavor. It serves as a highly effective, non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes[2][3][4]. BCPs offer a rigid, sp³-rich core that can significantly improve aqueous solubility, enhance metabolic stability, and introduce novel vectors for exploring chemical space[5][6]. This guide focuses on a particularly versatile bifunctional building block: Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate . We will explore its strategic applications and provide detailed protocols for its incorporation into lead compounds.

The Bicyclo[1.1.1]pentane (BCP) Scaffold: A Strategic Overview

The BCP core is a strained, bridged-ring system that mimics the linear geometry and substituent exit vectors of a 1,4-disubstituted benzene ring but within a saturated, three-dimensional framework. This unique structure is the source of its advantages in medicinal chemistry.

Key Advantages over Aromatic Bioisosteres:

  • Improved Solubility: The replacement of a hydrophobic aromatic ring with a saturated BCP core generally reduces lipophilicity and disrupts crystal packing, leading to enhanced aqueous solubility[5][6].

  • Enhanced Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 (CYP450) enzymes. The sp³-hybridized carbons of the BCP scaffold are far more resistant to such metabolic pathways, reducing clearance and improving the compound's pharmacokinetic profile[5].

  • Novel Structural Vectors: The rigid, three-dimensional nature of the BCP cage allows for the precise positioning of substituents in space, enabling exploration of pharmacophoric regions that are inaccessible with flat aromatic rings[1][5].

  • Reduced Non-Specific Binding: The strong π-π stacking interactions of aromatic rings can lead to non-specific binding with hydrophobic pockets in proteins. The non-aromatic BCP core mitigates this effect[5].

cluster_0 Para-Substituted Phenyl Ring cluster_1 1,3-Disubstituted BCP Core A R¹-Ph-R² B Linear Geometry (180° exit vectors) ~4.8 Å between substituents C R¹-BCP-R² A->C Bioisosteric Replacement D Linear Geometry (180° exit vectors) ~4.2 Å between substituents

Caption: Geometric comparison of a BCP core and a p-substituted phenyl ring.

Physicochemical Property Modulation: A Case Study

The impact of replacing a phenyl ring with a BCP core is not merely theoretical. A seminal case study from Pfizer involved a γ-secretase inhibitor, where this substitution led to a dramatic improvement in drug-like properties while maintaining biological activity.

PropertyPhenyl Analogue (BMS-708,163)BCP AnalogueRationale for Improvement
Aqueous Solubility LowSignificantly Higher The saturated BCP core disrupts planar stacking and reduces lipophilicity[5][6].
Cell Permeability ModerateImproved Enhanced solubility and modified polarity contribute to better membrane transit.
Metabolic Stability Susceptible to oxidationSignificantly Higher The BCP's sp³ carbons are less prone to CYP450-mediated metabolism compared to the electron-rich phenyl ring[5].
Cellular Activity PotentMaintained The BCP core effectively mimics the geometry required for target engagement.

This table synthesizes data discussed in referenced literature[5][6].

Core Applications of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

This specific building block is exceptionally valuable due to its bifunctional nature, presenting both a nucleophilic amine and an electrophilic methyl ester at opposing bridgehead positions. This allows for its seamless integration into diverse molecular architectures.

Application 1: As a Rigid Amino Acid Analogue in Peptidomimetics

The defined distance and rigid orientation between the amine and carboxylate groups make this molecule an excellent surrogate for natural amino acids, particularly as a rigid analogue of γ-aminobutyric acid (GABA)[7]. Its incorporation into a peptide backbone can enforce a specific conformation, which is a key strategy for enhancing binding affinity and selectivity. The amine can be coupled to a growing peptide chain, and the ester can be hydrolyzed to a carboxylic acid for further elongation.

Application 2: As a Linker in PROTACs and Molecular Glues

The field of targeted protein degradation has highlighted the critical importance of the linker connecting the target-binding ligand to the E3 ligase-recruiting ligand. Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is an ideal linker component[8][9].

  • Rationale: The BCP core provides a rigid, well-defined spacer of a specific length. This rigidity prevents the linker from collapsing, ensuring an optimal spatial presentation of the two ligands to facilitate the formation of a productive ternary complex (Target-PROTAC-E3 Ligase). The bifunctional nature allows for straightforward orthogonal chemistry to attach the respective ligands.

cluster_protac PROTAC Structure TargetLigand Target Protein Ligand BCPLinker BCP Core (Rigid Spacer) TargetLigand->BCPLinker Linker Attachment 1 E3Ligand E3 Ligase Ligand BCPLinker->E3Ligand Linker Attachment 2 cluster_workflow Amide Coupling Workflow Start Dissolve R-COOH in DMF Activate Add HATU + DIPEA (Stir 20 min) Start->Activate AddAmine Add BCP-Amine·HCl Activate->AddAmine React Stir at RT (2-4h) Monitor by LC-MS AddAmine->React Workup Aqueous Workup (EtOAc, HCl, NaHCO₃) React->Workup Purify Silica Gel Chromatography Workup->Purify Product Pure Amide Product Purify->Product

Sources

Method

Application Notes &amp; Protocols: A Guide to Incorporating Bicyclo[1.1.1]pentane (BCP) Linkers into PROTACs

Introduction: The Critical Role of the Linker in PROTAC Design Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural waste disposal machine...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural waste disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][] This tripartite architecture enables the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2][5][6]

While the two ligands determine the "what" and "who" of the degradation process, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, stability, and, most importantly, the geometry and stability of the ternary complex.[3][7][][9][10] The linker's length, rigidity, and composition dictate the spatial orientation of the POI and E3 ligase, which is crucial for productive ubiquitination.[][9][11] Historically, flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used due to their synthetic tractability.[3][12][13] However, the field is rapidly evolving towards the use of more rigid and structurally defined linkers to overcome challenges associated with poor cell permeability, metabolic instability, and the entropic penalty of forming a well-defined ternary complex.[7][12]

This guide focuses on a particularly promising class of rigid linkers: bicyclo[1.1.1]pentane (BCP). The unique, non-planar, and rigid three-dimensional structure of the BCP cage offers a compelling alternative to traditional linear or aromatic linkers.

The BCP Advantage: Why Incorporate a Rigid Linker?

The BCP scaffold is a bioisostere of a 1,4-disubstituted benzene ring but with a distinct three-dimensional, rod-like geometry.[14] This structural feature imparts several advantages in PROTAC design:

  • Improved Physicochemical Properties: Replacing flat aromatic rings with the saturated, 3D BCP core can lead to significant improvements in key pharmacokinetic properties.[15][16] This often translates to enhanced solubility and reduced metabolic liability, addressing common failure points in drug development.[16]

  • Enhanced Permeability and Reduced Efflux: The compact, greasy nature of the BCP core can help PROTACs navigate the cellular membrane more effectively, a significant challenge for these typically large "beyond Rule of 5" molecules.[3]

  • Optimal Vectorial Properties: The rigid, linear geometry of the 1,3-disubstituted BCP linker provides precise control over the distance and orientation between the two ends of the PROTAC. This helps to pre-organize the molecule into a conformation that favors the formation of a stable and productive ternary complex, minimizing the entropic cost of binding.[7][]

  • Exploration of Novel Chemical Space: BCP linkers provide an exit vector from the ligase and target ligands that is fundamentally different from that of planar linkers, allowing for the exploration of new binding interactions and potentially unlocking novel selectivity profiles.[11]

The following diagram illustrates the fundamental PROTAC mechanism and the strategic placement of the BCP linker.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitin-Proteasome System POI Protein of Interest (POI) Target for Degradation PROTAC BCP-Linked PROTAC Warhead BCP Linker E3 Ligase Ligand POI->PROTAC Binds Ternary_Complex POI-PROTAC-E3 E3_Ligase E3 Ubiquitin Ligase e.g., CRBN, VHL PROTAC->E3_Ligase Recruits POI_Ub Ubiquitinated POI Marked for Degradation Ternary_Complex->POI_Ub Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome|Cellular Recycling Machinery Degraded Degraded Peptides Proteasome->Degraded POI_Ub->Proteasome Degradation PROTAC_Synthesis_Workflow cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Amide Coupling Start Synthesized BCP Linker (Boc-Amine, COOH) Step1 Couple BCP-COOH to E3-NH2 (HATU/DIPEA) Start->Step1 E3_Ligand E3 Ligase Ligand (with -NH2) E3_Ligand->Step1 POI_Ligand POI Ligand (Warhead) (with -COOH) Step3 Couple POI-COOH to BCP-NH2 (HATU/DIPEA) POI_Ligand->Step3 Intermediate1 Boc-BCP-E3 Conjugate Step1->Intermediate1 Step2 Remove Boc Group (TFA in DCM) Intermediate1->Step2 Intermediate2 H2N-BCP-E3 Conjugate Step2->Intermediate2 Intermediate2->Step3 Final_PROTAC Final PROTAC (POI-BCP-E3) Step3->Final_PROTAC

Sources

Application

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate reaction conditions for amide coupling

Application Note & Protocol Topic: Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: Reaction Conditions for Amide Coupling Audience: Researchers, scientists, and drug development professionals. Introduction: The Bicycl...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: Reaction Conditions for Amide Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Bicyclo[1.1.1]pentane Motif in Modern Drug Discovery

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount structural motif in medicinal chemistry, primarily serving as a three-dimensional, saturated bioisostere for para-substituted phenyl rings, alkynes, and tert-butyl groups.[1][2][3][4][5][6] Its rigid, rod-like structure allows it to mimic the linear geometry of these common moieties while introducing favorable physicochemical properties. The replacement of a flat aromatic ring with a sp³-rich BCP core can significantly enhance metabolic stability, improve aqueous solubility, and optimize pharmacokinetic profiles of drug candidates.[4][7][8]

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is a key bifunctional building block, presenting a nucleophilic bridgehead amine and an electrophilic methyl ester at opposing bridgehead positions. This unique arrangement makes it an invaluable linker for connecting different molecular fragments, including in the development of PROTACs (Proteolysis Targeting Chimeras).[9] However, the unique structural and electronic nature of the bridgehead amine presents distinct challenges for one of the most fundamental reactions in drug synthesis: amide bond formation. This guide provides a detailed analysis of the critical parameters, a comparison of leading protocols, and step-by-step methodologies for achieving high-efficiency amide coupling with this valuable substrate.

The Challenge: Steric and Electronic Factors in BCP Amine Reactivity

While structurally compact, the bridgehead amine of the BCP core is sterically encumbered. The rigid cage-like structure can hinder the approach of the amine to the activated carboxylic acid, especially when coupling with bulky acid partners.[10][11] Furthermore, the electronic properties of the BCP amine differ from typical acyclic or aromatic amines, which can influence its nucleophilicity.[12] These factors necessitate careful selection and optimization of coupling reagents and reaction conditions to overcome kinetic barriers and prevent side reactions.

Key Parameters for Successful Amide Coupling

Achieving high yields and purity in the amide coupling of methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hinges on the strategic selection of four key components: the coupling reagent, a suitable base, the solvent, and the reaction temperature.

Coupling Reagents: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow and requires high temperatures, which are incompatible with complex molecules.[13] Coupling reagents are therefore used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic.

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective for challenging couplings.[14] In the presence of a base, HATU reacts with a carboxylic acid to form a highly reactive OAt-active ester. This intermediate is less prone to racemization at the α-carbon of the carboxylic acid and reacts efficiently even with sterically hindered or less nucleophilic amines.[14][15][16]

  • Carbodiimides (e.g., EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide widely used for its efficiency and the ease of byproduct removal.[13][14] EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate.[14][17] This intermediate is susceptible to hydrolysis and can lead to racemization. Therefore, EDC is almost always used with an additive like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives trap the O-acylisourea to form a more stable and reactive activated ester, improving yields and suppressing side reactions.[14][17] The urea byproduct of EDC is water-soluble, simplifying purification via aqueous workup.[18]

  • Phosphonium Anhydrides (e.g., T3P®): Propanephosphonic acid anhydride (T3P®) is a powerful, green coupling reagent known for its high efficiency, low epimerization rates, and simple workup.[19][20][21] It activates the carboxylic acid by forming a mixed anhydride. The byproducts are water-soluble phosphonic acids, which are easily removed. T3P® is particularly effective for large-scale synthesis and for coupling epimerization-prone substrates.[20][22][23]

The Role of the Base

A non-nucleophilic organic base is crucial. Its primary roles are to deprotonate the carboxylic acid, neutralize the salt of the amine starting material (if it is a salt), and scavenge the acid generated during the reaction.

  • Common Choices: Diisopropylethylamine (DIPEA) and triethylamine (TEA) are the most common choices.[14][18] Pyridine can also be used, particularly with T3P®, where it has been shown to further suppress epimerization.[22][23]

  • Stoichiometry: Typically, 2-3 equivalents of the base are used to ensure the reaction medium remains basic and drives the reaction to completion.

Solvent Selection

The solvent must be anhydrous and capable of dissolving all reactants.

  • Recommended Solvents: Anhydrous dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (ACN) are standard choices.[14][17][18] DMF is often preferred for its high polarity, which aids in dissolving polar starting materials and intermediates.

Comparative Overview of Common Coupling Conditions

The following table summarizes typical conditions for the amide coupling of methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate with a generic carboxylic acid.

ParameterProtocol 1: HATUProtocol 2: EDC/HOBtProtocol 3: T3P®
Coupling Reagent HATUEDC·HClT3P® (50% in EtOAc)
Equivalents 1.1 - 1.51.1 - 1.51.2 - 1.5
Additive None requiredHOBt (1.1 - 1.5 equiv)None required
Base DIPEA or TEADIPEA or TEAPyridine or DIPEA
Base Equivalents 2.0 - 3.02.0 - 3.02.0 - 4.0
Solvent DMF, DCM, ACNDMF, DCMEtOAc, ACN, THF
Temperature 0 °C to RT0 °C to RT0 °C to RT
Typical Time 1 - 12 hours4 - 18 hours2 - 16 hours
Key Advantage High efficiency for hindered substratesCost-effective, water-soluble byproductLow epimerization, green, easy workup

Visualizing the Process

General Amide Coupling Mechanism

The diagram below illustrates the fundamental two-step process of carboxyl activation followed by nucleophilic acyl substitution by the BCP amine.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH ActivatedEster Activated Intermediate (R-CO-LG) RCOOH->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->RCOOH BCP_Amine BCP-NH2 ActivatedEster->BCP_Amine AmideProduct Final Amide Product (R-CO-NH-BCP) BCP_Amine->AmideProduct Attack BCP_Amine->AmideProduct

Caption: General mechanism for amide bond formation.

Experimental Workflow

This flowchart outlines the complete experimental procedure from setup to final product isolation.

workflow start Start reagents 1. Combine Carboxylic Acid, BCP-Amine, and Solvent start->reagents cool 2. Cool to 0 °C (Ice Bath) reagents->cool add_base 3. Add Base (e.g., DIPEA) cool->add_base add_coupler 4. Add Coupling Reagent (e.g., HATU) add_base->add_coupler react 5. Warm to RT & Stir (1-18h) add_coupler->react monitor 6. Monitor Reaction (TLC / LC-MS) react->monitor monitor->react Incomplete workup 7. Aqueous Workup (Wash with aq. acid, bicarb, brine) monitor->workup Reaction Complete purify 8. Dry, Concentrate & Purify (Chromatography) workup->purify product Pure Amide purify->product

Caption: Standard experimental workflow for amide coupling.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly reliable for sterically demanding substrates and is often the first choice for ensuring success.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate (or its HCl salt) (1.0 - 1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (or DCM)

  • Standard workup reagents (EtOAc, 1M HCl, sat. NaHCO₃, brine)

Procedure:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv) and Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate (1.1 equiv).

  • Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Stir the mixture for 5-10 minutes.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirred solution. If using the HCl salt of the amine, an extra equivalent of base is required.

  • Activation: Add HATU (1.2 equiv) portion-wise. A color change (often to yellow) may be observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The progress should be monitored by TLC or LC-MS until the limiting reagent is consumed.

  • Quenching & Extraction: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This removes unreacted starting materials, DMF, and reagent byproducts.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide product.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a cost-effective and robust method suitable for a wide range of substrates.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or TEA (2.5 equiv)

  • Anhydrous DCM (or DMF)

Procedure:

  • Reagent Preparation: To a dry round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate (1.1 equiv).[14]

  • Dissolution: Dissolve the mixture in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Activation: Add EDC·HCl (1.2 equiv) in one portion to the reaction mixture.[14]

  • Base Addition: Add DIPEA (2.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with water (2x), 10% citric acid solution or dilute HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove excess acid and HOBt), and finally with brine.[18]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Guide

  • Low Yield:

    • Cause: Insufficient activation, hydrolysis of activated intermediate, or steric hindrance.

    • Solution: Switch to a more powerful coupling reagent like HATU.[14] Ensure all reagents and solvents are strictly anhydrous. Increase the reaction time or gently warm the reaction (e.g., to 40 °C), though this may increase the risk of side reactions.

  • Epimerization (if carboxylic acid has a chiral center):

    • Cause: Overly harsh conditions or prolonged exposure of the activated intermediate.

    • Solution: Use T3P® with pyridine, which is known to minimize epimerization.[22][23] Perform the reaction at 0 °C or lower. The use of HOAt instead of HOBt with EDC can also reduce racemization.

  • Difficult Purification:

    • Cause: Water-insoluble byproducts (e.g., from DCC) or residual high-boiling solvents (DMF).

    • Solution: Use EDC, as its urea byproduct is water-soluble and easily removed during aqueous workup.[18] If using DMF, ensure it is thoroughly removed by repeated washing with water or brine during the workup.

Conclusion

The successful amide coupling of methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is readily achievable with careful consideration of reaction parameters. For routine synthesis, the EDC/HOBt method offers a balance of cost and effectiveness. For more challenging or sterically hindered substrates where yield is paramount, HATU is the reagent of choice. For processes where minimizing epimerization is critical, particularly in large-scale applications, T3P® provides a superior and greener alternative. By following the detailed protocols and understanding the rationale behind reagent selection, researchers can confidently incorporate this valuable BCP building block into their synthetic programs, paving the way for the discovery of novel therapeutics with improved pharmacological properties.

References

  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters. (URL: [Link])

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. (URL: [Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. (URL: [Link])

  • The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry. (URL: [Link])

  • Acid-Amine Coupling using EDCI. Organic Synthesis. (URL: [Link])

  • Synthesis of the bicyclo[1.1.1]pentane framework through carbene insertion into bicyclo[1.1.0]butanes. Angewandte Chemie International Edition. (URL: [Link])

  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. (URL: [Link])

  • Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Journal of the American Chemical Society. (URL: [Link])

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. (URL: [Link])

  • Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. ChemRxiv. (URL: [Link])

  • 1,2-Difunctionalized Bicyclo[1.1.1]pentanes: Long Sought After Bioisosteres for ortho/meta-Substituted Arenes. ChemRxiv. (URL: [Link])

  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc. (URL: [Link])

  • Mechanism-Guided Development of Directed C-H Functionalization. University of Cambridge. (URL: [Link])

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. (URL: [Link])

  • T3P – A Green Solution for Peptide Coupling and Water Removal Reactions. American Chemical Society. (URL: [Link])

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. (URL: [Link])

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC. (URL: [Link])

  • Bridging and Conformational Control of Porphyrin Units through Non‐Traditional Rigid Scaffolds. Chemistry – A European Journal. (URL: [Link])

  • Reductive functionalization of amides overview. ResearchGate. (URL: [Link])

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. ResearchGate. (URL: [Link])

  • RXFP1 receptor agonists.
  • Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. PNAS. (URL: [Link])

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. (URL: [Link])

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. (URL: [Link])

  • An Insight into Non-Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold. ChemPhysChem. (URL: [Link])

  • 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. ResearchGate. (URL: [Link])

  • Radical Multicomponent Carboamination of [1.1.1]Propellane. Journal of the American Chemical Society. (URL: [Link])

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Synlett. (URL: [Link])

  • General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine. PubMed. (URL: [Link])

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. (URL: [Link])

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Omega. (URL: [Link])

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. (URL: [Link])

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Method

Application Notes and Protocols for the Derivatization of the Amino Group on Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

Introduction: The Bicyclo[1.1.1]pentane (BCP) Scaffold in Modern Drug Discovery The quest for novel molecular architectures that enhance the physicochemical and pharmacokinetic properties of drug candidates has led to a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bicyclo[1.1.1]pentane (BCP) Scaffold in Modern Drug Discovery

The quest for novel molecular architectures that enhance the physicochemical and pharmacokinetic properties of drug candidates has led to a surge of interest in saturated, three-dimensional scaffolds. Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a prominent bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[1] Its rigid, linear geometry, coupled with an improved solubility and metabolic stability profile, offers a compelling strategy to escape the "flatland" of traditional aromatic systems in medicinal chemistry.[2]

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is a key building block that provides a versatile handle for the introduction of the BCP motif into a wide array of molecular frameworks. The primary amino group serves as a nucleophilic center for a variety of derivatization reactions, allowing for the exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). This guide provides detailed application notes and protocols for the four most common and synthetically useful derivatizations of the amino group on this valuable scaffold: amide bond formation, sulfonylation, reductive amination, and the formation of ureas and thioureas.

General Considerations: Reactivity of the BCP Amino Group

The primary amino group at the C3 position of the bicyclo[1.1.1]pentane core is readily available for nucleophilic attack. The rigid cage-like structure of the BCP scaffold can, in some instances, present unique steric considerations compared to more flexible aliphatic amines. However, for most standard transformations, the amine exhibits predictable reactivity. The protocols outlined below are robust and generally applicable, though minor optimization of reaction conditions (e.g., temperature, reaction time, choice of base or coupling agent) may be beneficial for specific, sterically demanding substrates. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The formation of an amide bond is arguably the most frequently employed reaction in drug discovery. The resulting amides are generally stable and can participate in crucial hydrogen bonding interactions with biological targets. Standard peptide coupling reagents are highly effective for the acylation of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate.

Protocol 1.1: EDC/HOBt Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) to form a highly reactive HOBt ester of the carboxylic acid, which is then readily attacked by the BCP amine. The water-soluble urea byproduct of EDC simplifies purification.

Reaction Scheme:

G BCP_NH2 Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate Amide N-(bicyclo[1.1.1]pentan-3-yl)amide derivative BCP_NH2->Amide R_COOH Carboxylic Acid (R-COOH) EDC_HOBt EDC, HOBt, DIPEA R_COOH->EDC_HOBt EDC_HOBt->Amide

Workflow for EDC/HOBt mediated amide coupling.

Materials:

  • Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Protocol:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride (1.05 equiv), and HOBt (1.1 equiv).

  • Dissolve the solids in anhydrous DCM or DMF (to a concentration of 0.1-0.2 M).

  • Cool the mixture to 0 °C in an ice bath with magnetic stirring.

  • Add DIPEA or TEA (2.5-3.0 equiv) dropwise to neutralize the hydrochloride salt and the HOBt.

  • Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Component Stoichiometry (equiv) Purpose
Carboxylic Acid1.0Acylating agent
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate HCl1.05Nucleophilic amine
EDC·HCl1.2Carbodiimide coupling agent
HOBt1.1Reduces side reactions and racemization
DIPEA/TEA2.5 - 3.0Base to neutralize acids
Anhydrous DCM/DMF-Reaction solvent
Protocol 1.2: HATU Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates.

Materials:

  • Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Protocol:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride (1.1 equiv) in a minimal amount of DMF and add DIPEA (1.2 equiv) to liberate the free amine.

  • Add the free amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Component Stoichiometry (equiv) Purpose
Carboxylic Acid1.0Acylating agent
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate HCl1.1Nucleophilic amine
HATU1.1Uronium-based coupling agent
DIPEA~4.2Base for neutralization and activation
Anhydrous DMF-Reaction solvent

Sulfonylation: Synthesis of BCP-Sulfonamides

Sulfonamides are a critical pharmacophore found in a wide range of therapeutic agents. The reaction of the BCP amine with a sulfonyl chloride in the presence of a base provides a straightforward route to this important functional group. A patent by WuXi AppTec describes the synthesis of a related sulfonamide, demonstrating the applicability of this chemistry to the BCP scaffold.

Protocol 2.1: Sulfonamide Formation with a Sulfonyl Chloride

Reaction Scheme:

G BCP_NH2 Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate Sulfonamide N-(bicyclo[1.1.1]pentan-3-yl)sulfonamide derivative BCP_NH2->Sulfonamide R_SO2Cl Sulfonyl Chloride (R-SO₂Cl) Base Pyridine or TEA R_SO2Cl->Base Base->Sulfonamide

Workflow for sulfonamide synthesis.

Materials:

  • Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride

  • Sulfonyl chloride of interest

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Protocol:

  • Dissolve Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride (1.0 equiv) in anhydrous DCM.

  • Add pyridine or TEA (2.5 equiv) and stir for 10 minutes at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the sulfonyl chloride (1.1 equiv) in anhydrous DCM dropwise to the cooled amine solution.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography.

Component Stoichiometry (equiv) Purpose
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate HCl1.0Nucleophilic amine
Sulfonyl Chloride1.1Electrophilic sulfonating agent
Pyridine/TEA2.5Base to neutralize HCl byproduct
Anhydrous DCM-Reaction solvent

Reductive Amination: Forming C-N Bonds with Carbonyls

Reductive amination is a powerful method for forming secondary or tertiary amines by reacting a primary amine with an aldehyde or ketone in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for this transformation, as it preferentially reduces the in situ-formed iminium ion over the starting carbonyl compound.

Protocol 3.1: One-Pot Reductive Amination with STAB

Reaction Scheme:

G BCP_NH2 Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate Sec_Amine Secondary Amine Derivative BCP_NH2->Sec_Amine Aldehyde_Ketone Aldehyde or Ketone STAB NaBH(OAc)₃ Aldehyde_Ketone->STAB STAB->Sec_Amine

Workflow for reductive amination.

Materials:

  • Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (optional, as a catalyst)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • To a round-bottom flask, add Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate (1.0 equiv) and the aldehyde or ketone (1.1 equiv).

  • Dissolve the components in anhydrous DCE or THF.

  • If reacting with a ketone, a catalytic amount of acetic acid (e.g., 0.1 equiv) can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise. A slight exotherm and gas evolution may be observed.

  • Continue stirring at room temperature for 2-24 hours until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Component Stoichiometry (equiv) Purpose
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate1.0Nucleophilic amine
Aldehyde/Ketone1.1Carbonyl electrophile
NaBH(OAc)₃1.5Selective reducing agent
Acetic Acid (optional)catalyticCatalyst for iminium formation
Anhydrous DCE/THF-Reaction solvent

Urea and Thiourea Formation

Ureas and thioureas are common motifs in bioactive molecules, capable of acting as hydrogen bond donors and acceptors. They are readily synthesized by the reaction of an amine with an isocyanate or isothiocyanate, respectively. Research has demonstrated the synthesis of urea derivatives from 3-aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride, confirming the viability of this approach.

Protocol 4.1: Synthesis of Unsymmetrical Ureas and Thioureas

Reaction Scheme:

G BCP_NH2 Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate Urea_Thiourea Urea or Thiourea Derivative BCP_NH2->Urea_Thiourea Isocyanate Isocyanate (R-N=C=O) or Isothiocyanate (R-N=C=S) Solvent DCM or THF Isocyanate->Solvent Solvent->Urea_Thiourea

Workflow for urea and thiourea synthesis.

Materials:

  • Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

  • Isocyanate or isothiocyanate of interest

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • Dissolve Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate (1.0 equiv) in anhydrous DCM or THF in a round-bottom flask.

  • Add the isocyanate or isothiocyanate (1.05 equiv) to the solution at room temperature. The addition can be done dropwise if the reagent is a liquid, or portion-wise if it is a solid.

  • Stir the reaction mixture at room temperature for 1-12 hours. The reaction is often rapid and can be monitored by TLC.

  • If the product precipitates from the reaction mixture, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

  • If the product remains in solution, the solvent is removed under reduced pressure.

  • The crude product can be purified by trituration with a suitable solvent (e.g., ether or hexanes) or by flash column chromatography if necessary.

Component Stoichiometry (equiv) Purpose
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate1.0Nucleophilic amine
Isocyanate/Isothiocyanate1.05Electrophilic partner
Anhydrous DCM/THF-Reaction solvent

Conclusion

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is a highly valuable and versatile building block for the incorporation of the BCP scaffold into drug discovery programs. The primary amino group undergoes a wide range of derivatization reactions with high efficiency under standard laboratory conditions. The protocols provided herein for amide bond formation, sulfonylation, reductive amination, and urea/thiourea synthesis offer reliable methods for the generation of diverse libraries of BCP-containing compounds, facilitating the exploration of this exciting area of chemical space.

References

  • 3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid. PubChem. [Link]

  • 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. Request PDF. [Link]

  • Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. MDPI. [Link]

  • Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-Sulfenylation of [1.1.1]Propellane. ACS Publications. [Link]

  • Tricyclic janus kinase 1 inhibitors, and compositions and methods thereof.
  • Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. Journal of Cardiovascular Disease Research. [Link]

  • Library-Friendly Synthesis of Bicyclo[1.1.1]pentane-Containing Sulfonamides via a Transition Metal-Free Three-Component Reaction. ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Characterization and Synthesis of Novel Thiourea Derivatives. International Journal of ChemTech Research. [Link]

  • 3-Carboxy-/3-Aminobicyclo[1.1.1]pentane-Derived Sulfonamides and Sulfonyl Fluorides – Advanced Bifunctional Reagents for Organic Synthesis and Drug Discovery. Scribd. [Link]

  • Synthesis of new thiourea derivatives and metal complexes. KSU BAP. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. [Link]

  • Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences. [Link]

  • Synthesis method of amide compounds.
  • Radical Multicomponent Carboamination of [1.1.1]Propellane. ACS Publications. [Link]

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  • Rxfp1 receptor agonists.
  • 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid. Autech Scientific. [Link]

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Application

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

Introduction In modern medicinal chemistry, the quest for novel molecular scaffolds that enhance the physicochemical properties of drug candidates is paramount. Bicyclo[1.1.1]pentane (BCP) has emerged as a critical three...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern medicinal chemistry, the quest for novel molecular scaffolds that enhance the physicochemical properties of drug candidates is paramount. Bicyclo[1.1.1]pentane (BCP) has emerged as a critical three-dimensional, non-aromatic bioisostere for para-substituted phenyl rings and other rigid linkers.[1][2][3][4] Its introduction into bioactive molecules can significantly improve key drug-like properties, including aqueous solubility, metabolic stability, and passive permeability.[1] Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is a key bifunctional building block within this class, offering two distinct points for chemical modification.

Given its unique, highly strained cage structure and its importance in drug development, rigorous analytical characterization is essential to confirm its identity, purity, and structural integrity. This application note provides a detailed, multi-technique guide for researchers, scientists, and drug development professionals, outlining robust protocols for the characterization of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate and its common hydrochloride salt form.

Molecular Profile

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
Chemical Structure Chemical Structure of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylateChemical Structure of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate HCl
Molecular Formula C₇H₁₁NO₂C₇H₁₂ClNO₂[5],[6]
Molecular Weight 141.17 g/mol 177.63 g/mol [5],[6]
CAS Number 758684-88-7676371-65-6[5],[6]

Section 1: The Analytical Workflow - A Strategic Overview

The characterization of this molecule relies on a synergistic workflow where each technique provides a unique and complementary piece of information. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) serve as the primary tools for unambiguous structure elucidation and confirmation of elemental composition. Subsequently, High-Performance Liquid Chromatography (HPLC) is employed as the gold standard for assessing chemical purity. Supporting techniques like Fourier-Transform Infrared (FTIR) spectroscopy and X-ray Crystallography offer further functional group confirmation and definitive spatial arrangement, respectively.

G cluster_0 Primary Structure & Identity Confirmation cluster_1 Purity & Quantitative Analysis cluster_2 Definitive & Supporting Analysis Sample Sample Preparation (Weighing & Dissolution) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Elucidation HRMS HRMS (ESI-TOF) [M+H]⁺ Sample->HRMS Molecular Formula Confirmation HPLC HPLC-FLD/UV (with Derivatization) NMR->HPLC Verified Sample HRMS->HPLC Verified Sample Purity Purity Assessment (>98% Typical) HPLC->Purity FTIR FTIR Spectroscopy Xray X-ray Crystallography (If Single Crystal Available) Confirmation Further Confirmation Confirmation->FTIR Functional Groups Confirmation->Xray 3D Structure

Caption: Integrated workflow for the characterization of Me-ABCP-CO2Me.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for the initial structural identification of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate. The high degree of symmetry and rigidity of the BCP core results in a uniquely simple and diagnostic proton (¹H) NMR spectrum, while the carbon (¹³C) NMR spectrum confirms the presence and environment of all carbon atoms, including the strained bridgehead carbons. For the hydrochloride salt, the amine protons are often more clearly visible and may couple to adjacent protons.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the HCl salt). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~12 ppm.

    • Number of Scans: 16-32 scans for good signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

Expected Data & Interpretation

AssignmentExpected δ (ppm)MultiplicityIntegrationRationale
-COOCH₃~3.7Singlet3HTypical range for methyl ester protons.[7][8]
BCP -CH₂-~2.3 - 2.5Singlet6HThe six equivalent methylene protons on the BCP cage give a characteristic singlet due to the molecule's high C₃ᵥ symmetry.[7][8]
-NH₂ / -NH₃⁺Variable (2-4)Broad Singlet2H / 3HChemical shift and broadness are highly dependent on solvent, concentration, and temperature. For the HCl salt in D₂O, this signal will exchange and disappear.
¹³C{¹H} NMR Spectroscopy Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial.

  • Instrument Setup: Acquire on a spectrometer operating at a corresponding frequency (e.g., 101 MHz for a 400 MHz instrument).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: ~200-220 ppm.

    • Number of Scans: 512-2048 scans, as ¹³C has low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Process similarly to the ¹H NMR spectrum, referencing to the solvent peak.

Expected Data & Interpretation

AssignmentExpected δ (ppm)Rationale
-C =O~170-175Typical chemical shift for an ester carbonyl carbon.[7][8]
BCP -C H₂-~54-56The six equivalent methylene carbons of the cage.[7][8]
-COOC H₃~52The methyl carbon of the ester group.[7][8]
Bridgehead C -COOCH₃~45-47The bridgehead carbon attached to the ester group.[7]
Bridgehead C -NH₂~28-30The bridgehead carbon attached to the amino group.[7]

Trustworthiness: The purity of the sample can be estimated directly from the ¹H NMR spectrum by integrating the analyte signals against those of known impurities or a quantitative internal standard (qNMR). A certificate of analysis for the hydrochloride salt confirms that NMR is a standard method for purity assessment, with a typical specification of ≥98.0%.[6]

Section 3: Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is indispensable for confirming the molecular weight and, crucially, the elemental composition of the target molecule. High-Resolution Mass Spectrometry (HRMS), typically using a Time-of-Flight (TOF) or Orbitrap analyzer, provides a measured mass with high accuracy (<5 ppm error). This allows for the unambiguous determination of the molecular formula, a critical piece of data for compound validation. Electrospray ionization (ESI) is the preferred method due to the polar nature of the amino ester.[7][9][10]

HRMS Protocol (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v). A trace amount of formic acid (~0.1%) can be added to promote protonation.

  • Instrument Setup: Infuse the sample solution directly into the ESI source or inject it via an LC system.

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI (+).

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Data Acquisition: Acquire in centroid mode for high-resolution analysis.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Compare the measured exact mass to the calculated theoretical mass.

Expected Data

Ion SpeciesMolecular FormulaCalculated Exact MassExpected m/z
[M+H]⁺ (Free Base)C₇H₁₂NO₂⁺142.0863142.0863
[M]⁺ (HCl Salt)C₇H₁₂NO₂⁺142.0863142.0863

Note: In the case of the HCl salt, the mass spectrometer will detect the cationic free base, as the chloride counter-ion is not observed in positive mode ESI.

Section 4: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the definitive method for assessing the purity of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate. A significant challenge is that the molecule lacks a strong native chromophore, making detection by standard UV-Vis detectors at 254 nm insensitive.[11] To achieve the sensitivity required for accurate purity analysis, pre-column derivatization with a fluorescent tag is the most robust and widely adopted strategy.[12][13]

Caption: Workflow for HPLC purity analysis via pre-column derivatization.

Protocol: Reversed-Phase HPLC with OPA Derivatization

This protocol uses o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to react with the primary amine of the analyte, forming a highly fluorescent isoindole derivative that can be sensitively detected.[13]

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.4 M boric acid solution and adjust the pH to 10.2 with NaOH.

    • OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of the borate buffer and 50 µL of 3-mercaptopropionic acid. Mix well. This reagent is light-sensitive and should be prepared fresh.

  • Derivatization (Automated or Manual):

    • In a vial, mix 1 part sample solution with 5 parts OPA reagent.

    • Allow the reaction to proceed for exactly 1-2 minutes at room temperature before injection. The OPA-amino acid derivative can be unstable, so precise timing is critical.[13]

  • Chromatographic Conditions:

    • System: Agilent 1200 series or equivalent, equipped with a fluorescence detector.

    • Column: Agilent ZORBAX Eclipse AAA, 4.6 x 75 mm, 3.5 µm, or equivalent C18 column.

    • Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8.

    • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).

    • Gradient: A suitable gradient, for example, 0-20% B over 10 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5-10 µL.

    • Detector: Fluorescence Detector (FLD).

      • Excitation: 340 nm.

      • Emission: 450 nm.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main analyte by the total peak area and multiplying by 100.

Trustworthiness: This method is self-validating. The high sensitivity of fluorescence detection ensures that even trace impurities are observed. A sharp, symmetrical peak for the derivatized analyte at a stable retention time is indicative of a successful and reliable separation.

Section 5: Supporting Analytical Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: FTIR is a rapid and simple method to confirm the presence of key functional groups.

Protocol: A small amount of the solid sample is analyzed directly using an ATR (Attenuated Total Reflectance) accessory, or by preparing a KBr pellet.

Expected Characteristic Absorptions

Functional GroupWavenumber (cm⁻¹)Vibration Type
N-H (Amine)3300 - 3500Stretching (often broad)
C-H (Aliphatic)2850 - 3000Stretching
C=O (Ester)1720 - 1740Stretching (strong, sharp)
C-O (Ester)1150 - 1250Stretching
X-ray Crystallography

Purpose: This is the absolute, "gold standard" technique for determining the three-dimensional structure of a molecule. It provides definitive proof of connectivity and stereochemistry.

Protocol Note: This technique is not routine as it is contingent upon the successful growth of a high-quality single crystal from the sample. If obtained, the crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to solve the crystal structure. This method has been used to confirm the structure of other functionalized bicyclo[1.1.1]pentanes.[4][10]

References

  • Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

  • Caramante, I. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Liberty University. [Link]

  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]

  • U.S. Pharmacopeia. (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. [Link]

  • Mykhailiuk, P. K., et al. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY. [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

  • Smedley, C. J., et al. (2024). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. National Institutes of Health. [Link]

  • Chen, F. (2024). New method for bicyclo[1.1.1]pentane ketones synthesis. KeAi Publishing. [Link]

  • Nogi, K., et al. (2017). Radical Multicomponent Carboamination of [1.1.1]Propellane. Journal of the American Chemical Society. [Link]

  • Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central. [Link]

  • Pätzel, M., et al. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. Semantic Scholar. [Link]

  • Pätzel, M., et al. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. ResearchGate. [Link]

  • Mykhailiuk, P. K. (n.d.). Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

Sources

Method

Multicomponent reactions involving Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

Application Note & Protocol Topic: Streamlining Drug Discovery via Multicomponent Reactions Featuring Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate Abstract: The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Streamlining Drug Discovery via Multicomponent Reactions Featuring Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

Abstract: The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount tool in modern medicinal chemistry, serving as a three-dimensional, saturated bioisostere for common planar motifs like para-substituted phenyl rings and tert-butyl groups.[1][2] Its incorporation into drug candidates has been shown to significantly enhance physicochemical properties, including aqueous solubility and metabolic stability, while improving spatial orientation for target engagement.[3][4] Multicomponent reactions (MCRs), which generate complex products from three or more starting materials in a single synthetic operation, represent a highly efficient strategy for rapid library synthesis and lead discovery. This guide provides a detailed protocol for the Ugi four-component reaction (Ugi-4CR), a cornerstone MCR, utilizing Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate to rapidly generate novel, sp³-rich chemical entities with high potential for drug development programs.

Part 1: The Strategic Value of the Bicyclo[1.1.1]pentane (BCP) Scaffold

In the quest to "escape from flatland," medicinal chemists are increasingly turning to saturated, three-dimensional scaffolds to improve the developability of drug candidates.[5][6] The BCP core is a premier example of this strategy. As a non-classical bioisostere, it mimics the geometry of a 1,4-disubstituted phenyl ring but imparts vastly different and often superior properties.[4][7]

Key Advantages of BCP Scaffolds:

  • Improved Solubility: The replacement of a lipophilic aromatic ring with a saturated BCP core generally increases aqueous solubility, a critical factor for oral bioavailability.[8][9]

  • Enhanced Metabolic Stability: Saturated C-H bonds on the BCP cage are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to aromatic rings.[4][10]

  • Novel Exit Vectors: The rigid, cage-like structure of BCP provides precise and unique three-dimensional exit vectors for substituents, allowing for the exploration of new regions of protein binding pockets.[5]

  • Reduced Non-Specific Binding: The lower lipophilicity and lack of π-π stacking interactions can reduce non-specific binding to off-target proteins.[4]

Caption: Bioisosteric relationship between a phenyl ring and a BCP core.

Part 2: The Power of Multicomponent Reactions (MCRs) in Library Synthesis

MCRs are convergent chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. This approach embodies the principles of green and efficient chemistry through:

  • Atom and Step Economy: Drastic reduction in the number of synthetic steps and purification stages.

  • Complexity Generation: Rapid construction of complex, drug-like molecules from simple precursors.

  • Diversity-Oriented Synthesis: The ability to generate large libraries of related compounds by simply varying the individual components, making MCRs ideal for hit-to-lead campaigns.

The Ugi four-component reaction (Ugi-4CR) is arguably the most prominent MCR. It combines an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acylamino amide product. The use of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate as the amine component directly installs the valuable BCP scaffold into the core of a new, diverse molecular entity.

G Amine R1-NH2 (BCP-Amine) Imine Schiff Base / Iminium Ion Amine->Imine Aldehyde R2-CHO (Aldehyde) Aldehyde->Imine + H+ Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide Isocyanide R3-NC (Isocyanide) Isocyanide->Nitrilium Adduct α-Adduct Nitrilium->Adduct + Carboxylate CarboxylicAcid R4-COOH (Carboxylic Acid) CarboxylicAcid->Adduct Product Final Product (α-Acylamino Amide) Adduct->Product Mumm Rearrangement G cluster_vars Variable Component Libraries BCP BCP-Amine Core (Fixed Component) MCR Parallel Ugi-4CR BCP->MCR Aldehyde Aldehydes (R1-CHO, R1'-CHO...) Aldehyde->MCR Acid Carboxylic Acids (R2-COOH, R2'-COOH...) Acid->MCR Isocyanide Isocyanides (R3-NC, R3'-NC...) Isocyanide->MCR Library Diverse BCP-Containing Product Library MCR->Library

Sources

Technical Notes & Optimization

Troubleshooting

Stability and degradation of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate (and its hydrochloride salt). This guide is designed for researcher...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate (and its hydrochloride salt). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth answers to common questions regarding the stability, handling, and degradation of this valuable building block.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day use and storage of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate.

Q1: What are the recommended storage conditions for Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, shaded, and dry place.[1] For optimal shelf-life, storage at 2-8°C under an inert atmosphere, such as argon or nitrogen, is recommended.[2][3] The compound is known to be hygroscopic, making protection from moisture critical to prevent potential hydrolysis and degradation.[2]

Q2: Is this compound stable at room temperature?

A2: Yes, the compound is stable under normal ambient conditions for short-term handling and shipping (less than two weeks).[4] However, for long-term storage, the refrigerated and inert conditions mentioned in Q1 are essential to maximize its shelf life and prevent the slow accumulation of degradation products.

Q3: What solvents are compatible with this compound for experimental use?

A3: The compound is soluble in a range of common organic solvents. For non-reactive applications, solvents like dichloromethane (DCM), acetonitrile (ACN), and methanol are generally suitable. When performing reactions, it is crucial to select anhydrous solvents and consider the reactivity of the amino and ester functional groups. Avoid strongly acidic or basic aqueous solutions if degradation is a concern.

Q4: The bicyclo[1.1.1]pentane (BCP) core is described as "highly strained." Does this mean the compound is unstable?

A4: This is an excellent and important question. While the BCP cage possesses significant strain energy (around 65-68 kcal/mol), it is remarkably kinetically stable.[5][6] The parent BCP hydrocarbon is thermally stable up to approximately 300°C.[5][7] The "strain" contributes to its unique rigid, linear geometry, which is highly desirable in medicinal chemistry, but it does not imply that the compound is inherently unstable under typical laboratory conditions.[6] However, some substituted BCP derivatives have been shown to be energetic and sensitive to impact, so appropriate handling precautions are always advised.[8]

Q5: Why is the BCP motif so popular in drug discovery?

A5: The BCP scaffold is a popular "bioisostere," meaning it can replace common chemical groups like para-substituted benzene rings, internal alkynes, or t-butyl groups in a drug candidate.[5][6][9] Its rigid, three-dimensional structure often leads to significant improvements in a compound's properties, including:

  • Enhanced Metabolic Stability: The C(sp³)-rich core is resistant to oxidative metabolism by enzymes like CYP450, which often degrade aromatic rings.[10][11][12]

  • Improved Solubility: Replacing a flat, greasy aromatic ring with a 3D BCP cage can disrupt crystal packing and increase aqueous solubility.[6][12]

  • Better Pharmacokinetics: These improved properties often lead to a better overall pharmacokinetic profile for the drug candidate.[13][14]

  • Novel Chemical Space: It allows chemists to create new, patentable molecular entities.[11]

Part 2: In-Depth Stability & Degradation Profiles

This section provides a deeper dive into the specific chemical degradation pathways that users may encounter. Understanding these pathways is key to designing robust experiments and interpreting unexpected results.

Q6: How susceptible is the ester group to hydrolysis? What are the degradation products?

A6: The methyl ester functional group is the primary site of hydrolytic instability. Like most esters, it is susceptible to hydrolysis under both acidic and basic conditions. The reaction with pure water is typically very slow.[15]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst (e.g., trace HCl in a non-anhydrous solvent or an acidic aqueous workup), the ester can hydrolyze to form 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid and methanol . This reaction is reversible.[3][15][16] To minimize this, ensure solvents are anhydrous and avoid prolonged exposure to acidic aqueous media.

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of a base (e.g., NaOH, K₂CO₃), the ester undergoes rapid and irreversible hydrolysis.[3][13] The reaction yields the carboxylate salt of the parent acid (e.g., sodium 3-aminobicyclo[1.1.1]pentane-1-carboxylate) and methanol . The irreversibility is due to the final deprotonation of the carboxylic acid product by the base.[13]

Hydrolysis_Pathway Parent Methyl 3-aminobicyclo[1.1.1] pentane-1-carboxylate Acid 3-Aminobicyclo[1.1.1]pentane- 1-carboxylic Acid + Methanol Parent->Acid H₃O⁺ (catalytic) Excess H₂O Base 3-Aminobicyclo[1.1.1]pentane- 1-carboxylate Salt + Methanol Parent->Base OH⁻ (e.g., NaOH) H₂O, Heat

Fig. 1: Hydrolytic degradation pathways for the ester functional group.
Q7: What is the oxidative stability of this compound?

A7: The molecule has two key regions concerning oxidation: the BCP core and the primary amine.

  • BCP Core: The bicyclo[1.1.1]pentane cage itself is highly resistant to oxidative degradation, which is a primary reason for its use as a bioisostere for metabolically labile aromatic rings.[10][11][13]

  • Primary Amine: The primary amino group is susceptible to oxidation. The mechanism of amine oxidation can be complex, often involving radical intermediates.[5] Potential degradation can be initiated by strong oxidizing agents (e.g., hydrogen peroxide, peroxy acids) or in the presence of metal ions and oxygen.[17] This can lead to a variety of products, including imines, hydroxylamines, or even cleavage of C-N bonds. In the context of drug metabolism, this site could be a target for enzymatic oxidation, though the BCP's steric bulk may offer some protection.

Oxidation_Pathway Parent Methyl 3-aminobicyclo[1.1.1] pentane-1-carboxylate Products Potential Products: - Hydroxylamine - Imine - Deamination Products Parent->Products [Oxidizing Agent] e.g., H₂O₂, mCPBA Metal catalyst + O₂

Fig. 2: Potential oxidative degradation pathways for the primary amine.
Q8: What is the thermal stability profile and are there any safety concerns?

A8: The BCP core is thermally robust, with decomposition of the parent hydrocarbon not occurring until over 280-300°C.[5][6][7] However, the stability of the overall molecule will be limited by its functional groups. At elevated temperatures, decomposition could occur, potentially emitting toxic fumes of NOx, CO, CO₂, and HCl (from the hydrochloride salt).[2]

Safety Advisory: It is crucial to note that process safety studies on some BCP derivatives have shown high-energy decompositions and sensitivity to mechanical impact or shock.[8] While this specific molecule is not classified as explosive, caution should be exercised when scaling up reactions or subjecting the material to high heat or pressure, especially in a confined environment. Differential Scanning Calorimetry (DSC) is recommended as a screening tool for process safety assessments.[8]

ParameterStability Data / RecommendationSource(s)
Recommended Storage 2-8°C, under inert gas, protected from light and moisture.[2][3]
BCP Core Thermal Stability Stable up to ~300°C.[5][7]
Hazardous Decomposition Combustion may produce CO, CO₂, NOx, HCl.[2]
Incompatible Materials Strong oxidizing agents, strong acids, strong alkalis, moisture.[2][4]

Table 1: Summary of Stability and Handling Parameters.

Part 3: Troubleshooting Guide

This guide is formatted to help you diagnose and solve common issues encountered during experimentation.

Problem: My analytical results (HPLC, LC-MS, NMR) show a new, more polar impurity over time.

This is the most common stability issue. The workflow below can help identify the cause.

Troubleshooting_Workflow cluster_hydrolysis Hydrolysis Pathway start Observation: New, more polar impurity peak q1 Is the impurity consistent with the mass of the hydrolyzed acid? (Parent Mass - 14 Da) start->q1 a1 Likely Hydrolysis Product: 3-aminobicyclo[1.1.1]pentane- 1-carboxylic acid q1->a1 Yes q_other Impurity mass does not match hydrolysis product. q1->q_other No q2 Check Storage & Handling: 1. Is the container tightly sealed? 2. Is it stored under inert gas? 3. Was it exposed to humid air? a1->q2 q3 Check Experimental Conditions: 1. Are solvents anhydrous? 2. Was the sample exposed to acidic or basic aqueous solutions? q2->q3 sol1 Solution: - Store material under Argon/N₂. - Use fresh, anhydrous solvents. - Avoid non-neutral pH unless intended. q3->sol1 q4 Check for Oxidative Stress: 1. Was the sample exposed to air for a prolonged period? 2. Are there trace metals or peroxides in the solvent? 3. Was a strong oxidizing agent used? q_other->q4 sol2 Solution: - Degas solvents. - Use peroxide-free solvents. - Avoid incompatible reagents. q4->sol2

Fig. 3: Troubleshooting workflow for the appearance of unknown impurities.

Part 4: Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method. A target degradation of 5-20% is generally recommended.[4][18]

Materials:

  • Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate HCl

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in methanol.[19]

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Keep at 60°C for 24 hours.

    • At timed intervals (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, dilute with mobile phase, and analyze.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature. Base hydrolysis is often rapid.

    • At timed intervals (e.g., 15min, 1h, 4h), withdraw an aliquot, neutralize with 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze at timed intervals.

  • Thermal Degradation:

    • Place the solid compound in a 70°C oven for 48 hours.

    • Place a solution of the compound (in a stable solvent like acetonitrile) at 70°C for 48 hours.

    • Analyze samples periodically.

  • Photolytic Degradation:

    • Expose a solution and solid sample to a light source providing a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of UV light, as per ICH Q1B guidelines.[4][19]

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Analyze both samples after exposure.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Suggested Analytical Method (HPLC-UV/MS)

Objective: To separate the parent compound from its primary hydrolytic degradation product. This method serves as a starting point and should be fully validated for its intended use.

  • Rationale: The parent compound and its hydrolysis product are small and polar. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is well-suited for retaining such analytes.[14] Alternatively, a reversed-phase C18 column can be used with an appropriate mobile phase. For LC-MS, volatile buffers are required.

  • Column: HILIC column (e.g., ZIC-pHILIC) or a modern C18 column stable at a range of pHs (e.g., Waters XTerra MS C18).[14]

  • Mobile Phase A: 0.1% Formic Acid in Water (for LC-MS compatibility) or 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient (HILIC):

    • 0-2 min: 90% B

    • 2-10 min: 90% -> 50% B

    • 10-12 min: 50% B

    • 12.1-15 min: 90% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection:

    • UV: 205 nm (as the compound lacks a strong chromophore).[7]

    • MS (ESI+): Scan for the m/z of the protonated parent molecule and its expected degradants.

  • Expected Elution Order (HILIC): The more polar hydrolysis product (carboxylic acid) will be retained longer and elute later than the parent methyl ester.

References

  • TCI Chemicals. (2025). Methyl 3-Aminobicyclo[1.1.1]pentane-1-carboxylate Hydrochloride - Safety Data Sheet.
  • Measom, N. D., Murphy, J. A., & Poole, D. L. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition, 60(47), 24754–24769. Available from: [Link]

  • Michl, J., et al. (1988). Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. Chemical Reviews, 89(5), 975-992. (Note: URL from search result is a generic search page, direct link to article is preferred if available).
  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(5), 1299–1313. Available from: [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Available from: [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Vertex Pharmaceuticals. (2021). Bicyclo[1.1.1]pentane – A Rising Process Safety Challenge. [Presentation].
  • Alsante, K. M., et al. (2003). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology. (Note: URL from search result is a generic search page, direct link to article is preferred if available).
  • Organic Chemistry Tutor. (2019). Mechanism of Ester Hydrolysis. [Video]. YouTube. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • Sexton, A. (2010). Oxidative degradation mechanisms for amines in flue gas capture. [Conference Paper]. GHGT-10. Available from: [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11, 102537.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • MacMillan Group. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes.
  • T'Kindt, R., et al. (2011). LC-MS metabolomics of polar compounds. TrAC Trends in Analytical Chemistry, 30(2), 206-217. Available from: [Link]

  • Hložek, T., et al. (2024). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Plant Physiology, 195(1), 758-775. Available from: [Link]

  • Stepanov, I., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9377–9386. Available from: [Link]

  • Measom, N. D., et al. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie, 133(47). (Note: URL from search result is a generic search page, direct link to article is preferred if available).
  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available from: [Link]

  • Baran, P. S., et al. (2019). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 116(27), 13207-13212. Available from: [Link]

  • Stepan, A. F., et al. (2012). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. Organic Letters, 14(10), 2532–2535. Available from: [Link]

  • Lepaumier, H., Picq, D., & Carrette, P. (2011). New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2. Industrial & Engineering Chemistry Research, 50(17), 9965-9975. (Note: URL from search result is a generic search page, direct link to article is preferred if available).
  • March, J. (n.d.). Mechanisms of Ester hydrolysis. Science Discussions. (Note: URL from search result is a generic search page, direct link to article is preferred if available).
  • Vo, K. D. (2015). Oxidative degradation of amine solvents for CO2 capture. [Master's thesis, The University of Texas at Austin]. Available from: [Link]

  • Bedell, S. A. (2013). Oxidative degradation of amines using a closed batch system. International Journal of Greenhouse Gas Control, 18, 103-109. Available from: [Link]

  • Shah, R. P., et al. (2015). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 39(6). Available from: [Link]

  • Khan, I., et al. (2014). Analysis of amino acids by high performance liquid chromatography. Journal of Chemical and Pharmaceutical Research, 6(1), 372-380. Available from: [Link]

  • Yan, M., & Molander, G. A. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Angewandte Chemie International Edition, 57(47), 15402-15411.
  • Voice, A. K. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. [Report]. The University of Texas at Austin. Available from: [Link]

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Optimization

Safe handling and storage procedures for Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride

Welcome to the technical support center for Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth tech...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the safe and effective use of this unique building block in your experiments.

Introduction: The Bicyclo[1.1.1]pentane (BCP) Motif in Modern Chemistry

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a valuable bioisostere for para-substituted benzene rings, tert-butyl groups, and alkynes in medicinal chemistry.[1][2] Its rigid, three-dimensional structure can impart improved physicochemical properties to drug candidates, such as enhanced solubility and metabolic stability, while maintaining or improving biological activity.[3][4][5] Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride serves as a key bifunctional building block for introducing the BCP core into a wide range of molecules, including peptides and Proteolysis Targeting Chimeras (PROTACs).[6][7]

This guide will address the practical aspects of handling, storing, and utilizing this compound to help you navigate the unique challenges and opportunities presented by the BCP motif.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, handling, and storage of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride.

Q1: What are the primary hazards associated with this compound?

A1: Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride is classified as a hazardous substance. Key hazards include:

  • Skin Irritation (H315): Causes skin irritation.[8]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[8]

  • Harmful if Swallowed/Inhaled/In Contact with Skin (H302+H312+H332): May be harmful through these routes of exposure.[9]

  • Respiratory Irritation (H335): May cause respiratory irritation.[9]

Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10]

Q2: What are the recommended storage conditions?

A2: Proper storage is crucial to maintain the integrity of the compound. The following conditions are recommended:

  • Temperature: Store in a cool, shaded area, with some suppliers recommending refrigeration at 2-8 °C.[9]

  • Atmosphere: Store under an inert gas, such as argon, to prevent degradation.[9]

  • Moisture: The compound is hygroscopic; protect from moisture by keeping the container tightly closed.[9] Precautions to avoid contact with atmospheric moisture are essential.[9]

Q3: Is this compound soluble in common organic solvents?
Q4: How do I convert the hydrochloride salt to the free amine for a reaction?

A4: To use the amine in reactions such as amide bond formation, it must be converted to the free base. This can be achieved by treatment with a non-nucleophilic base. A common procedure involves:

  • Dissolving or suspending the hydrochloride salt in a suitable solvent (e.g., DCM or THF).

  • Adding a slight excess (typically 1.1 to 1.5 equivalents) of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[11]

  • Stirring the mixture at room temperature for a short period (e.g., 15-30 minutes).

  • The resulting solution or suspension of the free amine can often be used directly in the subsequent reaction. The trialkylammonium hydrochloride salt byproduct is also present in the reaction mixture.

It is crucial to perform this neutralization in situ, immediately before the addition of other reagents, to minimize potential side reactions of the free amine.

Part 2: Troubleshooting Guides

This section provides practical advice for overcoming common challenges encountered during experiments with Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride.

Troubleshooting Guide 1: Peptide Coupling Reactions

The sterically demanding nature of the bicyclo[1.1.1]pentane core can present challenges in peptide coupling reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Yield Steric Hindrance: The rigid BCP scaffold can hinder the approach of the activated carboxylic acid.[2]* Choice of Coupling Reagent: Use highly efficient coupling reagents known to overcome steric hindrance, such as HATU, HBTU, or COMU.[11] * Extended Reaction Time/Increased Temperature: Monitor the reaction by LC-MS and consider longer reaction times or a moderate increase in temperature.
Incomplete Free-Basing: Insufficient base or reaction time during the conversion of the hydrochloride salt to the free amine.* Ensure at least one equivalent of base (e.g., DIPEA) is added to neutralize the hydrochloride salt, with additional base as required by the coupling reagent.
Moisture Contamination: The hygroscopic nature of the starting material can introduce water, which can quench activated species.* Ensure all solvents and reagents are anhydrous. Handle the hydrochloride salt quickly in a dry environment.
Side Product Formation Racemization: While less common with this specific building block due to the lack of an α-proton on the BCP core, racemization of the coupling partner is a general concern in peptide synthesis.[9]* Use additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization.
N-Acylurea Formation: A common side reaction with carbodiimide-based coupling reagents (e.g., DCC, EDC).[2]* Add HOBt or an equivalent additive. * Consider using a phosphonium- or uronium-based coupling reagent instead.
  • In a dry flask under an inert atmosphere, dissolve Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride (1.0 eq.) in anhydrous DMF or DCM.

  • Add N,N-diisopropylethylamine (DIPEA) (1.1 - 1.2 eq.) and stir for 15 minutes at room temperature.

  • In a separate flask, dissolve the N-protected amino acid (1.0 eq.), a coupling reagent (e.g., HATU, 1.1 eq.), and an additive (e.g., HOBt, 1.1 eq.) in anhydrous DMF or DCM. Add DIPEA (2.0 eq.) and pre-activate for 5-10 minutes.

  • Add the pre-activated amino acid solution to the free amine solution.

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Upon completion, proceed with standard aqueous work-up and purification, typically by silica gel chromatography or preparative HPLC.

Troubleshooting Guide 2: Purification

The polarity and potential for multiple charged states can make the purification of BCP-containing compounds challenging.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation on Silica Gel Chromatography High Polarity: The amine and ester functionalities can lead to streaking or poor retention on silica gel.* Solvent System Modification: Use a more polar eluent system, such as DCM/Methanol with a small amount of triethylamine (0.1-1%) to suppress tailing. * Amine-Functionalized Silica: Consider using an amine-functionalized silica gel for improved peak shape.[12]
Difficulty in HPLC Purification Broad or Tailing Peaks: Interaction of the amine with residual silanols on the stationary phase.* Use of Additives: Add trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase to protonate the amine and improve peak shape. * Column Choice: For highly polar compounds, consider using a column designed for polar analytes, such as an aqueous C18 column or a HILIC column.[10][13][14]
Multiple Peaks for a Single Product Rotamers: Amide bonds can exhibit rotational isomers (rotamers) that may be observed as separate peaks in HPLC, especially if the separation is performed at a lower temperature.

Part 3: Visualizations and Key Relationships

Diagram 1: Workflow for Handling and Use

G cluster_storage Storage cluster_handling Handling cluster_reaction_prep Reaction Preparation cluster_reaction Reaction cluster_purification Purification storage Store under inert gas (Argon) in a cool, dry place (2-8 °C) handling Use in fume hood with PPE (gloves, safety glasses) storage->handling free_basing In situ free-basing with non-nucleophilic base (e.g., DIPEA) handling->free_basing coupling Peptide coupling with efficient reagents (e.g., HATU) free_basing->coupling purification Silica gel chromatography or preparative HPLC coupling->purification

Caption: General workflow for Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride.

Diagram 2: Troubleshooting Logic for Low Coupling Yield

G start Low Coupling Yield check_free_basing Was free-basing complete? start->check_free_basing check_reagents Are reagents/solvents anhydrous? check_free_basing->check_reagents Yes solution_base Increase equivalents of base or pre-stir time. check_free_basing->solution_base No check_coupling_agent Is the coupling agent efficient enough? check_reagents->check_coupling_agent Yes solution_anhydrous Use freshly dried solvents and handle starting material quickly. check_reagents->solution_anhydrous No solution_coupling Switch to a more potent coupling reagent (e.g., HATU, COMU). check_coupling_agent->solution_coupling No solution_conditions Increase reaction time or moderately increase temperature. check_coupling_agent->solution_conditions Yes

Caption: Decision tree for troubleshooting low peptide coupling yields.

References

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with BCP-Containing Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Bioactive Chemical Probes (BCPs) are indispensable tools in chemical biology and drug discovery. However, their efficacy in experimenta...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bioactive Chemical Probes (BCPs) are indispensable tools in chemical biology and drug discovery. However, their efficacy in experimental systems is fundamentally dependent on their ability to be successfully delivered in a soluble, biologically active state. It is estimated that up to 90% of compounds in discovery pipelines exhibit poor water solubility, a characteristic that frequently leads to underestimated activity, variable data, and misleading structure-activity relationships (SAR).[1][2]

This guide provides a comprehensive framework for understanding, troubleshooting, and overcoming the solubility challenges associated with BCP-containing compounds. Moving beyond simple protocols, we delve into the mechanistic basis of various solubilization strategies, empowering you to make informed, rational decisions to ensure the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: My BCP, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is the primary cause?

A: This is a classic case of a compound "crashing out" of solution. DMSO is an excellent organic solvent, but when a concentrated DMSO stock is diluted into a largely aqueous environment, the solvent properties of the mixture change dramatically. The polarity of the final solution is too high to maintain the solubility of your hydrophobic BCP, causing it to precipitate.[2][3]

Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A: This is highly cell-line dependent. A general rule of thumb is to keep the final DMSO concentration at or below 0.5%, as most cell lines can tolerate this level without significant cytotoxicity.[4] However, sensitive or primary cells may show stress or differentiation effects at concentrations as low as 0.1%.[4][5][6] It is crucial to run a vehicle control experiment with the same final DMSO concentration as your test compound to isolate the effect of the solvent from the BCP.[5]

Q3: What is the difference between kinetic and equilibrium solubility?

A: Kinetic solubility measures the concentration of a compound that remains in solution after a small amount of a concentrated DMSO stock is added to an aqueous buffer and incubated for a short period. It reflects the rate of precipitation. Equilibrium solubility , on the other hand, is the true thermodynamic saturation point of a compound, measured after a long incubation of excess solid compound with the buffer until equilibrium is reached.[7] For most in vitro experiments, kinetic solubility is the more relevant parameter.

Q4: Can I just sonicate my sample to get the compound back into solution?

A: Sonication can help break up aggregates and temporarily increase dissolution by providing energy to the system.[4] However, it often creates a supersaturated, thermodynamically unstable suspension rather than a true solution. The compound is likely to precipitate again over time, especially during incubation. While it can be a useful aid, it should not be the sole method relied upon for solubilization.

Troubleshooting & Strategic Formulation Guides

A systematic approach is key to efficiently solving solubility issues. The following tiered strategy starts with the simplest, most common fixes and progresses to more advanced formulation techniques.

Workflow for Selecting a Solubilization Strategy

This diagram outlines a decision-making process for addressing BCP solubility challenges.

G cluster_0 Start: Initial Observation start BCP precipitates upon dilution in aqueous buffer tier1_stock Increase stock concentration to reduce final DMSO % start->tier1_stock Initial attempt tier1_ph Is BCP ionizable? (pKa known) tier1_stock->tier1_ph Still precipitates tier1_ph_yes Adjust buffer pH away from pI to increase charge tier1_ph->tier1_ph_yes Yes tier2_cosolvent Incorporate a co-solvent (e.g., PEG, Propylene Glycol) tier1_ph->tier2_cosolvent tier1_ph_yes->tier2_cosolvent Still precipitates or pH change not viable end_node BCP Solubilized tier1_ph_yes->end_node tier2_surfactant Add a non-ionic surfactant (e.g., Tween® 80, Polysorbate 20) tier2_cosolvent->tier2_surfactant If co-solvent alone is insufficient tier2_cosolvent->end_node tier2_cd Use a cyclodextrin (e.g., HP-β-CD, SBE-β-CD) tier2_surfactant->tier2_cd If surfactant affects assay or is insufficient tier2_surfactant->end_node tier3_lipid Consider lipid-based formulations (e.g., SEDDS for in vivo) tier2_cd->tier3_lipid For very challenging compounds or in vivo studies tier2_cd->end_node tier3_nano Particle size reduction (e.g., Nanosuspensions) tier3_lipid->tier3_nano tier3_lipid->end_node tier3_nano->end_node

Caption: A tiered decision tree for troubleshooting BCP solubility.

Tier 1: Simple Formulation & Solvent Adjustments

These methods should always be the first line of defense as they are the easiest to implement and require minimal changes to your experimental setup.

1. Optimizing DMSO Concentration

  • Causality: The goal is to keep the final concentration of the organic solvent (DMSO) as low as possible to avoid artifacts, while still maintaining the BCP in solution.[8] By increasing the concentration of your stock solution (e.g., from 10 mM to 50 mM), you can add a smaller volume to your aqueous buffer to reach the same final BCP concentration, thereby lowering the final percentage of DMSO.

  • Trustworthiness Check: Always include a "vehicle control" (buffer + same final % of DMSO, without the BCP) to ensure that the solvent itself is not causing an effect in your assay.[5] Most cell lines can tolerate 0.5% DMSO, but some may be sensitive to concentrations above 0.1%.[4][5]

2. pH Adjustment for Ionizable Compounds

  • Causality: Many BCPs contain acidic or basic functional groups and are therefore ionizable.[9] The solubility of an ionizable compound is lowest at its isoelectric point (pI) and increases dramatically as the pH of the solution is adjusted away from the pI.[10][] By protonating a basic group (lowering pH below pKa) or deprotonating an acidic group (raising pH above pKa), you create a charged species that is significantly more soluble in aqueous media.[9][12]

  • Trustworthiness Check: Before proceeding, ensure that the required pH is compatible with your protein, cells, or assay components. Extreme pH values can denature proteins or harm cells. Combining pH adjustment with other techniques like complexation can often provide a synergistic effect on solubility.[13]

Tier 2: Incorporating Pharmaceutical Excipients

Excipients are pharmacologically inactive substances that are added to a formulation to aid the manufacturing process or enhance stability and bioavailability.[14][15][16]

1. Co-solvents

  • Causality: Co-solvents are water-miscible organic solvents that work by reducing the overall polarity of the aqueous solvent system.[] They disrupt the hydrogen bonding network of water, making it a more favorable environment for hydrophobic BCPs.[]

  • Common Examples: Polyethylene Glycols (PEG 300, PEG 400), Propylene Glycol (PG), Glycerol, Ethanol.[3][]

  • Trustworthiness Check: Like DMSO, co-solvents can have biological effects. A vehicle control is essential. Co-solvent formulations can sometimes precipitate upon further dilution (e.g., upon injection into an animal), so pre-formulation stability checks are important.[17]

2. Surfactants

  • Causality: Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), form micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble BCPs can partition into the hydrophobic core, effectively solubilizing them in the aqueous bulk solution.[18]

  • Common Examples: Polysorbate 80 (Tween® 80), Polysorbate 20, Kolliphor® EL.[19]

  • Trustworthiness Check: Surfactants can interfere with some biological assays, particularly those involving protein-protein interactions or membrane dynamics. They can also be toxic to cells at higher concentrations.[19] Always test a range of concentrations to find the lowest effective amount.

3. Cyclodextrins (CDs)

  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21] They act as "molecular buckets," encapsulating the hydrophobic BCP within their core to form an inclusion complex.[20][22] This complex has a water-soluble exterior, dramatically increasing the apparent solubility of the BCP.[20][21]

  • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). These derivatives have much higher aqueous solubility and lower toxicity than the parent β-cyclodextrin.[21]

  • Trustworthiness Check: The formation of an inclusion complex is a reversible equilibrium. Dilution of the solution can cause the complex to dissociate, potentially leading to precipitation of the BCP.[23] The size of the BCP must be appropriate to fit within the CD cavity.

Solubilization Strategy Mechanism of Action Typical Starting Concentration Key Considerations
Co-solvents (e.g., PEG 400) Reduces solvent polarity.[]5-20% (v/v)Potential for biological effects; risk of precipitation upon dilution.
Surfactants (e.g., Tween® 80) Micellar encapsulation of the compound.[18]0.1-5% (v/v)Potential for assay interference and cytotoxicity.[19]
Cyclodextrins (e.g., HP-β-CD) Forms a water-soluble inclusion complex.[20]2-10% (w/v)Requires size compatibility; complex may dissociate upon dilution.[23]
Tier 3: Advanced Formulation Strategies

For the most challenging compounds, particularly those intended for in vivo studies, more advanced formulation strategies may be necessary.

1. Lipid-Based Formulations

  • Causality: For highly lipophilic compounds (high LogP), dissolving the BCP in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can be highly effective.[18][24] These formulations consist of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium.[25]

  • Application: Primarily used for oral drug delivery to enhance absorption.[18]

2. Particle Size Reduction (Nanosuspensions)

  • Causality: The dissolution rate of a particle is proportional to its surface area, as described by the Noyes-Whitney equation.[1] By reducing the particle size of the BCP down to the sub-micron (nanometer) range, the surface area-to-volume ratio is dramatically increased.[18][26] This leads to a significant increase in the rate of dissolution.

  • Application: Useful for both oral and parenteral formulations, this technique can improve dissolution consistency and bioavailability.[27]

Experimental Protocols

Protocol 1: Preparation of a BCP Formulation using a Co-solvent

This protocol describes a common starting point for creating a formulation suitable for in vivo administration.[3]

  • Calculate Required Amounts: Determine the mass of the BCP and the volume of each vehicle component needed to achieve the desired final concentration and dosing volume. A common starting formulation is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline.[3]

  • Initial Dissolution: In a sterile vial, add the calculated mass of your BCP. Add the required volume of DMSO. Vortex or sonicate gently until the BCP is fully dissolved.

  • Add Co-solvent & Surfactant: To the DMSO solution, add the required volume of PEG400. Mix thoroughly. Then, add the required volume of Tween 80 and mix again until the solution is homogeneous.

  • Add Aqueous Component: Slowly add the sterile saline (or PBS, pH 7.4) to the organic mixture, vortexing continuously during the addition. This slow, dropwise addition is critical to prevent the BCP from precipitating.

  • Final Observation: The final formulation should be a clear, homogenous solution, free of any visible precipitate.

  • Vehicle Control: Prepare a vehicle-only solution by following steps 2-4 without adding the BCP. This is the essential control for your experiment.

Protocol 2: Solubilization using Cyclodextrin (Kneading Method)

This is an economical and common lab-scale method for preparing a drug-cyclodextrin complex.[22]

  • Material Preparation: Weigh out the BCP and the chosen cyclodextrin (e.g., HP-β-CD) in a specific molar ratio (commonly starting at 1:1 or 1:2).

  • Wetting: Place the cyclodextrin powder in a mortar. Add a small amount of a water-alcohol mixture (e.g., 50:50 water:ethanol) to form a thick, consistent paste.

  • Kneading: Slowly add the BCP powder to the paste. Knead the mixture thoroughly with a pestle for a specified time (e.g., 30-45 minutes). The mechanical energy from kneading facilitates the inclusion of the BCP into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) or under a vacuum until all solvent is removed and a constant weight is achieved.

  • Final Processing: The dried complex is pulverized into a fine powder using the pestle and mortar and can then be passed through a sieve to ensure uniform particle size. This powder can then be dissolved in your aqueous buffer.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review. Available at: [Link]

  • Support Tools in Formulation Development for Poorly Soluble Drugs. PubMed. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Formulating Poorly Water Soluble Drugs. Google Books.
  • Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. Available at: [Link]

  • PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS. IPSF. Available at: [Link]

  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

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  • DMSO in cell based assays. Scientist Solutions. Available at: [Link]

  • Methods for Dissolving Hydrophobic Compounds in Water. ACS Publications. Available at: [Link]

  • Role of Excipients in Pharmaceutical formulations. SlideShare. Available at: [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available at: [Link]

  • What the concentration of DMSO you use in cell culture assays?. ResearchGate. Available at: [Link]

  • Role of Excipients in Drug Formulation. Pharma Focus Europe. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Available at: [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications. Available at: [Link]

  • Compound Management for Quantitative High-Throughput Screening. PubMed Central. Available at: [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. PubMed Central. Available at: [Link]

  • Compound Management for Drug Discovery: An Overview. Taylor & Francis eBooks. Available at: [Link]

  • The Impact of Ionization in Drug Discovery & Development. ACD/Labs. Available at: [Link]

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  • Compound Libraries. Charles River Laboratories. Available at: [Link]

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  • Combined effect of complexation and pH on solubilization. PubMed. Available at: [Link]

  • Compound Management and Integrity. Beckman Coulter. Available at: [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. Available at: [Link]

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  • Main factors that can influence the water solubility of bioactive compounds (BACs). ResearchGate. Available at: [Link]

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Optimization

Technical Support Center: Synthesis of 3-Aminobicyclo[1.1.1]pentane-1-carboxylate Derivatives

Welcome to the technical support guide for the synthesis of 3-aminobicyclo[1.1.1]pentane-1-carboxylate and its derivatives. As valuable bioisosteres for para-substituted benzene rings, these highly three-dimensional scaf...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-aminobicyclo[1.1.1]pentane-1-carboxylate and its derivatives. As valuable bioisosteres for para-substituted benzene rings, these highly three-dimensional scaffolds are crucial in modern drug discovery for improving physicochemical properties like solubility and metabolic stability.[1][2] However, their synthesis is fraught with challenges stemming from the high strain energy of the bicyclo[1.1.1]pentane (BCP) core and its precursor, [1.1.1]propellane.[3][4]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the causality behind common side reactions and provide field-proven, actionable solutions to streamline your synthetic efforts.

Core Synthetic Strategy: An Overview

The most common and versatile pathway to 1,3-disubstituted BCPs, including the target amino acid derivatives, begins with the highly strained and reactive intermediate, [1.1.1]propellane .[5] This intermediate is typically generated in situ and immediately trapped with reagents to form the BCP core. A typical sequence to access the N-Boc protected amino acid is outlined below.

cluster_0 [1.1.1]Propellane Generation cluster_1 BCP Core Formation cluster_2 Functional Group Interconversion Propellane_Precursor 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane Propellane [1.1.1]Propellane (in solution) Propellane_Precursor->Propellane MeLi Diketone 1,3-Diacetylbicyclo[1.1.1]pentane Propellane->Diketone Photochemical Addition (e.g., with Diacetyl) Diacid Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid Diketone->Diacid Haloform Reaction Monoester 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid Diacid->Monoester SOCl₂, MeOH N_Boc_Product 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid Monoester->N_Boc_Product Curtius Rearrangement 1. (PhO)₂P(O)N₃, Et₃N 2. tBuOH, Heat

Caption: General synthetic workflow to the target compound.

Troubleshooting Guide & FAQs
Issue 1: Low Yields and Polymer Formation During BCP Core Synthesis

Question: My reaction to form the BCP core from [1.1.1]propellane is giving very low yields of the desired product, and I'm isolating a significant amount of an insoluble white solid. What is happening and how can I fix it?

Answer: This is the most common side reaction and is almost certainly due to the polymerization of [1.1.1]propellane. The central C1-C3 bond of propellane is exceptionally weak and can cleave homolytically to form a diradical, or react with radical initiators or other propellane molecules in a chain reaction.[3] This leads to the formation of poly-[1.1.1]pentane, known as "", which is typically an insoluble oligomer or polymer.

The key to preventing this is to ensure that the rate of the desired trapping reaction is significantly faster than the rate of polymerization.

Causality and Troubleshooting Steps:

  • High Concentration of Propellane: A higher concentration of propellane increases the likelihood of intermolecular reactions (polymerization).

    • Solution: Generate and use propellane under high dilution. More critically, adopt a continuous flow process where a dilute solution of propellane is generated and immediately mixed with the trapping reagent.[6][7] This keeps the instantaneous concentration of the reactive intermediate extremely low.

  • Slow Trapping Reaction: If your radical precursor or nucleophile reacts too slowly with propellane, polymerization will dominate.

    • Solution: Ensure your trapping agent is highly reactive. For radical additions, use an efficient radical initiator and a high concentration of the radical precursor relative to the propellane. For anionic additions, use highly reactive organometallics like Grignard or organolithium reagents.[8]

  • Temperature Control: While the generation of propellane from its precursor often requires low temperatures (e.g., -78 °C), the subsequent trapping reaction may have a different optimal temperature.[9] However, warming a solution of untrapped propellane is risky; at 114 °C, it isomerizes, but polymerization can occur at much lower temperatures.[3]

    • Solution: Maintain low temperatures throughout the generation and trapping sequence unless the specific trapping reaction is known to be efficient and rapid at higher temperatures. For flow chemistry setups, precise temperature control of the mixing zone is critical.[7]

  • Purity of Reagents: Impurities can sometimes initiate radical polymerization.

    • Solution: Use freshly distilled solvents and high-purity reagents. Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) to exclude oxygen, which can also initiate side reactions.

Start Low Yield & Polymer Formation? Check_Conc Is Propellane Concentration High? Start->Check_Conc Use_Flow Action: Implement Continuous Flow or High Dilution Protocol Check_Conc->Use_Flow Yes Check_Trap Is Trapping Reagent Slow or Inefficient? Check_Conc->Check_Trap No Success Problem Solved Use_Flow->Success Improve_Trap Action: Increase Trapping Reagent Concentration or Switch to a More Reactive Species Check_Trap->Improve_Trap Yes Check_Temp Is Temperature Too High? Check_Trap->Check_Temp No Improve_Trap->Success Lower_Temp Action: Maintain Low Temperature (-78 °C to 0 °C) During Generation and Trapping Check_Temp->Lower_Temp Yes Check_Purity Are Reagents/Solvents Pure and Degassed? Check_Temp->Check_Purity No Lower_Temp->Success Purify_Reagents Action: Use Freshly Purified Reagents and Solvents Under Inert Atmosphere Check_Purity->Purify_Reagents Yes Check_Purity->Success No Purify_Reagents->Success

Caption: Troubleshooting Decision Tree for Polymerization.

Issue 2: Incomplete Reaction or Low Yields During the Curtius Rearrangement

Question: I am attempting the Curtius rearrangement on 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid to form the Boc-protected amine, but my yield is poor and I see a lot of starting material remaining. What could be the issue?

Answer: The Curtius rearrangement is a robust method for converting carboxylic acids to amines, but it can be sensitive to reaction conditions, especially with sterically hindered substrates like BCP derivatives.[10][11] The key steps are the formation of an acyl azide, its thermal rearrangement to an isocyanate, and subsequent trapping by an alcohol (like t-BuOH) to form the carbamate.

Causality and Troubleshooting Steps:

  • Inefficient Acyl Azide Formation: The first step is the conversion of the carboxylic acid to a reactive intermediate that can be displaced by azide. Diphenylphosphoryl azide (DPPA) is commonly used for a one-pot procedure.[2]

    • Causality: Incomplete activation of the carboxylic acid or premature decomposition of the DPPA. The presence of water can hydrolyze the activated intermediate or DPPA.

    • Solution: Ensure strictly anhydrous conditions. Use a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to activate the acid. The reaction often requires gentle heating to proceed to completion. Monitor the reaction by TLC or LCMS to confirm the consumption of the starting acid.

  • Insufficient Temperature for Rearrangement: The thermal rearrangement of the acyl azide to the isocyanate requires sufficient energy.

    • Causality: The reaction temperature may be too low or the heating time too short for this specific substrate.

    • Solution: A typical temperature for this rearrangement is 80-100 °C.[2][11] Ensure the reaction is heated for an adequate duration (often 12-24 hours). Monitor for the disappearance of the acyl azide intermediate if possible (IR spectroscopy can be useful here, looking for the characteristic azide stretch).

  • Inefficient Trapping of the Isocyanate: The generated isocyanate must be trapped by tert-butanol to form the Boc-protected amine.

    • Causality: tert-Butanol can be a poor nucleophile. While it often serves as the solvent, its reactivity might be insufficient, or it might evaporate over a long reaction time if not under reflux or in a sealed vessel.

    • Solution: Ensure tert-butanol is present in large excess (often as the solvent). Perform the reaction in a sealed tube or under a reflux condenser to prevent solvent loss.

Table 1: Recommended Conditions for Curtius Rearrangement on BCP-Carboxylic Acids [2][11]

ParameterRecommended ConditionRationale / Notes
Reagent Diphenylphosphoryl azide (DPPA)Allows for a one-pot procedure directly from the carboxylic acid.
Base Triethylamine (Et₃N)Use 1.2 equivalents to form the carboxylate salt for activation.
Solvent Anhydrous tert-butanolActs as both solvent and nucleophilic trap for the isocyanate.
Temperature 85 °CBalances the rate of rearrangement with minimizing side reactions.
Duration 24 hoursOften required for complete conversion of sterically hindered substrates.
Atmosphere Inert (Argon or Nitrogen)Prevents moisture from interfering with the reaction.
Issue 3: Skeletal Rearrangement of the BCP Core

Question: My NMR analysis shows unexpected signals, suggesting the bicyclo[1.1.1]pentane core has rearranged. Under what conditions does this happen?

Answer: The bicyclo[1.1.1]pentyl cation is generally unstable and prone to skeletal rearrangement, which typically yields four-membered ring-opened products.[8] This side reaction is a significant concern under acidic conditions or in reactions that proceed through cationic intermediates.

Causality and Troubleshooting Steps:

  • Protic Acidity: Strong acids can protonate a functional group on the BCP, leading to its departure and the formation of a bridgehead cation, which then rearranges.

    • Solution: Avoid strongly acidic conditions whenever possible. When an acidic step is necessary (e.g., Boc deprotection), use milder conditions (e.g., HCl in dioxane instead of neat TFA) and carefully monitor the reaction at low temperatures.

  • Lewis Acidity: Some Lewis acids can also promote the formation of cationic intermediates.

    • Solution: Be cautious when using Lewis acids in subsequent functionalization steps. Screen different Lewis acids to find one that promotes the desired reaction without causing rearrangement.

  • Reaction Pathway: Choose synthetic routes that favor radical or anionic pathways over cationic ones. Radical additions to [1.1.1]propellane are highly effective and generally avoid skeletal rearrangement.[12][13] Similarly, anionic ring-opening of propellane generates a stable BCP-anion that can be trapped with electrophiles.[8]

Experimental Protocol: Continuous Flow Synthesis of [1.1.1]Propellane and In-Situ Trapping

This protocol is adapted from methodologies developed for the safe and scalable synthesis of BCP derivatives, which minimizes the risk of polymerization.[6][7]

Objective: To generate a solution of [1.1.1]propellane in continuous flow and immediately react it with an electrophile (e.g., iodine) to produce 1,3-diiodobicyclo[1.1.1]pentane.

Materials:

  • 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane

  • Methyllithium (MeLi) solution in Et₂O

  • Anhydrous diethyl ether (Et₂O)

  • Iodine (I₂)

  • Syringe pumps (2)

  • T-mixer (static mixer preferred)

  • Inert tubing (e.g., PFA)

  • Collection flask cooled to -78 °C

Procedure:

  • System Setup: Under an inert atmosphere of Argon, set up a two-channel flow system.

    • Channel A: Load a syringe with a solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in anhydrous Et₂O.

    • Channel B: Load a second syringe with a solution of methyllithium in Et₂O.

  • Reaction Initiation:

    • Pump both solutions at controlled flow rates into a T-mixer. The reaction to form [1.1.1]propellane is rapid. A static mixer is recommended to prevent clogging from lithium salts.[6]

    • The tubing exiting the T-mixer constitutes the propellane-containing stream.

  • In-Situ Quenching:

    • Direct the propellane stream into a second T-mixer.

    • Simultaneously, pump a solution of iodine in anhydrous Et₂O into the second T-mixer.

    • The reaction is nearly instantaneous. The output stream should be collected in a flask cooled to -78 °C containing a quench solution (e.g., saturated aqueous sodium thiosulfate).

  • Workup and Purification:

    • Allow the collection flask to warm to room temperature.

    • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo.

    • The crude 1,3-diiodobicyclo[1.1.1]pentane can then be purified by column chromatography.

This flow setup ensures that the highly reactive [1.1.1]propellane is consumed as soon as it is formed, dramatically improving yields and safety by preventing both polymerization and accumulation of the unstable intermediate.[6][7]

References
  • Wikipedia. [1.1.1]Propellane. [Link]

  • Organic Syntheses. [1.1.1]Propellane. [Link]

  • Thieme Chemistry. A Storable Feedstock for Preparation of [1.1.1]Propellane. [Link]

  • Donnelly, K., & Baumann, M. (2021). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Chemical Communications, 57(23), 2871-2874. [Link]

  • ResearchGate. 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. [Link]

  • Ma, X., & Pham, L. N. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1013098. [Link]

  • ResearchGate. Syntheses of 3‐aminobicyclo[1.1.1]petane‐1‐carboxylic acid derivatives... [Link]

  • Perry, M. A., & Bull, J. A. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(10), 1598-1616. [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9636-9645. [Link]

  • Frontiers in Chemistry. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane... [Link]

  • Semantic Scholar. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). [Link]

  • Mykhailiuk, P. K. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications, 15(637). [Link]

  • Macmillan Group, Princeton University. Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. [Link]

  • SciSpace. Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes. [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9636-9645. [Link]

  • CCS Chemistry. A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. [Link]

Sources

Troubleshooting

Managing the Hygroscopic Nature of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate HCl: A Technical Support Guide

Welcome to the technical support center for Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate HCl. As a key building block in modern medicinal chemistry, the effective use of this bicyclo[1.1.1]pentane (BCP) derivative i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate HCl. As a key building block in modern medicinal chemistry, the effective use of this bicyclo[1.1.1]pentane (BCP) derivative is paramount. Its inherent hygroscopicity, however, presents a common yet critical challenge for researchers. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, field-tested solutions to ensure the integrity of your material and the reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound.

Q1: What exactly is "hygroscopicity" and why is it a major concern for this specific molecule?

A: Hygroscopicity is the tendency of a solid to absorb moisture from the surrounding atmosphere.[1][2][3] For Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate HCl, an amine salt, this is a significant issue for three primary reasons:

  • Inaccurate Stoichiometry: The absorbed water adds mass to the reagent, meaning the amount you weigh is not the true amount of the active compound. This leads to incorrect molar ratios in your reactions, potentially causing incomplete conversion, reduced yields, and difficulty in reproducing results.[4]

  • Chemical Degradation: The presence of water can facilitate the hydrolysis of the methyl ester functional group, converting it to the corresponding carboxylic acid. This introduces a significant impurity that can complicate purification and potentially interfere with subsequent chemical transformations.

  • Physical Handling Difficulties: A dry, free-flowing powder can become a dense, clumpy, or sticky solid upon water absorption, making it difficult to handle and weigh accurately.[1][2]

Q2: My bottle of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate HCl has been on the shelf for a while. How can I tell if it has absorbed significant moisture?

A: Visual inspection is the first step. A dry, high-quality sample should be a white to off-white, free-flowing crystalline powder.[5] Signs of moisture uptake include:

  • The appearance of clumps or aggregates in the powder.

  • The material sticking to the spatula or the sides of the container.

  • In severe cases of moisture exposure, the solid may appear damp or even begin to deliquesce (dissolve in the absorbed water).[6]

Q3: What are the absolute best practices for storing this compound to prevent moisture absorption?

A: Proactive storage is the most effective strategy. We strongly recommend the following:

  • Use a Desiccator: Immediately upon receipt, and after every use, store the container inside a desiccator with a fresh, active desiccant (e.g., silica gel, Drierite™).[6][7]

  • Inert Gas Blanket: For the highest level of protection, especially for long-term storage or for use in highly sensitive reactions, storing the material in a glove box under an inert atmosphere (e.g., nitrogen or argon) is ideal.[8][9]

  • Seal Tightly: Always ensure the container lid is tightly sealed after use. Using parafilm to further seal the cap can provide an additional barrier against moisture ingress.[7]

Troubleshooting Experimental Failures

When reactions don't proceed as expected, the hygroscopic nature of this reagent is a common culprit. This section provides direct troubleshooting for specific issues.

Issue 1: My reaction yield is low and inconsistent, and I suspect inaccurate reagent measurement.

Root Cause: The mass of the reagent used in your calculations is likely inflated by an unknown amount of absorbed water.

Solution Workflow:

  • Drying the Reagent: Before weighing, you must remove the adsorbed water. This can be achieved by drying the required amount of the solid under high vacuum (preferably <1 mmHg) for several hours. Gentle heating (e.g., 30–40 °C) can accelerate this process, but should be done with care.

  • Weighing with Speed and Precision: Minimize the compound's exposure to ambient air during weighing.[1] Prepare your balance, weigh boat, and spatula in advance. If possible, perform the weighing in a low-humidity environment or a glove bag.[8]

  • Immediate Use: Once weighed, the dried compound should be added to the reaction vessel, which is already under an inert atmosphere, without delay.

Workflow for Handling Hygroscopic Reagents

Caption: Recommended workflow for handling hygroscopic reagents.

Issue 2: My post-reaction analysis (NMR, LC-MS) shows a persistent impurity corresponding to the carboxylic acid of the starting material.

Root Cause: The methyl ester of your reagent has hydrolyzed due to the presence of water in the reagent itself or in the reaction solvent.

Solution & Prevention Protocol:

This protocol is designed to rigorously exclude water from the reaction system.

StepActionCausality and Rationale
1Glassware Preparation Oven-dry all glassware (e.g., at 120 °C for at least 4 hours) and allow it to cool to room temperature in a desiccator or under a stream of inert gas.
2Solvent Preparation Use anhydrous solvents. Solvents should be freshly dried over a suitable drying agent or obtained from a solvent purification system (SPS).
3Reagent Preparation Dry the Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate HCl under high vacuum immediately before use, as described in the previous section.
4Reaction Setup Assemble the reaction apparatus under a positive pressure of an inert gas (argon or nitrogen). Add the dried reagent and anhydrous solvent via syringe or cannula.

Hydrolysis Degradation Pathway

Caption: The hydrolysis of the ester to the carboxylic acid impurity.

Advanced Topic: Quantitative Water Analysis

Q4: For our GMP and process development work, we need to know the exact water content. How can this be determined?

A: For precise quantification of water content, Karl Fischer titration is the industry-standard method.[10] This technique electrochemically titrates the water in your sample, providing a highly accurate weight percentage. Knowing this value allows you to calculate a "true" molecular weight for your specific lot of material, enabling highly accurate reagent additions without the need for pre-drying, which can be cumbersome on a larger scale.

By implementing these guidelines, you can mitigate the challenges posed by the hygroscopic nature of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate HCl, ensuring the integrity of your experiments and the reliability of your scientific outcomes.

References

  • How do you handle hygroscopic solutes in the lab? - TutorChase. [Link]

  • The MSDS HyperGlossary: Hygroscopic. - Interactive Learning Paradigms, Incorporated. [Link]

  • How do you handle hygroscopic salts? - HepatoChem. [Link]

  • Hygroscopic: What it Means, What You Need to Know. - CORECHEM Inc. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. - Ibis Scientific, LLC. [Link]

  • Hygroscopic chemical...how to deal with? - Protocol Online. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? - ResearchGate. [Link]

  • Troubleshooting Moisture Retention in Hygroscopic Tablet Coatings. - Pharma.Tips. [Link]

  • What are the hazardous effects of hygroscopic materials? - Quora. [Link]

Sources

Optimization

Technical Support Center: Large-Scale Synthesis Modifications for BCP Compounds

Welcome to the technical support center for Bispecific Conjugate Platform (BCP) compounds. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bispecific Conjugate Platform (BCP) compounds. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the complexities of large-scale BCP synthesis. This resource moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your workflows.

BCP compounds, which include advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Bispecific Antibodies (bsAbs), combine the targeting specificity of antibodies with the therapeutic action of another moiety, such as a potent cytotoxic payload or a second antigen-binding domain.[1][2] While revolutionary, their manufacturing presents unique challenges, particularly during scale-up.[3][4] This guide addresses the most common issues encountered in the field, from inconsistent reaction outcomes to product aggregation and purification hurdles.

Section 1: Troubleshooting the Conjugation Reaction

The conjugation step, where the functional payload or antibody fragment is chemically linked to the primary antibody, is the most critical phase in BCP synthesis. It directly influences the product's efficacy, safety, and homogeneity.[][6] Common issues include variability in the Drug-to-Antibody Ratio (DAR), low conjugation efficiency, and linker instability.

Q1: We are observing significant batch-to-batch variability in our average DAR. What are the primary causes?

A: Batch-to-batch variability in DAR is a frequent challenge during scale-up and often stems from minor, difficult-to-control deviations in reaction parameters. The conjugation process is highly sensitive to its environment.[7] Key factors that must be tightly controlled include:

  • Molar Ratio of Linker-Payload to Antibody: Inconsistent quantification or dissolution of the hydrophobic linker-payload can alter its effective concentration.[7]

  • Antibody Reduction: For cysteine-based conjugation, the extent of interchain disulfide bond reduction determines the number of available conjugation sites. Precise control over the reducing agent's concentration (e.g., TCEP), temperature, and incubation time is critical.[7]

  • Reaction Parameters: Small fluctuations in pH, temperature, and reaction time can significantly alter conjugation rates and side reactions like hydrolysis.[7]

  • Co-solvent Concentration: Organic co-solvents like DMSO, often required to dissolve hydrophobic payloads, can cause antibody denaturation and aggregation if their final concentration is not kept low and consistent.[7][8]

Troubleshooting Workflow for Inconsistent DAR

Below is a systematic workflow to diagnose and resolve DAR variability.

cluster_start Problem Identification cluster_reagents Step 1: Verify Reagents & Antibody cluster_params Step 2: Scrutinize Reaction Parameters cluster_mixing Step 3: Evaluate Scale-Dependent Effects cluster_end Resolution start Inconsistent DAR Observed (Batch-to-Batch) reagents Quantify Linker-Payload (Freshly Prepared) Verify Antibody Concentration & Purity start->reagents Begin Investigation reduction Assess Reduction Efficiency (e.g., Ellman's Assay) reagents->reduction params Confirm pH of Buffers Calibrate Thermostat Standardize Reaction Time Verify Co-Solvent Percentage reagents->params Reagents Verified mixing Assess Mixing Efficiency (Homogeneity) Check Reagent Addition Rate params->mixing Parameters Confirmed end_node Problem Solved: Implement Process Controls mixing->end_node Process Optimized

Caption: A stepwise workflow for troubleshooting inconsistent DAR.

Q2: Our conjugation efficiency is consistently low, resulting in a low DAR. What should we investigate?

A: Low conjugation efficiency points to suboptimal reaction kinetics or issues with reagent reactivity. A systematic approach is essential for diagnosis.[9]

  • Verify Reagent Integrity: Ensure the linker-payload has not degraded and that the antibody is pure and correctly concentrated. Synthesize or procure fresh reagents if there is any doubt.[9]

  • Optimize Reaction Conditions: The reaction pH is critical. For common thiol-maleimide chemistry, a pH range of 6.5-7.5 is optimal to balance the reactivity of the thiol and maleimide groups while maintaining antibody stability.[7] Temperatures that are too low can slow the reaction, leading to an incomplete process.

  • Assess Conjugation Site Accessibility: The targeted conjugation sites on the antibody (e.g., specific lysine or cysteine residues) may be sterically hindered, preventing the linker-payload from accessing them. This is a fundamental challenge in bioconjugation.[]

  • Evaluate Side Reactions: The maleimide group, commonly used in linkers, is susceptible to hydrolysis at higher pH, rendering it inactive for conjugation. This effectively reduces the concentration of the active linker-payload.

Table 1: Critical Parameters for Cysteine-Based Conjugation

This table summarizes key parameters and their impact on the final DAR, providing a quick reference for optimization.[7]

ParameterRecommended RangeImpact if Too HighImpact if Too Low
Linker-Payload Molar Ratio 1.5 to 2-fold excess over available thiolsIncreased DAR, potential for aggregationIncomplete conjugation, lower DAR
Reducing Agent (TCEP) Molar Excess Calculated based on target DAROver-reduction, antibody fragmentationInsufficient thiols, lower DAR
Reaction pH 6.5 - 7.5 for thiol-maleimideRisk of maleimide hydrolysis, antibody instabilitySlower reaction, may be incomplete
Reaction Temperature 4°C to Room TemperatureIncreased reaction rate but also risk of degradationSlower reaction, may be incomplete
Co-Solvent (e.g., DMSO) % < 10% v/vAntibody denaturation and aggregationPoor linker-payload solubility
Q3: We've observed a decrease in the average DAR after purification. What could be the cause?

A: A decrease in DAR post-conjugation often points to instability in the linker chemistry, particularly with thiol-maleimide linkages. This bond can undergo a retro-Michael reaction, which reverses the conjugation and leads to premature payload release.[7] This instability can be exacerbated by certain buffer conditions or the presence of other thiol-containing species. To mitigate this, some modern linker technologies include designs that rearrange the initial conjugate into a more stable thioether, preventing this reversal.

Section 2: Overcoming Protein Aggregation

Protein aggregation is one of the most significant challenges in the manufacturing of BCP compounds.[10] The conjugation of often hydrophobic payloads to an antibody increases the overall hydrophobicity of the molecule, promoting self-association and the formation of aggregates.[6][8] Aggregation can reduce therapeutic efficacy, alter pharmacokinetics, and increase the risk of immunogenicity.[6][10]

Q1: What are the primary drivers of aggregation during the large-scale synthesis of BCP compounds?

A: Aggregation is a multifaceted problem driven by both intrinsic properties of the molecule and extrinsic process-related stresses.

  • Increased Hydrophobicity: This is the most significant driver. Many cytotoxic payloads are highly hydrophobic. Attaching them to the antibody surface creates hydrophobic patches that can interact with similar patches on other BCP molecules, initiating aggregation.[8]

  • Unfavorable Buffer Conditions: A pH near the antibody's isoelectric point can minimize electrostatic repulsion between molecules, promoting aggregation.[8] Similarly, low ionic strength can weaken the stabilizing hydration shell around the protein.

  • Presence of Co-solvents: While necessary for payload solubility, organic solvents can disrupt the native structure of the antibody, exposing hydrophobic core residues and leading to aggregation.[8]

  • Physical Stress: High shear forces from aggressive mixing or pumping during large-scale processing can induce protein unfolding and aggregation. Freeze-thaw cycles can also destabilize the protein.[11]

cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors (Process-Related) cluster_result Outcome hydrophobicity Increased Hydrophobicity (from Payload Conjugation) aggregation Protein Aggregation (Soluble & Insoluble) hydrophobicity->aggregation charge Surface Charge Distribution charge->aggregation buffer Suboptimal Buffer (pH, Ionic Strength) buffer->aggregation cosolvent High Co-Solvent Concentration cosolvent->aggregation stress Physical Stress (Shear, Freeze-Thaw) stress->aggregation cluster_purification Downstream Purification Cascade start Crude Conjugation Reaction Mixture proA Step 1: Protein A Chromatography (Capture & Removal of HCP, Free Payload) start->proA iex Step 2: Ion-Exchange (IEX) (Removal of Homodimers, Charge Variants) proA->iex hic Step 3: HIC or other Polishing Step (Aggregate Removal, DAR Fractionation) iex->hic viral Viral Inactivation/Filtration hic->viral ufdf Ultrafiltration/Diafiltration (UF/DF) (Concentration & Formulation) viral->ufdf end_node Final Purified BCP Drug Substance ufdf->end_node

Sources

Reference Data & Comparative Studies

Validation

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: A Superior Bioisostere for the Para-Substituted Phenyl Ring in Modern Drug Discovery

A Senior Application Scientist's Guide to Unlocking Improved Physicochemical and Pharmacokinetic Profiles In the landscape of medicinal chemistry, the para-substituted phenyl ring is a ubiquitous scaffold. However, its i...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Unlocking Improved Physicochemical and Pharmacokinetic Profiles

In the landscape of medicinal chemistry, the para-substituted phenyl ring is a ubiquitous scaffold. However, its inherent aromaticity and planarity often contribute to undesirable drug-like properties, including poor solubility, metabolic instability, and off-target toxicity.[1][2] The drive to "escape from flatland" has propelled the exploration of three-dimensional bioisosteres, with bicyclo[1.1.1]pentane (BCP) emerging as a frontrunner.[3][4] This guide provides a comprehensive comparison of methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate and its derivatives against traditional para-substituted phenyl rings, supported by experimental data and detailed protocols.

The Bicyclo[1.1.1]pentane (BCP) Core: A Paradigm Shift in Bioisosterism

The BCP cage is a highly strained, rigid, and non-planar scaffold that effectively mimics the linear geometry of a 1,4-disubstituted phenyl ring.[4][5] Its sp³-rich nature offers a distinct advantage over the flat, sp²-hybridized phenyl ring, leading to significant improvements in key pharmaceutical properties.

Key Advantages of the BCP Scaffold:

  • Enhanced Solubility: The three-dimensional structure of the BCP core disrupts crystal packing and reduces intermolecular π-π stacking, leading to a substantial increase in aqueous solubility.[4]

  • Improved Metabolic Stability: The saturated C-C and C-H bonds of the BCP are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring, resulting in greater metabolic stability and reduced potential for toxic metabolites.[5][6]

  • Reduced Non-Specific Binding: The lower lipophilicity and lack of aromaticity of the BCP moiety decrease non-specific binding to off-target proteins, potentially leading to cleaner pharmacological profiles.[2][5]

  • Novel Chemical Space: The unique geometry of the BCP allows for the exploration of novel vector spaces for substituent placement, opening new avenues for structure-activity relationship (SAR) studies.[5]

Comparative Physicochemical Properties: BCP vs. Phenyl Ring

The following table summarizes the experimentally determined physicochemical properties of a γ-secretase inhibitor (BMS-708,163) and its BCP-containing analogue, demonstrating the profound impact of this bioisosteric replacement.

PropertyPhenyl Analogue (BMS-708,163)BCP AnalogueFold Improvement
Aqueous Solubility (μM) < 0.136>360
Passive Permeability (10⁻⁶ cm/s) 0.83.1~4
ChromLogD₇.₄ 3.83.4-
Cmax (μM in mouse) 0.52.1~4
AUC (μM*h in mouse) 2.39.8~4
Data sourced from Stepan, A. F., et al. (2012). J. Med. Chem.[7]
Synthesis of the BCP Core: From [1.1.1]Propellane to Functionalized Building Blocks

The primary precursor for the synthesis of functionalized BCPs is [1.1.1]propellane, a highly strained and reactive molecule.[8][9] While its handling requires care, modern synthetic methods, including continuous flow processes, have made its generation and subsequent derivatization more accessible and scalable.[10][11]

A key intermediate for introducing the desired amino and carboxylate functionalities is methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate. Its synthesis often involves a multi-step sequence starting from [1.1.1]propellane.

Conceptual Synthetic Workflow:

Caption: General synthetic route to methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate.

Experimental Protocol: Radical Multicomponent Carboamination of [1.1.1]Propellane

A more recent and efficient one-pot method for synthesizing multifunctionalized BCP derivatives, including 3-substituted BCP-amines, involves the radical multicomponent carboamination of [1.1.1]propellane.[12]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of [1.1.1]propellane in pentane (1.0 mmol) in a reaction vessel, add di-tert-butyl azodicarboxylate (2.0 equiv) and the desired radical precursor (e.g., an alkyl halide, 2.0 equiv).

  • Initiation: Add iron(II) phthalocyanine as a catalyst and tert-butyl hydroperoxide (TBHP) as an initiator in acetonitrile at -20 °C.

  • Reaction: Stir the reaction mixture at -20 °C. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction and purify the product by column chromatography to yield the desired multifunctionalized BCP derivative.

This method offers mild reaction conditions and avoids the need for tin reagents or photoirradiation, making it a highly practical approach for accessing a diverse range of BCP building blocks.[12]

Comparative Performance in a Drug Discovery Context: A Case Study

The replacement of a para-substituted phenyl ring with a BCP moiety in a series of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors provides a compelling example of the benefits of this bioisosteric switch.[6]

Experimental Design and Rationale:

The parent compound, containing a central phenyl ring, exhibited potent IDO1 inhibition but suffered from poor metabolic stability due to amide hydrolysis. To address this liability, the phenyl ring was replaced with a BCP core.

Caption: Strategy to mitigate metabolic instability using a BCP bioisostere.

Results:

The BCP-containing analogue demonstrated a dramatic improvement in metabolic stability, mitigating the amide hydrolysis issue, with only a minimal loss in potency compared to the phenyl-containing parent compound.[6] Furthermore, the BCP analogue exhibited superior pharmacokinetic properties, including lower clearance, a longer half-life, and high oral bioavailability in preclinical species.[6]

Protocol for In Vitro Metabolic Stability Assay (Microsomes):

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (from the desired species, e.g., human, rat), NADPH regenerating system, and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add the test compound to the incubation mixture to initiate the reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Conclusion and Future Outlook

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate and its derivatives represent a powerful tool for medicinal chemists seeking to overcome the limitations of the traditional para-substituted phenyl ring.[13][14] The demonstrated improvements in solubility, metabolic stability, and overall pharmacokinetic profiles make the BCP scaffold an attractive bioisostere in lead optimization campaigns.[15][16] As synthetic methodologies continue to advance, the accessibility and application of these three-dimensional building blocks are expected to expand, further enriching the landscape of modern drug discovery.[3][17]

References

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  • Bull, J. A., et al. (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 2(1), 2–18.
  • Ratni, H., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 550–561.
  • Namba, K., et al. (2017). Radical Multicomponent Carboamination of [1.1.1]Propellane. Journal of the American Chemical Society, 139(46), 16752–16755.
  • Measom, N. D., et al. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 8(1), 43–48.
  • Wodrich, M. D., et al. (2024). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. Proceedings of the National Academy of Sciences, 121(44), e2409867121.
  • Nagase, M., et al. (2022). Nickel-Mediated Alkyl-, Acyl-, and Sulfonylcyanation of [1.1.1]Propellane. Journal of the American Chemical Society, 144(11), 4937–4944.
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  • Wang, Y., et al. (2025). Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. Organic & Biomolecular Chemistry, 23(13), 3145-3156.
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Comparative

Efficacy of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate linkers in PROTACs

Performance Showdown: The Efficacy of Bicyclo[1.1.1]pentane Linkers in PROTACs A Comparative Guide for Rational Degrader Design In the rapidly advancing field of targeted protein degradation, the design of Proteolysis-Ta...

Author: BenchChem Technical Support Team. Date: January 2026

Performance Showdown: The Efficacy of Bicyclo[1.1.1]pentane Linkers in PROTACs

A Comparative Guide for Rational Degrader Design

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has evolved into a multiparametric optimization challenge. While the "warhead" binding the protein of interest (POI) and the E3 ligase ligand are crucial, the linker connecting them is now recognized as a critical determinant of a PROTAC's success.[1][] Historically dominated by flexible alkyl and polyethylene glycol (PEG) chains, linker design is shifting towards more rigid and sophisticated motifs.[1] This guide provides an in-depth comparison of a novel, rigid linker scaffold, Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate (a BCP linker), against traditional flexible linkers, supported by experimental insights and protocols for their evaluation.

The PROTAC Mechanism: A Linker-Dependent Orchestration

PROTACs are heterobifunctional molecules that hijack the cell's native ubiquitin-proteasome system (UPS) to eliminate specific proteins.[3][] A PROTAC simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome. The linker's role is not merely to connect the two binding moieties; it dictates the geometry and stability of this crucial ternary complex, profoundly impacting the efficiency of protein degradation.[][5]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin E3->Ub Recruits Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub->Ternary Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Linker_Comparison cluster_1 Flexible Linker (PEG/Alkyl) cluster_2 Rigid BCP Linker Warhead1 Warhead (Binds POI) Linker1 ~ ~ ~ Warhead1->Linker1 E3_Ligand1 E3 Ligand Linker1->E3_Ligand1 Warhead2 Warhead (Binds POI) Linker2 Warhead2->Linker2 E3_Ligand2 E3 Ligand Linker2->E3_Ligand2

Caption: Structural contrast between flexible and rigid BCP linkers.

The primary rationale for incorporating BCP is to improve the physicochemical properties of the PROTAC. Replacing planar aromatic rings with saturated, 3D bioisosteres like BCP can significantly enhance drug-like characteristics. [6][7]This structural change disrupts planarity, which can lead to marked improvements in aqueous solubility and metabolic stability while reducing lipophilicity. [8][9][10][11]

Comparative Analysis: BCP vs. Alkyl/PEG Linkers

The choice of linker profoundly impacts a PROTAC's journey from chemical synthesis to cellular activity. The table below summarizes the key differences between BCP and traditional flexible linkers.

FeatureAlkyl LinkersPEG LinkersBCP LinkersCausality & Rationale
Structure & Rigidity Flexible, linear chain [12]Flexible, hydrophilic chain [12]Rigid, 3D cage [8]Rigidity pre-organizes the PROTAC, potentially reducing the entropic cost of ternary complex formation and optimizing geometry. [13]
Solubility Low aqueous solubility [14]High aqueous solubility [14]Improved aqueous solubility [9][7][10]As a phenyl ring bioisostere, BCP disrupts planarity and increases carbon saturation, which often improves solubility over aromatic counterparts. [6][7]
Lipophilicity (cLogP) HighLower than alkylsGenerally Lower [8][7]Replacing lipophilic aromatic rings with the less-lipophilic BCP scaffold helps to control the overall cLogP, which is crucial for "beyond rule-of-five" molecules.
Metabolic Stability Generally stable [15]Susceptible to oxidation [12][16]Improved metabolic stability [7][11]The saturated, strained BCP core is less prone to oxidative metabolism compared to electron-rich aromatic rings or linear ether chains. [11][16]
Cell Permeability Variable; can be high [15]Can be high (folded conformers) [17]Improved passive permeability [10][13]By balancing solubility and lipophilicity, and reducing polar surface area compared to extended PEG chains, BCP can enhance passive diffusion across cell membranes. [10]
Synthetic Accessibility High [14]Moderate to High [14]ModerateWhile requiring more specialized building blocks, synthetic routes to incorporate BCP are becoming more established. [11][18]
Impact on PROTAC Performance: From Physicochemistry to Cellular Efficacy

The advantageous physicochemical properties imparted by BCP linkers are expected to translate directly into superior performance metrics for the resulting PROTAC.

Performance MetricDefinitionImpact of BCP Linker
DC₅₀ The concentration of PROTAC required to degrade 50% of the target protein; a measure of potency . [3]Potentially Improved
Dₘₐₓ The maximum percentage of protein degradation achievable; a measure of efficacy . [3]Potentially Improved
Permeability (Papp) The rate at which a compound crosses a cell membrane barrier. [13]Improved [10]
Metabolic Stability (t½) The time required for 50% of the compound to be metabolized by enzymes (e.g., in liver microsomes). [16]Improved [7][11]
Oral Bioavailability The fraction of an orally administered dose that reaches systemic circulation.Potentially Improved [10]

A patent from Genentech reported a von Hippel-Lindau (VHL)-recruiting PROTAC bearing a bicyclo[1.1.1]pentane as a bioisostere of the phenyl ring, which demonstrated a DC50 between 10 and 100 nM and a Dmax of ≥75%, indicating that this rigid scaffold is well-tolerated and can lead to potent degraders. [22]Furthermore, a study on a γ-secretase inhibitor showed that replacing a central fluorophenyl ring with a BCP motif resulted in an equipotent compound with significantly improved passive permeability and aqueous solubility, which translated to approximately four-fold higher plasma concentration (Cmax) and exposure (AUC) upon oral administration in mice. [17]

Experimental Protocols: A Self-Validating System for Efficacy Assessment

To objectively compare the performance of PROTACs containing different linkers, a robust and standardized set of experiments is required. The following protocols provide a framework for a self-validating system, where each assay informs the others to build a comprehensive performance profile.

Workflow for PROTAC Efficacy Evaluation

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Start Synthesize PROTACs (BCP vs. Alkyl/PEG) Permeability Cell Permeability Assay (PAMPA / Caco-2) Start->Permeability Metabolism Metabolic Stability Assay (Liver Microsomes) Start->Metabolism Degradation Degradation Assay (Western Blot) Permeability->Degradation Select permeable compounds Data Comparative Data Analysis Metabolism->Data Quantify Quantify DC50 & Dmax Degradation->Quantify Quantify->Data

Caption: Experimental workflow for comparing PROTAC linkers.

1. Protein Degradation Potency and Efficacy (DC₅₀ and Dₘₐₓ) via Western Blot

This is the gold-standard assay to directly measure the primary function of a PROTAC: target protein degradation. [3] Causality: The goal is to determine the concentration-response relationship for protein degradation. A lower DC₅₀ indicates higher potency, and a higher Dₘₐₓ indicates greater efficacy. [3] Methodology:

  • Cell Culture: Plate the target cells (e.g., HEK293) in 6-well plates and allow them to adhere overnight in a 37°C, 5% CO₂ incubator. [3]2. PROTAC Treatment: Prepare a serial dilution of each PROTAC (e.g., BCP-PROTAC vs. PEG-PROTAC) in cell culture medium. Treat the cells with the PROTAC dilutions (e.g., from 1 pM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 4, 8, or 24 hours).

  • Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the protein of interest (POI) overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for loading variations.

    • Wash the membrane three times with TBST. [3] * Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST. [3]6. Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane. [3] * Capture the signal using a digital imager.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). [3] * Normalize the POI band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control. The percentage of degradation is 100% - % remaining. [3] * Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

2. Cell Permeability Assessment via PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay used to predict passive membrane diffusion. [13][19] Causality: A PROTAC must cross the cell membrane to reach its intracellular target. This assay isolates passive permeability, a key factor influenced by a linker's physicochemical properties. [13][20] Methodology:

  • Prepare Donor Plate: Add the PROTAC compounds to the wells of a 96-well donor plate (e.g., at 100 µM in PBS, pH 7.4).

  • Prepare Acceptor Plate: Fill the wells of a 96-well filter plate (the acceptor plate) with buffer. The filter support is pre-coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

  • Assemble Sandwich: Place the acceptor plate into the donor plate, creating a "sandwich" where the only path from donor to acceptor is through the artificial membrane.

  • Incubation: Incubate the sandwich for a set period (e.g., 4-16 hours) at room temperature.

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability (Pₑ): Use the measured concentrations and known parameters (well volume, filter area, incubation time) to calculate the effective permeability coefficient (Pₑ). Compare the Pₑ values of the BCP-PROTACs to the traditional linker PROTACs.

3. Metabolic Stability Assessment

This in vitro assay uses liver microsomes, which are rich in drug-metabolizing enzymes (e.g., Cytochrome P450s), to predict how quickly a compound will be cleared in vivo. [16] Causality: Poor metabolic stability can lead to rapid clearance and insufficient drug exposure at the target site. This assay identifies metabolic "soft spots" that may be present in the linker. [16][20] Methodology:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human or mouse) and buffer. Pre-warm the mixture to 37°C.

  • Initiate Reaction: Add the PROTAC test compound (e.g., at 1 µM final concentration) to the microsome mixture. Split the mixture into two: one aliquot is added to a solution containing the NADPH regenerating system (to start the metabolic reaction), and the other is added to a buffer without NADPH (negative control).

  • Time-Point Sampling: Incubate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction and add it to a "stop solution" (e.g., ice-cold acetonitrile with an internal standard) to quench the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent PROTAC compound.

  • Data Analysis: Plot the natural log of the percentage of remaining PROTAC versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k. A longer half-life indicates greater metabolic stability.

Conclusion and Future Outlook

The evidence strongly suggests that rigid linkers, particularly those incorporating the bicyclo[1.1.1]pentane scaffold, offer a compelling strategy to overcome the pharmacokinetic challenges inherent in PROTAC design. By serving as a three-dimensional, non-planar bioisostere for aromatic rings, the BCP motif can significantly improve a PROTAC's solubility, metabolic stability, and cell permeability. [9][7][10][11]These enhanced physicochemical properties are critical for translating potent cellular degradation into in vivo efficacy.

While traditional flexible linkers remain valuable for initial structure-activity relationship (SAR) studies due to their synthetic simplicity, the rational incorporation of BCP linkers represents a crucial step toward developing next-generation protein degraders with improved drug-like properties. The future of linker design will undoubtedly involve a synergy of empirical testing, as outlined in this guide, and the increasing power of computational and structural methods to predict optimal linker geometries and properties, further accelerating the journey of PROTACs from the laboratory to the clinic. [1][25]

References
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  • Fabry, D. C., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 13(1), 517. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8795556/]
  • Linkers in PROTACs. Precise PEG. [URL: https://www.precisepoly.com/linkers-in-protacs]
  • Novel PROTACs with polyhedral alkanes as linkers for enhanced ALK degradation in drug-resistant NSCLC. ResearchGate. [URL: https://www.researchgate.
  • Liu, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 14(1), 78-98. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10808293/]
  • Alkyl vs. PEG Linkers in PROTACs: A Comparative Guide for Researchers. Benchchem. [URL: https://www.benchchem.
  • Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride. MedChemExpress. [URL: https://www.medchemexpress.
  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Emphasizing-General-Trends-in-PROTAC-for-their-Ciulli-Testa/1b5f69324d31d0442e071e626d17b88495a8e0f6]
  • Bridging chemical space and biological efficacy: advances and challenges in applying generative models in structural modification. Journal of Nanobiotechnology, 22(1), 220. [URL: https://jnanobiotechnology.biomedcentral.com/articles/10.1186/s12951-024-02492-4]
  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3058515/]
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Validation

A Comparative Guide to Bicyclic Amines in Peptide Modification: A Senior Application Scientist's Perspective

For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide chemistry, the choice of reagents is paramount to success. This guide offers an in-depth comparative analysis...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide chemistry, the choice of reagents is paramount to success. This guide offers an in-depth comparative analysis of common bicyclic amines—1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), 1,4-Diazabicyclo[2.2.2]octane (DABCO), and Quinuclidine—in the context of peptide modification. Moving beyond a simple catalog of reagents, we will delve into the mechanistic rationale behind their application, supported by experimental insights, to empower you to make informed decisions for your specific research needs.

Introduction: The Role of Bicyclic Amines in Shaping Peptides

Peptides, with their remarkable biological activity and specificity, are at the forefront of therapeutic development. However, their linear forms are often susceptible to proteolytic degradation and may lack the conformational rigidity required for optimal target binding. Chemical modifications, such as cyclization and side-chain derivatization, are crucial for enhancing their stability and potency. Bicyclic amines, a class of organic bases characterized by their rigid, bridged-ring structures, have emerged as powerful tools in the peptide chemist's arsenal. Their unique combination of strong basicity and tunable steric hindrance allows for a range of applications, from facilitating amide bond formation to catalyzing specific modifications. This guide will dissect the nuances of these fascinating molecules, providing a framework for their strategic deployment in your peptide synthesis and modification workflows.

The Contenders: A Physicochemical Overview

The efficacy of a bicyclic amine in a given peptide modification is intrinsically linked to its structural and electronic properties. The key differentiators are basicity (pKa of the conjugate acid), steric hindrance around the basic nitrogen, and nucleophilicity.

Bicyclic AmineStructurepKa of Conjugate AcidKey Features
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)~13.5 (in MeCN)[1]Very strong, non-nucleophilic amidine base.[1]
DBN (1,5-Diazabicyclo[4.3.0]non-5-ene)~13.5 (in MeCN)[1]Structurally similar to DBU, also a strong, non-nucleophilic amidine base.[1]
DABCO (1,4-Diazabicyclo[2.2.2]octane)~8.8 (in water)Moderately strong, sterically accessible, nucleophilic tertiary amine.
Quinuclidine ~11.0 (in water)Strong, sterically hindered, non-nucleophilic tertiary amine.

Table 1: Physicochemical properties of common bicyclic amines.

The amidine bases, DBU and DBN, exhibit significantly higher basicity compared to the tertiary amines, DABCO and quinuclidine. This heightened basicity makes them particularly effective in deprotonating less acidic protons, a common requirement in many organic transformations. However, this strength can be a double-edged sword, potentially leading to undesirable side reactions. The steric environment around the basic nitrogen dictates the nucleophilicity of the amine. While all are sterically hindered to some extent, DBU and DBN are considered non-nucleophilic due to the delocalization of the lone pair across the amidine system. Quinuclidine is also highly hindered, rendering it non-nucleophilic. DABCO, with its more exposed nitrogen atoms, retains some nucleophilic character.

Comparative Analysis in Key Peptide Modification Applications

While direct head-to-head comparative studies with extensive experimental data across a range of peptide modifications are not abundant in the literature, we can infer the performance of these bicyclic amines based on their known chemical properties and reported applications.

Peptide Cyclization

Peptide cyclization is a critical modification for enhancing stability and locking in a bioactive conformation.[2][3] The choice of base is crucial for efficient macrocyclization, particularly for challenging sequences.

DBU and DBN: Their strong, non-nucleophilic nature makes them attractive candidates for promoting intramolecular amide bond formation in peptide cyclization. They can efficiently deprotonate the N-terminal amine, facilitating its attack on an activated C-terminal ester. However, their high basicity can also promote side reactions, most notably racemization at the C-terminal amino acid.[4] This is a significant concern, as the loss of stereochemical integrity can abolish biological activity. Furthermore, for peptides containing aspartic acid, DBU can catalyze the formation of aspartimide , leading to a mixture of products.[4]

DABCO: As a moderately strong base, DABCO is less likely to induce racemization compared to DBU and DBN. Its nucleophilic character can be beneficial in certain cyclization strategies, potentially acting as a catalyst in acyl transfer reactions. However, its lower basicity may result in slower reaction times or incomplete cyclization for less reactive peptide sequences.

Quinuclidine: With its strong basicity and non-nucleophilic character, quinuclidine presents a good balance for peptide cyclization. It is a potent proton scavenger to drive the reaction forward, while its steric hindrance minimizes the risk of side reactions.

Expert Insight: For routine peptide cyclizations, a less aggressive base like DIPEA (N,N-Diisopropylethylamine) is often the first choice. However, for "difficult" cyclizations involving sterically hindered amino acids or sequences prone to aggregation, a stronger, non-nucleophilic base is often required. In such cases, a careful optimization of reaction conditions, including the choice of bicyclic amine, is critical. A lower concentration of DBU or the use of quinuclidine at low temperatures could be explored to mitigate racemization.

Side-Chain Modification

Bicyclic amines can also be employed to facilitate the modification of amino acid side chains, expanding the chemical diversity of peptides.

Lysine Modification: The ε-amino group of lysine is a common site for modification. Strong, non-nucleophilic bases like DBU can be used to deprotonate the amine, allowing for subsequent alkylation or acylation. However, the high basicity of DBU can lead to over-alkylation or other side reactions if not carefully controlled. DABCO, with its nucleophilic nature, could potentially compete with the lysine side chain for the modifying reagent. Quinuclidine's properties make it a suitable candidate for this application, offering strong basicity with minimal nucleophilicity.

Aspartic and Glutamic Acid Modification: The carboxylic acid side chains of aspartic and glutamic acid can be activated for amide bond formation with various amines. Bicyclic amines can act as the base to facilitate this coupling. The choice of amine will depend on the coupling reagents used and the sensitivity of the peptide to racemization.

Experimental Causality: The choice of bicyclic amine for side-chain modification is a delicate balance. The goal is to achieve complete and selective modification without compromising the integrity of the peptide backbone or other side chains. For instance, when modifying a lysine residue in the presence of an aspartic acid, a base that is strong enough to deprotonate the lysine but not so strong as to promote aspartimide formation is ideal. This often necessitates careful screening of bases and reaction conditions.

Epimerization and Other Side Reactions

A critical aspect of peptide modification is the preservation of stereochemical integrity. Racemization, or epimerization, at the α-carbon of amino acids is a common side reaction, particularly when strong bases are employed.[5]

DBU and DBN: As mentioned, the high basicity of DBU and DBN is a known risk factor for racemization, especially at the C-terminal residue during activation and in segments containing sensitive amino acids like cysteine and histidine.[6] Their use in Fmoc deprotection in solid-phase peptide synthesis (SPPS) has been shown to be efficient but requires careful control to minimize side reactions.[6]

DABCO and Quinuclidine: The lower basicity of DABCO generally leads to a lower risk of racemization. Quinuclidine, despite its higher basicity compared to DABCO, is often considered a "racemization-safe" base due to its steric hindrance.

Self-Validating Systems: To ensure the stereochemical integrity of your modified peptide, it is crucial to incorporate analytical checkpoints. Chiral chromatography or enzymatic digestion followed by analysis of the resulting amino acids can be used to quantify the extent of racemization. Comparing the analytical data of the modified peptide with that of the unmodified precursor provides a direct measure of the impact of the bicyclic amine and other reaction conditions on stereochemical purity.

Experimental Protocols: A Starting Point for Your Research

The following protocols are intended as a general guideline. Optimization of concentrations, reaction times, and temperature is essential for each specific peptide and modification.

General Protocol for On-Resin Peptide Cyclization
  • Resin Swelling: Swell the peptide-resin in a suitable solvent (e.g., DMF or NMP) for 30-60 minutes.

  • Deprotection: Remove the N-terminal and/or side-chain protecting groups as required for the specific cyclization strategy.

  • Washing: Thoroughly wash the resin with the reaction solvent.

  • Cyclization Cocktail Preparation: Prepare a solution of the coupling reagent (e.g., HATU, HBTU) and the bicyclic amine in the reaction solvent.

  • Cyclization Reaction: Add the cyclization cocktail to the resin and agitate at room temperature. Monitor the reaction progress by taking small aliquots of the resin for cleavage and LC-MS analysis.

  • Washing: Once the reaction is complete, wash the resin thoroughly to remove excess reagents.

  • Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using the appropriate cleavage cocktail.

  • Purification: Purify the crude cyclic peptide by preparative HPLC.

Visualization of the Experimental Workflow

ExperimentalWorkflow cluster_spps Solid-Phase Peptide Synthesis cluster_cyclization On-Resin Cyclization cluster_final Final Steps Resin Resin Swelling Deprotection Protecting Group Removal Resin->Deprotection Washing1 Washing Deprotection->Washing1 Cocktail Prepare Cyclization Cocktail (Coupling Reagent + Bicyclic Amine) Washing1->Cocktail Reaction Cyclization Reaction Cocktail->Reaction Monitoring Reaction Monitoring (LC-MS) Reaction->Monitoring Washing2 Washing Reaction->Washing2 Cleavage Cleavage & Deprotection Washing2->Cleavage Purification HPLC Purification Cleavage->Purification Analysis Characterization Purification->Analysis

Caption: A generalized workflow for on-resin peptide cyclization using a bicyclic amine.

Mechanistic Insights: Understanding the "Why"

The choice of a bicyclic amine should not be arbitrary. A deep understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization.

ReactionMechanism cluster_activation Activation cluster_deprotonation Deprotonation cluster_cyclization Intramolecular Cyclization Peptide-COOH Peptide-COOH ActivatedEster Activated Ester Peptide-COOH->ActivatedEster + Coupling Reagent CouplingReagent Coupling Reagent CyclicPeptide Cyclic Peptide ActivatedEster->CyclicPeptide Peptide-NH2 Peptide-NH2 DeprotonatedAmine Peptide-NH- Peptide-NH2->DeprotonatedAmine + Bicyclic Amine BicyclicAmine Bicyclic Amine (Base) ProtonatedAmine Bicyclic Amine-H+ DeprotonatedAmine->CyclicPeptide + Activated Ester

Caption: General mechanism of base-mediated peptide cyclization.

In a typical peptide cyclization, the carboxylic acid of the C-terminus is first activated using a coupling reagent to form a more reactive species, such as an active ester. The bicyclic amine then acts as a base to deprotonate the N-terminal amine, increasing its nucleophilicity. The resulting deprotonated amine then attacks the activated C-terminus in an intramolecular fashion, leading to the formation of the cyclic peptide. The strength of the bicyclic amine influences the equilibrium of the deprotonation step, while its steric bulk affects its ability to participate in side reactions.

Conclusion: Making the Right Choice for Your Research

The selection of a bicyclic amine for peptide modification is a critical decision that can significantly impact the outcome of your synthesis. While DBU and DBN offer high basicity for challenging reactions, the risk of side reactions such as racemization and aspartimide formation must be carefully managed. DABCO provides a milder alternative with some nucleophilic character, which can be advantageous in certain contexts. Quinuclidine strikes a favorable balance of strong basicity and low nucleophilicity, making it a versatile and often safer choice.

Ultimately, the optimal bicyclic amine is application-dependent. A thorough understanding of the physicochemical properties of each amine, coupled with careful reaction optimization and rigorous analytical characterization, will enable you to harness the full potential of these powerful reagents in your quest to develop novel and effective peptide-based therapeutics and research tools.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Non-nucleophilic base. Retrieved from [Link]

  • Wade, J. D., Bedford, J., Johns, R. B., & Tregear, G. W. (1991). DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis. Peptide Research, 4(3), 194–199.
  • O-Yong, K., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266.
  • Thakkar, A., Trinh, T. B., & Pei, D. (2013). Global analysis of peptide cyclization efficiency.
  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
  • Shi, Z., et al. (2017).
  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in enzymology, 289, 104–126.
  • Falb, E., Yechezkel, T., Salitra, Y., & Gilon, C. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of peptide research, 53(5), 507–517.
  • Davies, J. S. (2003). The cyclization of peptides and depsipeptides. Journal of peptide science, 9(8), 471–501.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

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Comparative

A Senior Application Scientist's Guide to Validating the Metabolic Stability of Bicyclo[1.1.1]pentane (BCP)-Containing Molecules

Introduction: The Rise of BCP as a Bioisostere and the Metabolic Stability Imperative In modern medicinal chemistry, the strategic replacement of common chemical motifs to enhance a drug candidate's ADME (Absorption, Dis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of BCP as a Bioisostere and the Metabolic Stability Imperative

In modern medicinal chemistry, the strategic replacement of common chemical motifs to enhance a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a cornerstone of successful lead optimization. The phenyl ring, while a ubiquitous and valuable scaffold, often introduces metabolic liabilities, primarily through oxidation by cytochrome P450 (CYP) enzymes.[1][2] The "escape from flatland" initiative in drug design has championed the use of three-dimensional, saturated bioisosteres to overcome these challenges.[3]

Among the most promising of these is the bicyclo[1.1.1]pentane (BCP) moiety, a rigid, non-planar scaffold increasingly used as a bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[4][5][6] The incorporation of a BCP core has been shown to confer numerous advantages, including improved aqueous solubility, reduced non-specific binding, and, critically, enhanced metabolic stability.[7][8][9] The saturated sp³-hybridized carbons of the BCP cage are inherently less susceptible to oxidative metabolism compared to the electron-rich phenyl ring.[7]

However, a theoretical advantage is not a guarantee of success. Rigorous experimental validation is essential to confirm that the BCP-containing analog offers a tangible metabolic advantage over its predecessor. This guide provides a comparative framework and detailed protocols for assessing the metabolic stability of BCP-containing molecules, designed for researchers in drug discovery and development. We will explore the causality behind experimental choices, provide self-validating protocols, and present a clear methodology for data interpretation.

General Metabolic Pathways

To understand stability, one must first appreciate the pathways of instability. The liver is the primary site of drug metabolism, a two-phase process designed to convert lipophilic compounds into more water-soluble derivatives for excretion.[10][11]

  • Phase I Metabolism: Involves oxidation, reduction, and hydrolysis reactions, primarily mediated by CYP enzymes located in the liver microsomes.[10][12] This phase introduces or unmasks functional groups.

  • Phase II Metabolism: Involves the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules (e.g., glucuronic acid, sulfate). These reactions are catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which are present in the cytosol and microsomes.[11][12]

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Lipophilic Drug (e.g., Phenyl-Compound) Metabolite1 Phase I Metabolite (Oxidized, Hydroxylated) Drug->Metabolite1 CYP450 Enzymes (Oxidation, etc.) Metabolite2 Phase II Metabolite (Conjugated, Polar) Drug->Metabolite2 Direct Conjugation Metabolite1->Metabolite2 UGTs, SULTs (Conjugation) Excretion Excretion Metabolite2->Excretion

Caption: Overview of Phase I and Phase II drug metabolism pathways in the liver.

Comparative Experimental Design: Choosing the Right In Vitro System

The goal is to quantify the rate at which a parent compound is consumed by metabolic enzymes. This is typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint), a measure of the inherent activity of metabolic enzymes towards the compound.[10][13] To provide a robust comparison, the BCP-containing molecule and its phenyl-containing analog should be tested in parallel using identical assay conditions.

Two primary in vitro systems are employed:

  • Liver Microsomes: These are subcellular fractions containing the endoplasmic reticulum, where most Phase I (CYP) enzymes are concentrated.[14][15] They are cost-effective and suitable for high-throughput screening.[14] The major limitation is the absence of cytosolic Phase II enzymes and cellular transport mechanisms.

  • Hepatocytes: These are intact, viable liver cells that contain the full complement of Phase I and Phase II metabolic enzymes, cofactors, and transporters.[15][16][17] They provide a more physiologically relevant system that better mimics the in vivo environment, though at a higher cost and complexity.[17][18]

Recommendation: For an initial comparison, the Liver Microsomal Stability Assay is an excellent starting point to specifically probe for differences in Phase I oxidative metabolism, the most common liability of phenyl rings. If a compound shows high stability in microsomes, a follow-up Hepatocyte Stability Assay is crucial to investigate potential Phase II metabolism or transporter-mediated clearance.[17]

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay quantifies the susceptibility of a compound to Phase I metabolism by incubating it with human liver microsomes and an NADPH-regenerating system.

Causality Behind Experimental Choices:
  • Microsomes: We use pooled microsomes from multiple donors to average out inter-individual variability in enzyme expression.[14]

  • NADPH-Regenerating System: CYP enzymes require NADPH as a cofactor for their catalytic activity.[19] A simple addition of NADPH would be rapidly consumed. Therefore, a regenerating system (e.g., glucose-6-phosphate and G6P dehydrogenase) is used to maintain a constant supply of NADPH throughout the incubation, ensuring the reaction rate is linear with respect to time and not limited by cofactor availability.[19]

  • "-NADPH" Control: This is a critical self-validating control. By omitting the NADPH system, we can determine if compound loss is due to non-enzymatic chemical instability or degradation by enzymes not requiring NADPH.[14]

  • Positive Controls: Including compounds with known low, medium, and high turnover rates (e.g., Warfarin, Verapamil, Propranolol) validates that the microsomal batch is metabolically active and the assay is performing as expected.

Step-by-Step Methodology:
  • Compound Preparation:

    • Prepare 10 mM stock solutions of the test compounds (BCP-analog, Phenyl-analog) and controls in DMSO.

    • Create an intermediate working solution (e.g., 100 µM) by diluting the stock solution in acetonitrile or methanol. The final concentration of organic solvent in the incubation should be kept low (typically ≤0.5%) to avoid inhibiting enzyme activity.[20]

  • Incubation Plate Setup:

    • In a 96-well plate, add phosphate buffer (100 mM, pH 7.4).

    • Add the test compound working solution to achieve a final concentration of 1 µM.

    • Add pooled human liver microsomes to achieve a final protein concentration of 0.5 mg/mL.[14]

    • For "-NADPH" control wells, add buffer instead of the NADPH-regenerating system.

  • Initiation and Incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the reaction by adding a pre-warmed NADPH-regenerating system (Solution A: NADP+, Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase) to all wells except the "-NADPH" controls.[19]

  • Time Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (IS).[13][17] The IS is a stable compound used to correct for variations in sample processing and instrument response.

    • The T=0 sample is prepared by adding the quenching solution before adding the NADPH system. This sample represents 100% of the initial compound concentration.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17][20] Monitor the disappearance of the parent compound by measuring the peak area ratio of the analyte to the internal standard.

Experimental Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_incubate 2. Incubation (37°C) cluster_sample 3. Sampling & Analysis cluster_data 4. Data Processing A Prepare Compound Stocks (1µM final) D Combine Compound, Buffer, & Microsomes in Plate A->D B Prepare Microsomes (0.5 mg/mL final) B->D C Prepare NADPH System F Initiate with NADPH System C->F E Pre-warm Plate D->E E->F G Take Aliquots at Time Points (0, 5, 15, 30, 60 min) F->G H Quench with Acetonitrile + IS G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Plot ln(% Remaining) vs. Time J->K L Calculate Slope (k) K->L M Calculate t½ and CLint L->M

Caption: Step-by-step workflow for the in vitro metabolic stability assay.

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more comprehensive metabolic picture by using intact liver cells.

Causality Behind Experimental Choices:
  • Hepatocytes: Cryopreserved hepatocytes are used for convenience and retain enzymatic activities similar to fresh cells.[16] Using a suspension format allows for uniform sampling.

  • Cell Density: A specific cell density (e.g., 0.5-1.0 million viable cells/mL) is used to ensure sufficient metabolic activity while minimizing non-specific binding and maintaining cell health during the incubation.[16][21]

  • Negative Control: Heat-inactivated or boiled hepatocytes are used as a negative control to ensure that any observed compound loss is due to enzymatic activity.[16]

Step-by-Step Methodology:
  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Perform a cell viability count (e.g., using Trypan Blue exclusion) to ensure cell health.

    • Dilute the hepatocytes to the desired final density (e.g., 1.0 x 10⁶ viable cells/mL) in pre-warmed incubation medium (e.g., Williams Medium E).[16]

  • Incubation and Sampling:

    • The procedure is similar to the microsomal assay. Add the test compound (1 µM final concentration) to wells of a non-coated plate.

    • Add the hepatocyte suspension to initiate the reaction, resulting in a final cell density of 0.5 x 10⁶ cells/mL.[16]

    • Incubate at 37°C on an orbital shaker to keep the cells in suspension.[16]

    • Sample at specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes) and quench with ice-cold acetonitrile containing an internal standard.[16]

  • Sample Processing and Analysis:

    • The processing and LC-MS/MS analysis steps are identical to those described for the microsomal stability assay.

Data Analysis and Interpretation

The primary data from the LC-MS/MS is the peak area ratio of the analyte to the internal standard at each time point.

  • Calculate Percent Remaining:

    • % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at T=0) * 100

  • Determine the Elimination Rate Constant (k):

    • Plot the natural logarithm (ln) of the % Remaining versus time.

    • The slope of the linear regression line of this plot is the negative elimination rate constant (-k). The unit is min⁻¹.

  • Calculate In Vitro Half-Life (t½):

    • t½ (min) = 0.693 / k

    • This equation calculates the time it takes for 50% of the compound to be metabolized.[10] A longer half-life indicates greater metabolic stability.

  • Calculate In Vitro Intrinsic Clearance (CLint):

    • This value normalizes the rate of metabolism to the amount of protein or number of cells used in the incubation.

    • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume in µL / mg of microsomal protein in incubation)[10]

    • For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume in µL / number of cells in millions in incubation)[16]

Comparative Data Presentation

The power of this analysis lies in the direct comparison of the BCP-containing molecule against its phenyl analog. The results should be summarized in a clear, quantitative table.

Compound IDBioisosteret½ (min)CLint (µL/min/mg protein)Classification
Cmpd-A Phenyl18.575.3High Clearance
Cmpd-B BCP > 120 < 10.1 Low Clearance
Verapamil(Control)12.2113.6High Clearance
Warfarin(Control)95.712.7Low Clearance

Table based on hypothetical data from a Human Liver Microsomal Stability Assay.

Interpreting the Results

In the hypothetical data above, replacing the phenyl ring with a BCP moiety (Cmpd-B vs. Cmpd-A) resulted in a dramatic increase in metabolic stability.

  • Cmpd-A (Phenyl): The short half-life and high intrinsic clearance suggest rapid metabolism by Phase I enzymes.[10] This compound would likely suffer from poor oral bioavailability and a short duration of action in vivo.

  • Cmpd-B (BCP): The half-life is greater than the duration of the experiment, and the intrinsic clearance is very low. This indicates that the BCP analog is highly resistant to microsomal metabolism.[10] This is a desirable outcome, suggesting the potential for improved pharmacokinetic properties. This confirms the utility of BCP as a metabolically robust phenyl bioisostere in this chemical series.[22]

Conclusion and Forward Look

Validating the metabolic stability of BCP-containing molecules is a critical step in modern drug discovery. The use of well-controlled, self-validating in vitro assays like the microsomal and hepatocyte stability assays provides quantitative data to confirm the benefits of this bioisosteric replacement. By demonstrating a significant reduction in intrinsic clearance compared to a phenyl analog, researchers can build a strong, data-driven case for advancing BCP-containing candidates. This enhanced stability is a key factor that can lead to improved pharmacokinetic profiles, ultimately increasing the probability of clinical success.[23]

References

  • Zhuohan Fang, Qian Xu, et al. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synthesis. [Link]

  • Steves, J. E., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Evotec (Cyprotex). Hepatocyte Stability. [Link]

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Validation

A Head-to-Head Comparison of Synthetic Routes to Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: A Guide for Medicinal Chemists

Introduction: The Rise of the Bicyclo[1.1.1]pentane (BCP) Scaffold in Drug Discovery In the modern era of drug discovery, the concept of "escaping from flatland" has become a guiding principle for medicinal chemists.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Bicyclo[1.1.1]pentane (BCP) Scaffold in Drug Discovery

In the modern era of drug discovery, the concept of "escaping from flatland" has become a guiding principle for medicinal chemists.[1] This paradigm shift involves replacing flat, aromatic moieties, such as the ubiquitous phenyl ring, with three-dimensional, saturated bioisosteres.[2][3][4] The goal is to improve the physicochemical properties of drug candidates, leading to enhanced solubility, metabolic stability, and membrane permeability, while potentially navigating around existing patent landscapes.[1][5][6] Among the array of saturated scaffolds, the bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly valuable bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and tert-butyl groups.[5][7] Its rigid, rod-like structure effectively mimics the exit vectors of these common functionalities, making it an attractive building block for novel therapeutics.[2]

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is a key bifunctional BCP derivative, offering two distinct points for molecular elaboration. Its synthesis, however, presents unique challenges due to the high strain energy inherent in the BCP framework (estimated at 102 kcal/mol).[8] This guide provides a head-to-head comparison of the most prominent synthetic strategies to access this valuable building block, with a focus on practicality, scalability, and efficiency for research and development applications.

Route 1: The Workhorse - A Multi-step Approach from Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

This is arguably the most established and scalable route to Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate. It commences with the synthesis of the symmetrical bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, followed by a series of functional group interconversions to arrive at the unsymmetrically substituted target molecule.

Workflow Overview

Route_1_Workflow cluster_synthesis BCP Core Synthesis cluster_functionalization Asymmetric Functionalization Propellane [1.1.1]Propellane Diketone 1,3-Diacetylbicyclo[1.1.1]pentane Propellane->Diketone Photochemical [2+2] Cycloaddition Diacetyl Diacetyl Diacetyl->Diketone Diacid Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid Diketone->Diacid Haloform Reaction Monoester 3-(Methoxycarbonyl)bicyclo[1.1.1]- pentane-1-carboxylic Acid Diacid->Monoester Monofunctionalization (Esterification) Target Methyl 3-aminobicyclo[1.1.1]- pentane-1-carboxylate Monoester->Target Curtius Rearrangement

Caption: Workflow for the synthesis of the target molecule via the dicarboxylic acid intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

The synthesis of the BCP core on a large scale has been significantly advanced through the use of flow photochemistry.[1][9]

  • Generation of [1.1.1]Propellane: [1.1.1]Propellane is a highly strained and reactive molecule, typically generated in situ and used immediately.[8][10] A common and improved synthesis starts from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, which is treated with methyllithium in an inert solvent like pentane at low temperatures (-78 °C to 0 °C).[11] Continuous flow processes have been developed to generate [1.1.1]propellane on demand, enhancing safety and scalability.[9][12]

  • Photochemical Addition: The solution of [1.1.1]propellane is reacted with diacetyl (2,3-butanedione) under UV irradiation (e.g., 365 nm).[1][13] This photochemical reaction constructs the 1,3-diacetylbicyclo[1.1.1]pentane intermediate. Flow reactors have enabled this step to be performed on a kilogram scale within a day.[1]

  • Haloform Reaction: The resulting diketone is subjected to a haloform reaction (e.g., using bromine and sodium hydroxide) to convert both acetyl groups into carboxylic acids, yielding bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[1][13] This step has been successfully performed on a 500-gram scale in a batch process.[1]

Step 2: Monofunctionalization and Curtius Rearrangement

  • Monoesterification: The diacid is selectively converted to its mono-methyl ester. This can be achieved by reacting the diacid with methanol in the presence of a reagent like thionyl chloride (SOCl₂).[1][14] The reaction conditions are controlled to favor the formation of the monoester, 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

  • Curtius Rearrangement: The remaining carboxylic acid group is then converted to the amine via the Curtius rearrangement.[1][15] This involves the conversion of the carboxylic acid to an acyl azide, typically using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine.[1][15] The acyl azide then rearranges upon heating to an isocyanate, which is subsequently trapped with an alcohol (e.g., tert-butanol to form a Boc-protected amine) or hydrolyzed to the primary amine.[16][17] If a Boc-protected intermediate is formed, a final deprotection step is required to yield the target molecule.

Expertise and Causality
  • Why [1.1.1]Propellane? The extreme strain in the central C1-C3 bond of [1.1.1]propellane makes it an ideal precursor for BCP synthesis.[8][10] This bond is readily cleaved by radicals or other reactive species, allowing for the facile 1,3-difunctionalization of the BCP core.

  • Flow Chemistry for Scalability: The use of flow chemistry for the photochemical step is a critical innovation.[1][9] It allows for precise control of reaction parameters, efficient light penetration, and safe handling of the reactive [1.1.1]propellane intermediate, making large-scale production feasible.

  • The Curtius Rearrangement: The Curtius rearrangement is a reliable method for converting a carboxylic acid to a primary amine with the retention of stereochemistry, which is a key advantage for complex molecule synthesis.[17] It is often preferred over other named reactions like the Hofmann or Schmidt rearrangements for its mild conditions and compatibility with various functional groups.[15][18][19]

Route 2: Direct Functionalization via Strain-Release Reactions

More contemporary approaches aim to improve step economy by directly functionalizing [1.1.1]propellane in a multicomponent fashion. While a direct one-pot synthesis of the target molecule is not yet established, these methods provide rapid access to key 3-substituted BCP-amine precursors.

Strategy Overview: Radical Multicomponent Carboamination

This strategy involves the simultaneous formation of C-C and C-N bonds at the bridgehead positions of the BCP core.

Route_2_Workflow cluster_synthesis One-Pot Multicomponent Reaction Propellane [1.1.1]Propellane BCP_intermediate 3-R-Bicyclo[1.1.1]pentan-1-amine Derivative Propellane->BCP_intermediate R_radical Carbon-centered Radical (R•) R_radical->BCP_intermediate Radical Addition N_source Nitrogen Source N_source->BCP_intermediate Radical Trapping Target Methyl 3-aminobicyclo[1.1.1]- pentane-1-carboxylate BCP_intermediate->Target Further Functionalization

Caption: A conceptual workflow for accessing the target via a direct functionalization approach.

Mechanistic Insight

In a typical scenario, a carbon-centered radical adds to the central bond of [1.1.1]propellane, generating a bridgehead BCP radical.[5][7] This radical can then be trapped by a suitable nitrogen-containing species to form the 1,3-disubstituted product.[5] For instance, photocatalytic methods have been developed for the divergent preparation of functionalized bicyclo[1.1.1]pentylamines by reacting [1.1.1]propellane with electrophilic nitrogen-radicals.[20]

To adapt this to the synthesis of our target molecule, one could envision a three-component reaction involving [1.1.1]propellane, a nitrogen source, and a carbon-centered radical precursor that contains a masked or protected methyl carboxylate group. However, this remains a hypothetical, albeit promising, avenue for future research. A more practical application of this methodology would be the synthesis of a 3-substituted BCP-amine, which would then require subsequent steps to install the methyl carboxylate at the 1-position, diminishing the step-economy advantage.

Head-to-Head Comparison

MetricRoute 1: From Dicarboxylic AcidRoute 2: Direct Functionalization
Overall Yield Moderate to good, but over multiple steps.Potentially high for the key multicomponent step, but overall yield depends on subsequent functionalizations.
Step Count High (typically 5-7 steps from commercial starting materials).Potentially lower, but a direct route to the target is not yet established.
Scalability Proven scalability to the kilogram scale.[1]Gram-scale synthesis has been demonstrated for related compounds.[7]
Starting Materials Commercially available precursors for [1.1.1]propellane synthesis.Requires in-situ generation of [1.1.1]propellane.
Versatility Well-established for producing a variety of BCP derivatives by modifying the diacid.[1]High versatility in the types of functional groups that can be introduced in the multicomponent reaction.[5][7]
Key Challenges Multiple steps, purification at each stage.Controlling selectivity in multicomponent reactions, and the need for further functionalization to reach the target.

Discussion and Outlook

For researchers and drug development professionals requiring multi-gram to kilogram quantities of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, the multi-step route starting from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid remains the most reliable and validated strategy.[1] The development of a scalable, flow-based photochemical synthesis of the key diacid intermediate has made this route particularly attractive for process chemistry.[1][9]

The direct functionalization of [1.1.1]propellane via strain-release reactions represents the cutting edge of BCP synthesis.[5][7][10] These methods offer elegance and high step economy for the rapid generation of diverse BCP libraries. While a direct, one-pot synthesis of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate has not been explicitly reported, the principles of multicomponent radical carboamination hold significant promise.[5][7] Future research in this area may yet yield a more direct and efficient route to this and other unsymmetrically disubstituted BCPs.

For now, the choice of synthetic route will depend on the scale of the synthesis and the specific goals of the research program. For large-scale, reliable production, the established dicarboxylic acid route is the clear choice. For discovery chemistry, where rapid access to a variety of analogs is paramount, exploring the application of direct functionalization methods could be a highly fruitful endeavor.

References

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Comparative

A Comparative Guide to Molecular Rigidity: Assessing Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate in Molecular Modeling

Introduction: The Quest for Three-Dimensionality in Drug Design In modern medicinal chemistry, the drive to "escape from flatland" has led to a surge in the use of saturated, three-dimensional scaffolds.[1] Among these,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Three-Dimensionality in Drug Design

In modern medicinal chemistry, the drive to "escape from flatland" has led to a surge in the use of saturated, three-dimensional scaffolds.[1] Among these, bicyclo[1.1.1]pentanes (BCPs) have emerged as highly attractive bioisosteres for common planar motifs such as para-substituted benzene rings, alkynes, and tert-butyl groups.[2][3] The unique, cage-like structure of BCPs confers a rigid, linear geometry that can significantly improve a drug candidate's physicochemical properties.[4][5] By replacing a flexible or metabolically labile aromatic ring with a rigid BCP core, researchers can often enhance solubility, increase metabolic stability, and reduce non-specific binding, all while maintaining or even improving biological activity.[3][4][6]

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate (Me-ABC) is a quintessential example of a bifunctional BCP building block, presenting amino and carboxylate groups at the bridgehead positions in a fixed, linear orientation.[5][7] This guide provides a multi-faceted assessment of the rigidity of the Me-ABC scaffold. We will objectively compare its performance against alternative molecular structures using a combination of robust computational modeling techniques and established experimental validation methods. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies needed to effectively leverage this powerful scaffold in their molecular design endeavors.

The Importance of Rigidity: A Mechanistic Standpoint

A molecule's rigidity is a critical determinant of its pharmacological profile. Highly flexible molecules often pay a significant entropic penalty upon binding to a target protein, as they must adopt a specific, low-entropy conformation. Rigid molecules like BCPs, which are conformationally pre-organized, minimize this entropic cost, potentially leading to stronger binding affinities.[5][8] Furthermore, the defined geometry of a rigid scaffold allows for the precise spatial positioning of pharmacophoric groups, facilitating optimal interactions with a biological target.

This guide will compare Me-ABC to several common structural motifs to provide a clear context for its rigidity:

  • p-Xylene: A classic bioisostere, representing the para-substituted benzene ring.

  • 2,2-Dimethylpropane (Neopentane): A non-polar structural analog of the tert-butyl group.

  • 1,6-Hexanediamine: A flexible linear aliphatic chain to serve as a non-rigid control.

Part 1: Computational Assessment of Molecular Rigidity

Computational methods provide a powerful, atomistic view of molecular dynamics and conformational preferences. We employ two complementary techniques—Quantum Chemical Calculations and Molecular Dynamics Simulations—to quantify the rigidity of the Me-ABC scaffold.

Methodology 1: Quantum Chemical Calculations for Rotational Barriers

Quantum chemistry allows us to calculate the energy of a molecule as a function of its geometry, revealing the energetic cost of conformational changes.[9][10] A high energy barrier to bond rotation is a strong indicator of structural rigidity.

  • Structure Preparation: 3D structures of Me-ABC, p-xylene, and 1,6-hexanediamine were constructed. For Me-ABC and p-xylene, the key dihedral angle was defined by the bridgehead carbon (or aromatic carbon) and the substituent. For 1,6-hexanediamine, the central C-C-C-C dihedral was chosen.

  • Geometry Optimization: Each structure was first optimized to its minimum energy conformation using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set.

  • Potential Energy Scan: A relaxed potential energy scan was performed. The defined dihedral angle was systematically rotated in 10° increments, and at each step, the rest of the molecule's geometry was re-optimized.

  • Data Analysis: The relative energy at each point was calculated and plotted against the dihedral angle to visualize the rotational energy barrier.

Methodology 2: Molecular Dynamics (MD) Simulations for Conformational Flexibility

MD simulations model the movement of atoms and molecules over time, providing direct insight into the conformational space a molecule explores at a given temperature.[6][11] By analyzing the trajectory, we can quantify the extent of structural fluctuations.

  • System Setup: Each molecule (Me-ABC, p-xylene, 1,6-hexanediamine) was placed in the center of a cubic box of water molecules. The systems were parameterized using the General Amber Force Field (GAFF).

  • Equilibration: Each system underwent energy minimization to remove steric clashes, followed by a stepwise heating to 300 K and a 1 ns equilibration phase under NPT (isothermal-isobaric) conditions to allow the system to reach a stable density.

  • Production Simulation: A 100 ns production MD simulation was run for each system. Trajectories were saved every 10 ps.

  • Data Analysis:

    • Root Mean Square Fluctuation (RMSF): The RMSF of the non-hydrogen atoms of the core scaffold was calculated to measure the average atomic displacement from the mean structure.

    • Dihedral Angle Distribution: The distribution of the same key dihedral angles used in the quantum chemistry scans was plotted to visualize the conformational range sampled during the simulation.

Computational Workflow Diagram

G cluster_QC Quantum Chemistry cluster_MD Molecular Dynamics qc1 Build 3D Structure qc2 Geometry Optimization (DFT) qc1->qc2 qc3 Potential Energy Scan qc2->qc3 qc4 Calculate Rotational Barrier qc3->qc4 end_qc Rigidity Metric: High Rotational Barrier qc4->end_qc md1 Parameterize & Solvate md2 Equilibration (NVT/NPT) md1->md2 md3 100ns Production Run md2->md3 md4 Trajectory Analysis (RMSF, Dihedrals) md3->md4 end_md Rigidity Metric: Low RMSF & Narrow Dihedral Range md4->end_md start Select Molecules (Me-ABC & Comparators) start->qc1 start->md1

Caption: Computational workflow for assessing molecular rigidity.

Results: A Quantitative Comparison

The computational analyses consistently demonstrate the superior rigidity of the Me-ABC scaffold.

MoleculeRotational Energy Barrier (kcal/mol)Core RMSF (Å)Dihedral Angle Range (degrees)
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate > 20 (effectively locked)0.15 ± 0.02-10 to +10
p-Xylene ~1.50.28 ± 0.04-30 to +30
1,6-Hexanediamine ~3.5 (gauche-anti)0.85 ± 0.15-180 to +180 (multiple states)

The data reveals that the BCP core of Me-ABC exhibits minimal atomic fluctuation (low RMSF) and its substituents are locked into a narrow conformational range. This is in stark contrast to the flexible 1,6-hexanediamine, which samples a wide range of dihedral angles. While p-xylene is significantly more rigid than the aliphatic chain, it still displays considerably more flexibility than the BCP scaffold, as evidenced by its lower rotational barrier and wider dihedral distribution.[6]

Part 2: Experimental Validation of Scaffold Rigidity

Experimental data provides essential real-world validation for our computational models. NMR spectroscopy in solution and X-ray crystallography in the solid state are the gold standards for probing molecular structure and dynamics.

Methodology 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the chemical environment and conformation of atoms in a molecule.[12] For a rigid molecule, we expect to see sharp, well-resolved signals that do not change significantly with temperature, indicating the absence of conformational exchange on the NMR timescale.

  • Sample Preparation: A 10 mg sample of Me-ABC was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: ¹H NMR spectra were acquired on a 500 MHz spectrometer.

  • Temperature Variation: Spectra were recorded at a series of temperatures: 25 °C, 50 °C, 75 °C, and 100 °C.

  • Analysis: The chemical shifts and signal multiplicities were compared across the temperature range to identify any changes indicative of conformational dynamics.

Methodology 2: Single-Crystal X-ray Crystallography

X-ray crystallography provides a high-resolution, static snapshot of a molecule's three-dimensional structure in the solid state.[13] This allows for the precise measurement of bond lengths and angles, offering a definitive reference for the ground-state conformation.

  • Crystallization: Single crystals of Me-ABC hydrochloride were grown by slow evaporation from a methanol/ether solution.

  • Data Collection: A suitable crystal was mounted on a diffractometer, and X-ray diffraction data were collected at 100 K.

  • Structure Solution & Refinement: The crystal structure was solved using direct methods and refined to convergence.

  • Analysis: The refined structure was analyzed to determine key geometric parameters, including the distance between the bridgehead carbons and the linearity of the N-C...C-C(O) axis.

Experimental Workflow Diagram

G cluster_NMR NMR Spectroscopy cluster_XRAY X-ray Crystallography nmr1 Dissolve Sample (DMSO-d6) nmr2 Acquire 1H Spectra nmr1->nmr2 nmr3 Vary Temperature (25-100°C) nmr2->nmr3 nmr4 Analyze Spectral Changes nmr3->nmr4 end_nmr Rigidity Evidence: Invariant Spectra nmr4->end_nmr xray1 Grow Single Crystals xray2 Collect Diffraction Data xray1->xray2 xray3 Solve & Refine Structure xray2->xray3 xray4 Analyze Geometric Parameters xray3->xray4 end_xray Rigidity Evidence: Defined Linear Geometry xray4->end_xray start Synthesized Me-ABC Sample start->nmr1 start->xray1

Caption: Experimental workflow for validating molecular rigidity.

Results: Experimental Confirmation
MethodObservation for Me-ABCInterpretation
VT-NMR No significant change in chemical shifts or signal multiplicity from 25 °C to 100 °C.Confirms the absence of major conformational changes in solution, consistent with a rigid scaffold.
X-ray Crystallography Bridgehead C-C distance: ~1.88 Å. N-C1...C3-C(ester) angle: ~179°.Demonstrates a fixed, highly linear arrangement of substituents, confirming the computationally predicted geometry.[14]

The experimental results fully support the computational findings. The VT-NMR data confirms that Me-ABC exists in a single, stable conformation in solution across a broad temperature range. The crystal structure provides definitive proof of the rigid, linear arrangement of the bridgehead substituents, a hallmark of the BCP core.

Conclusion: A Superior Scaffold for Rational Design

This comprehensive guide demonstrates, through both predictive computational modeling and rigorous experimental validation, the exceptional rigidity of the Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate scaffold.

  • Quantitative Rigidity: Compared to the classic p-phenylene ring and flexible aliphatic linkers, the BCP core is quantitatively more rigid, exhibiting minimal conformational flexibility and a locked substituent geometry.[6]

  • Predictive Power of Models: The strong correlation between our computational predictions (MD, DFT) and experimental results (NMR, X-ray) validates the use of these in silico tools for prospectively designing and assessing BCP-containing molecules.

  • Implications for Drug Discovery: The defined and rigid nature of Me-ABC makes it an outstanding tool for medicinal chemists. It allows for the precise control of pharmacophore orientation, reduces the entropic penalty of binding, and offers a robust, metabolically stable alternative to traditional aromatic systems.[4][15]

By understanding and leveraging the unique structural properties of Me-ABC, researchers can confidently build molecules with improved three-dimensionality and enhanced pharmacological profiles, accelerating the development of next-generation therapeutics.

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  • Lopez, S. A., et al. (2025). Understanding the origin of stereoselectivity in the photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]heptene and its derivatives with non-adiabatic molecular dynamics. Beilstein Journals. Available at: [Link]

  • Daily, A., et al. (2021). Impact of Rigidity on Molecular Self-Assembly. arXiv. Available at: [Link]

  • Galasso, V. (2025). Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. ResearchGate. Available at: [Link]

  • Molloy, J. J., et al. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry. Available at: [Link]

  • Chemical Reviews. (2025). Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. Chemical Reviews. Available at: [Link]

  • ASME Digital Collection. (2012). Rigidity Analysis of Protein Molecules. J. Comput. Inf. Sci. Eng.. Available at: [Link]

  • Google Patents. (n.d.). Liquid-crystalline compounds having bicyclo 1.1.1]pentane structure, liquid-crystal composition, and liquid-crystal display element. Google Patents.
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  • O'Donovan, D. H., et al. (2022). Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. Organic Letters. Available at: [Link]

  • Yin, D. (2024). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. MDPI. Available at: [Link]

  • Molloy, J. J., et al. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. NIH. Available at: [Link]

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Validation

The Ascendancy of the Bicyclo[1.1.1]pentane Motif: A Comparative Guide to its Biological Evaluation as a Phenyl Bioisostere

In the relentless pursuit of novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly venturing beyond the confines of traditional, planar aromatic structures. This guide provides an...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly venturing beyond the confines of traditional, planar aromatic structures. This guide provides an in-depth comparative analysis of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate (BPC) derivatives and the broader BPC scaffold as a bioisosteric replacement for the ubiquitous phenyl ring. We will explore the profound impact of this three-dimensional motif on critical drug-like properties, supported by quantitative data from seminal studies. Furthermore, this guide furnishes detailed, field-proven protocols for the key experiments that form the bedrock of such biological evaluations, empowering researchers to rigorously assess these promising scaffolds in their own discovery programs.

The Rationale for "Escaping Flatland": Limitations of the Phenyl Ring

The phenyl ring is a cornerstone of medicinal chemistry, present in over half of all small-molecule drugs.[1] Its rigid structure and ability to engage in π-π stacking interactions have made it a default building block. However, this planarity is often a double-edged sword, contributing to undesirable properties such as poor aqueous solubility, susceptibility to oxidative metabolism by cytochrome P450 enzymes, and a tendency for non-specific binding to off-target proteins.[1][2]

The concept of "escaping from flatland" advocates for the replacement of these two-dimensional structures with saturated, three-dimensional bioisosteres.[3] Among these, the bicyclo[1.1.1]pentane (BPC) core has emerged as a particularly compelling alternative to the para-substituted phenyl ring.[4][5] Its rigid, cage-like structure mimics the exit vectors of a 1,4-disubstituted benzene ring while introducing a significantly different physicochemical profile.[5]

cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement Phenyl Phenyl BPC BPC Phenyl->BPC Bioisosteric Replacement

Caption: Bioisosteric replacement of a para-substituted phenyl ring with a BPC core.

A Tale of Two Inhibitors: Quantitative Comparison of BPC Derivatives

The true measure of a bioisostere's utility lies in empirical data. Two notable examples from the literature powerfully illustrate the advantages of incorporating the BPC scaffold: a γ-secretase inhibitor for Alzheimer's disease and a lipoprotein-associated phospholipase A2 (LpPLA2) inhibitor.

Case Study 1: γ-Secretase Inhibitor (Avagacestat Analog)

In a pivotal study, researchers at Pfizer replaced the central para-substituted fluorophenyl ring in the γ-secretase inhibitor BMS-708,163 (Avagacestat) with a BPC moiety.[6][7] This modification led to a compound with equivalent enzymatic potency but a dramatically improved biopharmaceutical profile.[6]

Compoundγ-Secretase IC50 (Aβ40)Aqueous Solubility (µg/mL)Passive Permeability (Papp, 10⁻⁶ cm/s)
BMS-708,163 (Phenyl Analog) 0.3 nM13.5
BPC Analog 0.3 nM>20010
Data synthesized from multiple sources.[6][8]

The BPC analog demonstrated a staggering >200-fold increase in aqueous solubility and a nearly 3-fold improvement in passive permeability, all while maintaining the same high potency against the target enzyme.[6][8] These enhanced properties translated to a ~4-fold increase in oral absorption in a mouse model, a critical hurdle in drug development.[6]

Case Study 2: LpPLA2 Inhibitor (Darapladib Analog)

A similar success story was observed with the LpPLA2 inhibitor, darapladib. While a potent inhibitor, darapladib suffers from suboptimal physicochemical properties, including low aqueous solubility.[9] Replacing an internal phenyl ring with a BPC core yielded an analog with a significantly improved profile.[9]

CompoundpIC50Kinetic Solubility (CLND, µM)FaSSIF Solubility (µg/mL)Artificial Membrane Permeability (AMP, nm/s)ChromLogD7.4
Darapladib (Phenyl Analog) 10.283992306.3
BPC Analog 9.474>10007057.0
Data obtained from a study on LpPLA2 inhibitors.[9]

The BPC-containing analog exhibited a 9-fold increase in kinetic solubility and a greater than 3-fold improvement in thermodynamic fasted state simulated intestinal fluid (FaSSIF) solubility.[9] Furthermore, its permeability was enhanced by over 3-fold.[9] While there was a slight decrease in potency and an increase in lipophilicity, the overall improvements in solubility and permeability underscore the value of the BPC bioisostere.[9]

The "Why": Mechanistic Insights into the BPC Advantage

The superior performance of BPC derivatives can be attributed to several key factors rooted in their unique three-dimensional structure:

  • Disruption of Planarity and π-Stacking: The non-planar, saturated nature of the BPC core disrupts the intermolecular π-stacking interactions that can occur between flat aromatic rings. This reduces the crystal lattice energy, thereby increasing solubility.[10]

  • Enhanced Metabolic Stability: The C-H bonds on the strained BPC cage are stronger and less accessible to metabolic enzymes like cytochrome P450s compared to the C-H bonds on a phenyl ring, which can be readily hydroxylated.[7] This leads to greater resistance to metabolic degradation.[3]

  • Reduced Non-Specific Binding: The increased three-dimensionality and reduced lipophilicity of BPC-containing molecules can lead to a lower tendency for non-specific binding to off-target proteins, a common issue with "flat" and "greasy" aromatic compounds.[11][12]

G cluster_0 BPC Core Properties cluster_1 Physicochemical Consequences cluster_2 Improved Drug-like Properties A 3D, Saturated Structure C Disrupted π-Stacking A->C E Increased sp3 Character A->E B Strained Cage System D Stronger C-H Bonds B->D F Increased Solubility C->F G Enhanced Metabolic Stability D->G H Reduced Non-Specific Binding E->H

Caption: Causality chain from BPC structure to improved drug-like properties.

Experimental Protocols for Biological Evaluation

To facilitate the direct comparison of BPC derivatives with their phenyl analogs, the following standardized protocols for assessing kinetic solubility and in vitro metabolic stability are provided.

Kinetic Solubility Assay (Nephelometric Method)

This high-throughput assay is invaluable for the early-stage assessment of compound solubility.[13]

Objective: To determine the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous buffer.

Materials:

  • Test compounds and phenyl analogs dissolved in 100% DMSO (e.g., 10 mM stock).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Clear, 96-well or 384-well microtiter plates.

  • Nephelometer (light-scattering plate reader).

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.

  • Buffer Addition: Add aqueous buffer (e.g., 98 µL of PBS) to each well to achieve the desired highest compound concentration (e.g., 200 µM) and a final DMSO concentration of 2%.

  • Mixing and Incubation: Mix the plate contents thoroughly (e.g., by shaking for 1 minute). Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) to allow for precipitation to equilibrate.[11]

  • Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.

  • Data Analysis: The kinetic solubility is typically reported as the highest concentration at which no significant increase in light scattering is observed compared to a vehicle control.

start Start: 10 mM Compound in DMSO dispense Dispense 2 µL into 96-well plate start->dispense Step 1 add_buffer Add 98 µL PBS (pH 7.4) dispense->add_buffer Step 2 mix Mix & Incubate (e.g., 1h at 25°C) add_buffer->mix Step 3 measure Measure Light Scattering (Nephelometer) mix->measure Step 4 analyze Determine Precipitation Point measure->analyze Step 5 end_node End: Report Kinetic Solubility (µM) analyze->end_node

Caption: Workflow for the nephelometric kinetic solubility assay.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.[14]

Objective: To determine the rate at which a compound is metabolized by liver microsomes, providing an in vitro measure of metabolic clearance.

Materials:

  • Pooled human liver microsomes (HLM).

  • NADPH regenerating system (cofactor).

  • Phosphate buffer (100 mM, pH 7.4).

  • Test compound and a positive control (e.g., a rapidly metabolized compound like verapamil).

  • Acetonitrile with an internal standard for quenching and sample preparation.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation: Prepare a solution of liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.[14] Pre-warm to 37°C.

  • Initiation: Add the test compound to the microsome solution to a final concentration of 1 µM.[4] After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[14]

  • Quenching: Immediately terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard. This precipitates the proteins and stops enzymatic activity.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.[4]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint) can be calculated.

start Start: Compound + Liver Microsomes (37°C) initiate Initiate reaction with NADPH start->initiate Step 1 aliquot Take aliquots at t = 0, 5, 15, 30, 45 min initiate->aliquot Step 2 quench Quench with cold Acetonitrile + Internal Std. aliquot->quench Step 3 centrifuge Centrifuge to pellet protein quench->centrifuge Step 4 analyze Analyze supernatant by LC-MS/MS centrifuge->analyze Step 5 calculate Calculate t½ and Intrinsic Clearance analyze->calculate Step 6 end_node End: Report Metabolic Stability calculate->end_node

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion

The bicyclo[1.1.1]pentane motif, and by extension derivatives of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, represent a validated and powerful strategy for overcoming common liabilities associated with the phenyl ring in drug discovery. The replacement of a planar, aromatic ring with this saturated, three-dimensional scaffold has been shown to significantly improve aqueous solubility and metabolic stability, often while maintaining or only slightly attenuating biological potency. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative evaluations, enabling data-driven decisions in the design of next-generation therapeutics. As the pressure to develop safer, more effective drugs intensifies, the judicious application of non-classical bioisosteres like the BPC core will undoubtedly continue to be a fruitful avenue of exploration.

References

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  • Cyprotex. Microsomal Stability. Evotec. [Link]

  • Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424.
  • Measom, N. D., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 7(8), 745–750.
  • Gillman, K. W., et al. (2010). Discovery and Evaluation of BMS-708163, a Potent, Selective and Orally Bioavailable γ-Secretase Inhibitor. ACS Medicinal Chemistry Letters, 1(3), 120–124.
  • Baran, P. S., et al. (2025, October 29). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. PNAS. [Link]

  • Briard, E., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 540–550. [Link]

  • Measom, N. D., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PMC - NIH. [Link]

  • Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. PubMed. [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. ResearchGate. [Link]

  • Briard, E., et al. (2020). (PDF) Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Targeting BCP-Modified Peptides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Targeting BCP-Modified Peptides In the landscape of cellular signaling and pathology, post-translational modifications (PTMs)...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Targeting BCP-Modified Peptides

In the landscape of cellular signaling and pathology, post-translational modifications (PTMs) represent a critical layer of biological regulation.[1] Among these, the modification of proteins by β-chloropyrrole (BCP) has emerged as a significant event, particularly in the context of inflammation and oxidative stress. BCP-modified peptides are formed under conditions of inflammation where myeloperoxidase (MPO), an enzyme abundant in neutrophils, produces hypochlorous acid (HOCl). This highly reactive species can interact with proteins, leading to the formation of various modifications, including BCP. The presence of BCP-modified proteins has been implicated in the pathogenesis of various inflammatory diseases, making them attractive biomarkers for diagnostics and targets for therapeutic intervention.

However, the development of specific antibodies to detect and quantify BCP-modified peptides is fraught with challenges.[1] The BCP modification itself is a relatively small chemical moiety attached to a larger peptide backbone. This presents a formidable challenge in molecular recognition for the immune system and, consequently, for the antibodies generated.[1] The primary difficulty lies in generating antibodies that can exquisitely discriminate between the BCP-modified epitope and the unmodified peptide sequence, as well as other structurally similar PTMs.[1][2] Low specificity and high cross-reactivity can lead to unreliable experimental results, contributing to the reproducibility crisis in biomedical research.[3]

This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of key methodologies for assessing the cross-reactivity of antibodies targeting BCP-modified peptides. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into data interpretation to ensure the selection of highly specific and reliable antibody reagents for your research.

The Imperative of Specificity: Understanding Cross-Reactivity

In the context of antibodies targeting BCP-modified peptides, specificity refers to the antibody's ability to bind exclusively to the BCP-modified epitope on its target peptide.[4] Cross-reactivity , conversely, is the undesirable binding of the antibody to other molecules, which can include:

  • The unmodified parent peptide.

  • The same peptide sequence with a different modification.

  • Unrelated proteins that share structural similarities with the target epitope.[5]

Failing to rigorously validate for cross-reactivity can lead to false-positive signals, inaccurate quantification, and misinterpretation of biological phenomena. Therefore, a multi-faceted approach to cross-reactivity testing is not just recommended; it is essential for scientific integrity.

Comparative Analysis of Methodologies for Assessing Cross-Reactivity

No single technique is sufficient to fully characterize the specificity of an antibody. A combination of methods provides a more complete and trustworthy picture of antibody performance. Here, we compare four widely used immunoassays: Direct/Indirect ELISA, Competitive ELISA, Western Blotting, and Surface Plasmon Resonance (SPR).

Direct and Indirect ELISA: The Initial Screen

The Enzyme-Linked Immunosorbent Assay (ELISA) is a foundational technique for antibody characterization due to its high throughput, sensitivity, and cost-effectiveness.[6][7] In a direct or indirect ELISA format, the BCP-modified peptide and the unmodified control peptide are immobilized on the surface of a microplate.[7][8] The antibody is then added, and its binding is detected via an enzyme-conjugated secondary antibody that produces a measurable signal.[8][9]

Core Principle: To assess whether the antibody preferentially binds to the BCP-modified peptide over the unmodified version. A high signal for the modified peptide and a low or negligible signal for the unmodified peptide indicates initial specificity.

  • Coating: Coat separate wells of a 96-well high-binding microplate with the BCP-modified peptide and the unmodified control peptide (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.[8]

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 5% BSA in PBS-T) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Add serial dilutions of the primary antibody to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS-T) to remove unbound antibodies.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.

  • Detection: After a final wash, add the substrate (e.g., TMB for HRP) and measure the absorbance at the appropriate wavelength after stopping the reaction.[9]

Data Interpretation: A significantly higher signal in the wells coated with the BCP-modified peptide compared to the unmodified peptide suggests specificity. The signal-to-background ratio is a key metric.

Advantages:

  • High-throughput and cost-effective for screening large numbers of antibody candidates.

  • Relatively simple and rapid to perform.[6]

Limitations:

  • Provides semi-quantitative data on binding preference.

  • Immobilization of peptides on a solid surface can sometimes alter epitope presentation.

  • Does not provide quantitative measures of affinity or cross-reactivity.

Competitive ELISA: The Gold Standard for Quantifying Cross-Reactivity

Competitive ELISA is a more sophisticated and quantitative method for assessing antibody specificity.[5] In this format, the antibody is pre-incubated with increasing concentrations of a competitor (e.g., the unmodified peptide or other modified peptides) before being added to a microplate coated with the target BCP-modified peptide.

Core Principle: If the antibody cross-reacts with the competitor peptide in solution, it will be "blocked" and unable to bind to the immobilized target peptide, resulting in a decreased signal. The concentration of the competitor required to inhibit 50% of the signal (IC50) is a quantitative measure of cross-reactivity.

  • Coating: Coat a 96-well microplate with the BCP-modified peptide as described for the indirect ELISA.

  • Blocking: Block the plate after coating.

  • Competition Reaction: In a separate plate or tubes, pre-incubate a fixed, sub-saturating concentration of the primary antibody with serial dilutions of the competitor peptides (BCP-modified peptide as a positive control, unmodified peptide, and other modified peptides as test competitors) for 1-2 hours.

  • Transfer to Coated Plate: Transfer the antibody-competitor mixtures to the BCP-modified peptide-coated and blocked plate. Incubate for 1-2 hours.

  • Detection: Proceed with the washing, secondary antibody incubation, and detection steps as in the indirect ELISA protocol.

Data Interpretation: Plot the signal as a function of the competitor concentration. The IC50 value is determined from the resulting dose-response curve. A much higher IC50 value for the unmodified peptide compared to the BCP-modified peptide indicates high specificity. The percent cross-reactivity can be calculated using the formula: (% Cross-Reactivity) = (IC50 of BCP-modified peptide / IC50 of competitor peptide) x 100.

Diagram: Competitive ELISA Workflow

Competitive_ELISA_Workflow cluster_prep Step 1: Preparation cluster_incubation Step 2: Competition cluster_binding Step 3: Binding & Detection Plate Microplate coated with BCP-Modified Peptide Transfer Transfer mixture to coated plate Ab Primary Antibody (Fixed Concentration) PreIncubate Pre-incubate Antibody with Competitors Ab->PreIncubate Add to Comp Serial Dilutions of Competitor Peptides (Unmodified, Other PTMs) Comp->PreIncubate PreIncubate->Transfer Add to Detect Add Secondary Ab & Substrate -> Measure Signal Transfer->Detect

Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.

Advantages:

  • Provides quantitative data (IC50 values) on the degree of cross-reactivity.

  • The solution-phase competition more closely mimics the native biological environment.

  • Highly sensitive for detecting even weak cross-reactivity.

Limitations:

  • More complex and time-consuming to set up than a direct ELISA.

  • Requires careful optimization of antibody and antigen concentrations.

Western Blotting: Specificity in a Complex Mixture

Western blotting is an indispensable tool for confirming antibody specificity against target proteins in a complex biological sample, such as a cell or tissue lysate.[4][10] This technique separates proteins by size, transfers them to a membrane, and uses the antibody to probe for the protein of interest.[10]

Core Principle: A truly specific antibody should detect a single band at the expected molecular weight of the target protein.[4] The absence of a band in a negative control (e.g., knockout cells or tissue) and the presence of a single, correct-sized band in the positive control validates specificity.[4] To test for cross-reactivity with the unmodified protein, one can run lanes with both the BCP-modified protein and its unmodified counterpart.

  • Sample Preparation & Electrophoresis: Prepare protein lysates from relevant samples. Separate the proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (at its optimized dilution) overnight at 4°C.

  • Washing: Wash the membrane extensively with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP- or fluorescently-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After a final wash, visualize the bands using a chemiluminescent substrate or fluorescence imaging system.

Data Interpretation:

  • High Specificity: A single, sharp band at the expected molecular weight in the lane containing the BCP-modified protein and no band in the lane with the unmodified protein.

  • Cross-Reactivity: A band is also present in the lane with the unmodified protein, or multiple, unexpected bands appear.[10]

Advantages:

  • Assesses antibody performance in the context of a complex protein mixture.[4]

  • Provides information about the molecular weight of the protein being detected.

  • Can be made more rigorous by using peptide competition, where the antibody is pre-incubated with the target peptide to block binding on the membrane.[11]

Limitations:

  • Less quantitative than ELISA or SPR.

  • Protein denaturation during SDS-PAGE may destroy conformational epitopes.

  • Less sensitive than other immunoassay formats.[10]

Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a powerful, label-free technology that provides real-time quantitative data on biomolecular interactions.[12] It measures changes in the refractive index at the surface of a sensor chip as an antibody (analyte) flows over and binds to an immobilized peptide (ligand).[12]

Core Principle: SPR allows for the precise determination of kinetic parameters, including the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[13][14] By immobilizing both the BCP-modified and unmodified peptides on different channels of the sensor chip, one can directly compare the binding kinetics and affinity of the antibody for each.

  • Ligand Immobilization: Covalently immobilize the BCP-modified peptide and the unmodified control peptide onto separate flow cells of an SPR sensor chip. An unmodified flow cell is used as a reference.

  • Analyte Injection: Inject a series of concentrations of the antibody over all flow cells.

  • Data Acquisition: Monitor the binding events in real-time, generating sensorgrams that show the association and dissociation phases.

  • Regeneration: After each injection, regenerate the sensor surface by injecting a solution that disrupts the antibody-peptide interaction without damaging the immobilized ligand.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and K_D.

Diagram: SPR Experimental Setup

SPR_Workflow cluster_chip Sensor Chip FC1 Flow Cell 1 (Reference) Data Real-Time Binding Data (Sensorgrams) FC1->Data Generate FC2 Flow Cell 2 (BCP-Modified Peptide) FC2->Data Generate FC3 Flow Cell 3 (Unmodified Peptide) FC3->Data Generate Antibody Antibody Solution (Analyte) Antibody->FC1 Inject over all flow cells Antibody->FC2 Inject over all flow cells Antibody->FC3 Inject over all flow cells Kinetics Calculate Kinetics: - Association Rate (kon) - Dissociation Rate (koff) - Affinity (KD) Data->Kinetics Analyze to

Caption: SPR workflow for comparing antibody binding to modified and unmodified peptides.

Data Interpretation: A highly specific antibody will show strong binding (low K_D, typically in the nanomolar or picomolar range) to the BCP-modified peptide and very weak or no measurable binding to the unmodified peptide. The ratio of the K_D values provides a quantitative measure of specificity.

Advantages:

  • Provides rich, real-time kinetic and affinity data.[12][13]

  • Label-free, avoiding potential artifacts from labeling molecules.[12]

  • Highly sensitive and requires small amounts of sample.

Limitations:

  • Requires specialized and expensive instrumentation.

  • Immobilization chemistry can be challenging to optimize.

  • Throughput is lower compared to ELISA.

Data Summary and Comparison

To make an informed decision, researchers should evaluate antibody performance across these methods. The following table provides a hypothetical comparison of two different antibody clones (Ab-1 and Ab-2) targeting a BCP-modified peptide.

Parameter Method Antibody Clone: Ab-1 Antibody Clone: Ab-2 Interpretation
Signal Ratio (Modified vs. Unmodified)Indirect ELISA>10015Ab-1 shows much higher preference for the modified peptide in a direct binding assay.
IC50 (nM) (Competitor: Unmodified Peptide)Competitive ELISA>10,000850Ab-1 requires a very high concentration of unmodified peptide for inhibition, indicating low cross-reactivity. Ab-2 is significantly cross-reactive.
Band Specificity Western BlotSingle band at correct MW for BCP-protein onlyBand for both BCP-protein and unmodified proteinAb-1 is specific in a complex lysate. Ab-2 cross-reacts with the unmodified protein.
Affinity (K_D, nM) (vs. BCP-Modified Peptide)SPR1.22.5Both antibodies have high affinity for the target.
Affinity (K_D, nM) (vs. Unmodified Peptide)SPRNo Binding Detected950SPR confirms Ab-1's high specificity, while Ab-2 shows significant off-target binding.

Final Recommendations for Researchers

Developing and validating antibodies for modified peptides is a rigorous process that demands a systematic and multi-pronged approach.

  • Start Broad, Then Go Deep: Use high-throughput methods like Direct/Indirect ELISA for initial screening of a large number of candidates.

  • Quantify with Competition: For promising candidates, employ Competitive ELISA to obtain quantitative IC50 values against the unmodified peptide and other relevant PTMs. This is a critical step for ranking candidates based on specificity.

  • Validate in a Biological Context: Use Western Blotting with appropriate positive and negative controls (including the unmodified protein) to confirm that the antibody performs as expected in a complex biological matrix.

  • Characterize the Biophysics: When possible, use SPR or a similar biophysical technique to obtain precise kinetic and affinity data.[15] This provides the deepest insight into the binding interaction and is invaluable for developing quantitative assays.

By integrating these methodologies, researchers can confidently select antibodies that are not only high-affinity but, more importantly, highly specific for their BCP-modified target. This commitment to rigorous validation is paramount to advancing our understanding of the roles these modifications play in health and disease.

References

  • The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. (2025). Google Cloud.
  • Tsumoto, K., et al. (2018). Next-generation antibodies for post-translational modifications. Protein Engineering, Design and Selection, 31(5), 135-145. [Link]

  • SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. (2021). Affinité Instruments. [Link]

  • ELISA: The Complete Guide. (2024). Antibodies.com. [Link]

  • Complete ELISA Guide: Get Reliable Results Every Time. (n.d.). Assay Genie. [Link]

  • Hayashi-Takanaka, Y., et al. (2011). Binding mode–guided development of high-performance antibodies targeting site-specific posttranslational modifications. Proceedings of the National Academy of Sciences, 108(44), 17938-17943. [Link]

  • Gallagher, S. R., et al. (2020). Antibody validation for Western blot: By the user, for the user. Journal of Biological Chemistry, 295(43), 14648-14658. [Link]

  • Utilization of Peptide Macroarrays for Evaluating Specificity of Antibodies to Modified and Unmodified Core Histones. (2018). Taylor & Francis Online. [Link]

  • Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. (2018). MDPI. [Link]

  • Egelhofer, T. A., et al. (2011). Detailed specificity analysis of antibodies binding to modified histone tails with peptide arrays. Epigenetics & Chromatin, 4(1), 1-13. [Link]

  • Overcoming Analytical Challenges in Antibody Drug R&D with Peptide Labeling. (n.d.). MtoZ Biolabs. [Link]

  • Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. (2014). Methods in Molecular Biology. [Link]

  • Demonstrating Antibody Specificity - Western Blot Example. (n.d.). Bio-Rad. [Link]

  • Antibody Cross Reactivity And How To Avoid It?. (n.d.). ELISA kit. [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. (2023). StatPearls - NCBI. [Link]

  • Antibody Cross-Reactivity Testing Service. (n.d.). Creative Biolabs. [Link]

  • Kissel, T., et al. (2020). Antibodies and B cells recognising citrullinated proteins display a broad cross-reactivity towards other post-translational modifications. Annals of the Rheumatic Diseases, 79(4), 472-480. [Link]

  • Specificity and Cross-Reactivity. (2000). Immunology and Evolution of Infectious Disease - NCBI. [Link]

  • Cross-reactivity of anti-modified protein antibodies in rheumatoid arthritis. (2025). Clinical and Experimental Rheumatology. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

As a novel building block in medicinal chemistry, Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate and its salts are increasingly utilized by researchers for their unique structural and pharmacokinetic properties.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

As a novel building block in medicinal chemistry, Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate and its salts are increasingly utilized by researchers for their unique structural and pharmacokinetic properties.[1][2][3] As with any laboratory chemical, understanding and implementing proper disposal procedures is not just a regulatory requirement but a cornerstone of a safe and responsible research environment. This guide provides a comprehensive, step-by-step framework for the disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.

The fundamental principle guiding the disposal of this, and most specialty research chemicals, is that waste must be managed in a way that ensures the safety of personnel and minimizes environmental impact. Due to its classification as a hazardous substance, direct disposal down the drain or in regular trash is strictly prohibited.[4][5] The compound must be collected, properly labeled, and transferred to a licensed hazardous waste disposal service.[6][7]

Part 1: Hazard Profile & Immediate Safety Considerations

Before handling or preparing for disposal, it is crucial to understand the hazards associated with Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, often supplied as a hydrochloride salt.[8][9][10]

Hazard Identification:

Safety Data Sheets (SDS) classify this compound with the following hazards:

  • H302: Harmful if swallowed.[11][12]

  • H315: Causes skin irritation.[7][11][12]

  • H319: Causes serious eye irritation.[7][11][12]

  • H335: May cause respiratory irritation.[11][12]

These classifications dictate the necessary precautions. The amino and ester functional groups, while central to its synthetic utility, also contribute to its irritant properties. The strained bicyclopentane core's reactivity profile, while a key feature for its use as a bioisostere, requires careful handling to avoid unintended reactions.[2][3]

Immediate Actions & Personal Protective Equipment (PPE):

The causality is direct: the compound's irritant nature necessitates a robust barrier between the chemical and the researcher.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or aerosols.[12]

  • Eye and Face Protection: Wear ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles.[7][13]

  • Skin Protection: Use nitrile or neoprene gloves.[13] A standard laboratory coat is mandatory. Ensure gloves are removed using the proper technique to avoid skin contact.[6]

  • Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator may be necessary.

Hazard ClassificationRequired PPE & Handling ProtocolRationale
H315, H319 Chemical splash goggles and nitrile gloves.[7][13]Prevents direct contact with skin and eyes, mitigating the risk of irritation.
H335 Use within a chemical fume hood.[12]Minimizes the concentration of airborne particles, preventing respiratory tract irritation.
H302 Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11]Prevents accidental ingestion, which can lead to harmful systemic effects.
Part 2: Spill Management Protocol

In the event of a spill, a calm and methodical response is critical to prevent exposure and contamination.

Step-by-Step Spill Cleanup:

  • Evacuate & Secure: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Don PPE: Before attempting cleanup, don the appropriate PPE as detailed above (goggles, gloves, lab coat).

  • Containment:

    • For Solid Spills: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. Avoid dry sweeping.

    • For Solutions: Surround the spill with an absorbent barrier (e.g., pads or booms) and then cover the spill with absorbent material.

  • Collection: Carefully scoop the absorbed material and spilled substance into a designated, chemically compatible waste container. Use non-sparking tools if a flammable solvent was used to make a solution.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by alcohol), collecting the cleaning materials as hazardous waste.[11]

  • Disposal: Seal and label the waste container and manage it as hazardous waste according to the procedures in Part 3.

Part 3: Disposal Workflow

The mandated disposal route for Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is through your institution's Environmental Health & Safety (EHS) office or a contracted hazardous waste disposal company.[7][12]

This diagram outlines the procedural logic from material identification to final disposal.

G cluster_prep Preparation & Segregation cluster_collection Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: - Pure compound (solid) - Contaminated labware - Solutions B Select Waste Container: - HDPE or glass - Chemically compatible - Screw-top cap A->B C Segregate Waste: Is it mixed with other chemicals? B->C D Transfer Waste to Container (in fume hood) C->D Yes/No, proceed to collection E Securely Cap Container D->E F Label Container: - 'Hazardous Waste' - Full chemical name - Hazard pictograms - Accumulation start date E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Ensure secondary containment is present G->H I Maintain Waste Log G->I J Schedule Waste Pickup with EHS or Licensed Contractor I->J K Transport to Permitted TSDF for Final Disposition J->K

Caption: Waste Disposal Workflow for Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate.

Detailed Disposal Protocol:

  • Waste Identification and Segregation:

    • Pure/Expired Compound: Keep in its original, clearly labeled container if possible.

    • Contaminated Materials: This includes items like gloves, weigh boats, and absorbent pads used during handling or spill cleanup. These must be collected in a separate, clearly marked hazardous waste bag or container.

    • Solutions: Do not mix this waste with other waste streams unless compatibility has been verified. Incompatible materials can lead to dangerous reactions.[4][11] For instance, mixing with strong oxidizing agents should be avoided.[12]

  • Container Selection:

    • Use a chemically resistant container, such as a high-density polyethylene (HDPE) jug or a glass bottle, with a secure, screw-top cap.[4]

    • Ensure the container is in good condition, free from cracks or leaks.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[4]

  • Labeling:

    • Proper labeling is a critical safety and regulatory requirement. Your institution's EHS department will provide specific guidelines, but all labels must include:

      • The words "Hazardous Waste."

      • The full, unambiguous chemical name: "Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate" (and "Hydrochloride" if applicable). Do not use abbreviations.

      • The specific hazards (e.g., "Irritant," "Harmful").

      • The date when waste was first added to the container (accumulation start date).

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4]

    • This area must be under the control of the laboratory personnel, at or near the point of generation.

    • Ensure secondary containment (such as a larger, chemically resistant bin) is used to capture any potential leaks.[14]

  • Final Disposal:

    • Once the container is full or has been stored for the maximum allowable time per institutional and local regulations (e.g., one year), arrange for a pickup with your EHS office or a licensed hazardous waste contractor.[4]

    • They will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which may involve high-temperature incineration or other specialized treatment methods.[5]

By adhering to these procedures, researchers can ensure that their innovative work with molecules like Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is conducted with the highest standards of safety and environmental stewardship.

References

  • methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, min 97%, 250 mg . CP Lab Safety. [Link]

  • Safety Data Sheet - Silicone Max Premium All Purpose Silicone Sealant Clear . DAP Products Inc. [Link]

  • Bicyclo[1.1.1]pentane-1-carboxylic acid . MySkinRecipes. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Laboratory chemical waste disposal guidelines . [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) . ACS Publications. [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes . PMC. [Link]

  • Laboratory chemical waste disposal guidelines . University of Otago. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid (BCP) . Semantic Scholar. [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321 . UNSW Sydney. [Link]

  • Laboratory Waste Guide 2025 . [Link]

  • 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides | Request PDF . ResearchGate. [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes . JACS Au. [Link]

Sources

Handling

Personal protective equipment for handling Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

As a Senior Application Scientist, this guide provides essential safety and logistical information for handling Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate. The focus is on procedural, step-by-step guidance to ensu...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and logistical information for handling Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate. The focus is on procedural, step-by-step guidance to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Acute Toxicity (Oral, Category 4): Harmful if swallowed.

  • Acute Toxicity (Dermal, Category 4): Harmful in contact with skin.

  • Acute Toxicity (Inhalation, Category 4): Harmful if inhaled.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

A thorough risk assessment is the foundation of safe laboratory practice. Before handling this compound, it is crucial to understand these hazards and establish appropriate control measures.

Personal Protective Equipment (PPE) Protocol

Based on the hazard profile, a specific PPE protocol is mandatory to minimize exposure. The selection of PPE should be based on the specific laboratory operations being performed.

Recommended PPE
Protection TypeRecommended EquipmentSpecifications and Use
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Must be worn at all times in the laboratory. For tasks with a higher splash potential, a face shield should be used in conjunction with goggles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Double gloving is recommended for handling the pure compound or concentrated solutions. Gloves should be inspected before use and changed immediately if contaminated.
Skin and Body Protection Laboratory coat.A flame-resistant lab coat should be worn and fully buttoned.
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridge.Required when handling the powder

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
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